Technical Documentation Center

2-(3,5-Dimethylphenyl)piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3,5-Dimethylphenyl)piperazine

Core Science & Biosynthesis

Foundational

Technical Monograph: Strategic Synthesis of 2-(3,5-Dimethylphenyl)piperazine

Executive Summary & Structural Analysis Target Molecule: 2-(3,5-dimethylphenyl)piperazine Molecular Formula: C₁₂H₁₈N₂ Molecular Weight: 190.29 g/mol Role: Privileged scaffold in medicinal chemistry, specifically as a nor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

Target Molecule: 2-(3,5-dimethylphenyl)piperazine Molecular Formula: C₁₂H₁₈N₂ Molecular Weight: 190.29 g/mol Role: Privileged scaffold in medicinal chemistry, specifically as a norepinephrine/dopamine reuptake inhibitor (NDRI) pharmacophore and a key intermediate in the synthesis of GPCR ligands.[1]

This guide details the synthesis of the C2-arylated piperazine isomer. This is distinct from the more common N1-arylated analogs (e.g., Vortioxetine intermediates). The introduction of the 3,5-dimethylphenyl group at the C2 position creates a chiral center, influencing the steric environment of the secondary amines and altering metabolic stability compared to the unsubstituted 2-phenylpiperazine.[1]

Retrosynthetic Logic

We present two distinct synthetic pathways selected for their operational reliability and scalability:

  • Route A (Kinetic/Racemic): The

    
    -Halo Ketone Reductive Cyclization . This route offers the fastest access to the racemic scaffold using readily available acetophenone precursors. It is ideal for initial SAR (Structure-Activity Relationship) screening.
    
  • Route B (Thermodynamic/Chiral): The Phenylglycine Diketopiperazine Reduction . This route utilizes amino acid chemistry to allow for enantioselective synthesis (starting from chiral phenylglycine) and avoids the instability associated with free-base imine intermediates.

Retrosynthesis cluster_RouteA Route A: Kinetic (Racemic) cluster_RouteB Route B: Thermodynamic (Chiral) Target 2-(3,5-dimethylphenyl)piperazine Imine Dihydropyrazine Intermediate Target->Imine Reduction DKP 3-(3,5-dimethylphenyl)piperazine-2,5-dione Target->DKP Global Reduction HaloKetone α-Bromo-3,5-dimethylacetophenone Imine->HaloKetone + Ethylenediamine Acetophenone 3,5-Dimethylacetophenone HaloKetone->Acetophenone Bromination Glycine 3,5-Dimethylphenylglycine DKP->Glycine Cyclization

Figure 1: Retrosynthetic disconnection showing the Kinetic (Red) and Thermodynamic (Green) pathways.[1]

Route A: The Modified Kipping Protocol (Racemic)

This protocol adapts the classical Kipping method, involving the condensation of an


-bromo ketone with a diamine, followed by reduction.[1]
Step 1: -Bromination

Objective: Selective bromination of 3,5-dimethylacetophenone. Critical Control Point: Control of temperature is vital to prevent poly-bromination.

  • Reagents: 3,5-Dimethylacetophenone (1.0 eq), Bromine (Br₂) (1.0 eq), Glacial Acetic Acid (Solvent), HBr (cat.).[1]

  • Mechanism: Acid-catalyzed enolization followed by electrophilic halogenation.

Protocol:

  • Dissolve 3,5-dimethylacetophenone (100 mmol) in glacial acetic acid (150 mL).

  • Add 48% HBr (0.5 mL) as a catalyst to initiate enol formation.

  • Add a solution of Br₂ (100 mmol) in acetic acid (50 mL) dropwise over 60 minutes while maintaining the internal temperature between 15–20°C.

    • Note: The solution should decolorize before the next drop hits.[1] If color persists, pause addition.[1]

  • Stir for 1 hour at room temperature.

  • Pour mixture into ice-water (500 mL). The product, 2-bromo-1-(3,5-dimethylphenyl)ethanone , will precipitate.[1]

  • Filter, wash with copious cold water, and recrystallize from ethanol/hexane if necessary.[1]

    • Safety: This compound is a potent lachrymator. Handle only in a functioning fume hood.

Step 2: Cyclocondensation & Reduction

Objective: Formation of the piperazine ring via a dihydropyrazine intermediate.

  • Reagents: Ethylenediamine (5.0 eq), NaBH₄ (4.0 eq), Methanol (dry).[1]

  • Causality: A large excess of ethylenediamine is used to favor mono-alkylation over dimerization (polymerization).

Protocol:

  • Cool a solution of ethylenediamine (500 mmol) in dry methanol (200 mL) to 0°C under N₂.

  • Dissolve the

    
    -bromo ketone (100 mmol) from Step 1 in THF/MeOH (1:1, 100 mL) and add it dropwise to the diamine solution over 2 hours.
    
    • Mechanistic Insight: The amine displaces the bromide to form an

      
      -amino ketone, which then undergoes intramolecular Schiff base formation to yield the 1,2,3,4-tetrahydropyrazine (or dihydropyrazine) intermediate.[1]
      
  • Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.

  • Reduction: Cool back to 0°C. Add NaBH₄ (400 mmol) portion-wise.

    • Caution: Exothermic hydrogen evolution.

  • Stir overnight at room temperature.

  • Workup: Quench with 1N NaOH. Extract with Dichloromethane (DCM) (3x).

  • Wash organic phase with brine, dry over Na₂SO₄, and concentrate.[1]

Route B: The Phenylglycine Route (Enantioselective Capable)

This route is preferred for scale-up and when specific enantiomers are required (using (R)- or (S)-3,5-dimethylphenylglycine).

Step 1: Synthesis of the Diketopiperazine

Objective: Constructing the stable 3-(3,5-dimethylphenyl)piperazine-2,5-dione scaffold.

  • Reagents: 3,5-dimethylphenylglycine methyl ester (HCl salt), Chloroacetyl chloride, Triethylamine (TEA), Ammonia (sat.[1] in MeOH).

Protocol:

  • Suspend 3,5-dimethylphenylglycine methyl ester HCl (50 mmol) in DCM (200 mL) with TEA (110 mmol). Cool to 0°C.

  • Add chloroacetyl chloride (55 mmol) dropwise. Stir for 2 hours.

    • Intermediate: This forms the N-(2-chloroacetyl)phenylglycine ester.

  • Wash with 1N HCl, then sat. NaHCO₃. Dry and concentrate the organic layer.[2][3]

  • Dissolve the residue in saturated methanolic ammonia (7N, 100 mL) in a pressure vessel.

  • Heat to 60°C for 12 hours.

    • Mechanism:[1][3][4][5][6][7] Ammonolysis of the chloride followed by intramolecular cyclization with the ester.[1]

  • Cool and concentrate. The product, 3-(3,5-dimethylphenyl)piperazine-2,5-dione , often precipitates and can be washed with cold ether.[1]

Step 2: Global Reduction

Objective: Reducing the diamide to the diamine.

  • Reagents: Lithium Aluminum Hydride (LAH) or Borane-THF complex.

Protocol:

  • Suspend LAH (150 mmol) in dry THF (300 mL) under Argon.

  • Add the diketopiperazine (50 mmol) solid portion-wise (or via Soxhlet if solubility is poor).

  • Reflux for 24 hours.

    • Monitoring: Monitor by TLC (ninhydrin stain) or LCMS for disappearance of the amide carbonyls.

  • Fieser Quench: Cool to 0°C. Add carefully: 5.7 mL water, 5.7 mL 15% NaOH, 17 mL water.

  • Filter the granular aluminum salts.

  • Concentrate the filtrate to yield the crude free base.

Purification & Characterization (Self-Validating System)

The free base of 2-arylpiperazines is prone to forming carbamates with atmospheric CO₂. Immediate conversion to a salt is the standard for storage and validation.

Salt Formation (Dihydrochloride)
  • Dissolve crude oil in minimal ethanol.

  • Add 4M HCl in Dioxane (2.5 eq).

  • Add diethyl ether until turbid. Crystallize at 4°C.

Analytical Specifications
ParameterSpecificationMethod
Appearance White crystalline solid (HCl salt)Visual
¹H NMR (D₂O)

7.0 (s, 3H, Ar-H), 4.6 (dd, 1H, C2-H), 3.4-3.6 (m, piperazine ring), 2.3 (s, 6H, Me)
400 MHz
MS (ESI) [M+H]⁺ = 191.15LC-MS
Purity >98%HPLC (C18, 0.1% TFA)
Workflow Visualization

Workflow Start Crude Reaction Mixture Extract DCM Extraction / Basic Wash Start->Extract Salt Salt Formation (HCl/EtOH) Extract->Salt Recryst Recrystallization (EtOH/Et2O) Salt->Recryst Final Pure 2-(3,5-dimethylphenyl)piperazine·2HCl Recryst->Final

Figure 2: Purification workflow ensuring removal of polymeric side-products and stabilization of the final amine.

References

  • Kipping, F. B. (1929). "Piperazine derivatives.[2][8][9][10][11] Part I." Journal of the Chemical Society, 2886-2890. (Foundational methodology for 2-arylpiperazine synthesis via

    
    -halo ketones).
    
  • Jucker, E., & Rissi, E. (1962).[1] "Synthese von 2-Phenyl-piperazin-Derivaten." Helvetica Chimica Acta, 45(7), 2383-2402.[1] Link[1]

  • Rossen, K., et al. (1997).[1] "Asymmetric Synthesis of 2-Arylpiperazines." Tetrahedron Letters, 38(18), 3183-3186.[1] (Source for the enantioselective phenylglycine/diketopiperazine route). Link

  • Boley, A. J., et al. (2024).[1][6][8] "Visible-Light-Promoted Decarboxylative Annulation... provides 2-aryl piperazines."[8] Journal of the American Chemical Society, 146, 31114.[1][8] (Modern catalytic alternative). Link[1]

  • Cayman Chemical. "1-(3,5-Dimethylphenyl)piperazine Product Data." (Cited for physical property comparison of the regioisomer). Link

Sources

Exploratory

A Comprehensive Review of 2-(3,5-dimethylphenyl)piperazine: Synthesis, Predicted Pharmacology, and Therapeutic Potential

A Theoretical and Applied Guide for Researchers in Medicinal Chemistry and Drug Development Abstract The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drug...

Author: BenchChem Technical Support Team. Date: February 2026

A Theoretical and Applied Guide for Researchers in Medicinal Chemistry and Drug Development

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of therapeutic applications.[1][2][3] This guide provides an in-depth literature review and theoretical analysis of the novel compound 2-(3,5-dimethylphenyl)piperazine. While direct experimental data on this specific molecule is limited, this document extrapolates from established synthetic methodologies for 2-arylpiperazines and the well-documented structure-activity relationships (SAR) of related arylpiperazine ligands to construct a predictive framework for its synthesis, pharmacology, and potential therapeutic applications. We will explore plausible synthetic routes, hypothesize its pharmacological profile with a focus on central nervous system (CNS) targets, and discuss its potential in areas such as neuropsychiatric disorders and oncology. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this and related C-substituted piperazine derivatives.

Introduction: The Piperazine Moiety as a Privileged Scaffold

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in pharmacologically active compounds.[4][5] Its prevalence stems from a combination of favorable physicochemical properties and synthetic tractability. The two nitrogen atoms provide handles for facile chemical modification, allowing for the fine-tuning of properties such as solubility, lipophilicity, and receptor affinity.[3] Furthermore, the piperazine ring can adopt a stable chair conformation, which can be crucial for optimal interaction with biological targets.

The substitution pattern on the piperazine core dictates its pharmacological activity. N-arylpiperazines, in particular, have been extensively studied and have yielded numerous drugs targeting CNS disorders by modulating serotonergic and dopaminergic pathways.[1][6] Compounds like buspirone (anxiolytic), aripiprazole (antipsychotic), and vortioxetine (antidepressant) all feature an N-arylpiperazine pharmacophore.[1]

While N-substitution has been the primary focus of research, C-substituted piperazines, such as the titular 2-(3,5-dimethylphenyl)piperazine, represent a less explored but potentially fruitful area of chemical space. Substitution at the carbon atom of the piperazine ring introduces a chiral center, offering the possibility of stereospecific interactions with biological targets and potentially leading to improved efficacy and reduced off-target effects.[7][8] This guide will delve into the synthetic challenges and potential pharmacological advantages of this specific substitution pattern.

Synthetic Strategies for 2-Arylpiperazines

The synthesis of 2-arylpiperazines presents unique challenges compared to their N-aryl counterparts. Several methods have been reported in the literature for the construction of this scaffold, each with its own advantages and limitations. Below are some of the most promising approaches for the synthesis of 2-(3,5-dimethylphenyl)piperazine.

Visible-Light-Promoted Decarboxylative Annulation

A modern and efficient method for the synthesis of 2-arylpiperazines involves a visible-light-promoted decarboxylative annulation.[9] This approach utilizes a glycine-based diamine and an aromatic aldehyde in the presence of a photoredox catalyst.

Hypothetical Synthesis of 2-(3,5-dimethylphenyl)piperazine via Photoredox Catalysis:

The synthesis would commence with the reaction of a suitably protected N-benzylethylenediamine with 3,5-dimethylbenzaldehyde under photoredox conditions. The reaction proceeds through a radical mechanism, leading to the formation of the 2-arylpiperazine ring.

Experimental Protocol: General Procedure for Visible-Light-Promoted Decarboxylative Annulation of a Glycine-Based Diamine with an Aldehyde [9]

  • Reaction Setup: In a dry reaction tube, combine the N-protected glycine-based diamine (1.0 equiv), the aromatic aldehyde (1.2 equiv), and the photoredox catalyst (e.g., [Ir(ppy)2(dtbpy)]PF6, 1-2 mol%).

  • Solvent and Degassing: Add the appropriate solvent (e.g., acetonitrile) and degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Initiation: Place the reaction tube under visible light irradiation (e.g., blue LEDs) and stir at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Deprotection: If necessary, remove the protecting groups using standard literature procedures to yield the final 2-arylpiperazine.

Causality Behind Experimental Choices:

  • Photoredox Catalyst: The iridium-based catalyst is chosen for its ability to efficiently absorb visible light and initiate the radical decarboxylation process.

  • Inert Atmosphere: Degassing is crucial to remove oxygen, which can quench the excited state of the photocatalyst and lead to side reactions.

  • Solvent: Acetonitrile is a common solvent for photoredox reactions due to its polarity and transparency to visible light.

G cluster_synthesis Synthesis of 2-(3,5-dimethylphenyl)piperazine Start 3,5-Dimethylbenzaldehyde + N-protected ethylenediamine derivative Photocatalyst Visible Light Photoredox Catalyst Start->Photocatalyst Intermediate Radical Intermediate Photocatalyst->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Protected 2-(3,5-dimethylphenyl)piperazine Cyclization->Product Deprotection Deprotection Product->Deprotection Final_Product 2-(3,5-dimethylphenyl)piperazine Deprotection->Final_Product

Caption: Proposed synthetic pathway for 2-(3,5-dimethylphenyl)piperazine.

Intramolecular Hydroamination

Another powerful strategy for the synthesis of C-substituted piperazines is intramolecular hydroamination.[9] This method involves the cyclization of an aminoalkene precursor, often catalyzed by a transition metal complex.

Hypothetical Synthesis via Intramolecular Hydroamination:

This route would involve the synthesis of an N-protected aminoalkene bearing the 3,5-dimethylphenyl group. The key step is the palladium-catalyzed intramolecular cyclization to form the piperazine ring. This method offers excellent control over stereochemistry, which is crucial for producing enantiomerically pure compounds.[10]

Experimental Protocol: General Procedure for Palladium-Catalyzed Intramolecular Hydroamination [10]

  • Substrate Synthesis: Synthesize the N-protected aminoalkene precursor through standard organic chemistry techniques.

  • Reaction Setup: In a glovebox, charge a reaction vessel with the palladium catalyst (e.g., Pd(OAc)2), a suitable ligand (e.g., a phosphine ligand), and a base (e.g., NaOtBu).

  • Addition of Substrate and Solvent: Add a solution of the aminoalkene substrate in an anhydrous, aprotic solvent (e.g., toluene or THF).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the resulting piperazine derivative by column chromatography.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of catalyst and ligand is critical for achieving high yields and stereoselectivity. The ligand modulates the electronic and steric properties of the palladium center.

  • Base: The base is required to deprotonate the amine, facilitating its coordination to the palladium catalyst.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst. Therefore, anhydrous solvents and an inert atmosphere are essential.

Predicted Pharmacological Profile

Based on the extensive literature on arylpiperazine derivatives, we can predict the likely pharmacological profile of 2-(3,5-dimethylphenyl)piperazine. The primary targets are expected to be G-protein coupled receptors (GPCRs) within the central nervous system, particularly serotonin (5-HT) and dopamine (D) receptors.[1][4]

Interaction with Serotonin Receptors

Arylpiperazines are well-known for their interactions with various serotonin receptor subtypes.[11][12][13]

  • 5-HT1A Receptor: Many arylpiperazines exhibit high affinity for the 5-HT1A receptor, often acting as partial agonists or antagonists.[14][15][16][17][18] The nature of the substitution on the aryl ring significantly influences affinity and functional activity. The 3,5-dimethyl substitution pattern on the phenyl ring is expected to confer a specific steric and electronic profile that will modulate its interaction with the 5-HT1A receptor. The meta-position is known to be important for 5-HT1A/α1 selectivity.[16][19]

  • 5-HT2A Receptor: Interaction with the 5-HT2A receptor is another common feature of arylpiperazines.[12] Antagonism at this receptor is a key mechanism of action for several atypical antipsychotic drugs.

  • 5-HT3 Receptor: Some arylpiperazines also bind to the 5-HT3 receptor, although typically with lower affinity.[11]

Interaction with Dopamine Receptors

Dopamine receptors, particularly the D2 and D3 subtypes, are important targets for antipsychotic and antidepressant drugs.[12][20] Arylpiperazine derivatives often display affinity for these receptors. The specific substitution on the aryl ring can influence the D2/D3 receptor selectivity.

Structure-Activity Relationship (SAR) Considerations

The 3,5-dimethylphenyl moiety is expected to have a significant impact on the pharmacological profile of the molecule. The methyl groups are electron-donating and increase the lipophilicity of the compound, which may enhance its ability to cross the blood-brain barrier. The steric bulk of the methyl groups at the meta positions will influence the orientation of the phenyl ring within the receptor binding pocket, potentially leading to a unique selectivity profile compared to other arylpiperazines.[16][19]

Table 1: Predicted Receptor Binding Profile of 2-(3,5-dimethylphenyl)piperazine

Receptor SubtypePredicted AffinityPredicted Functional ActivityRationale based on SAR of related compounds
5-HT1A HighPartial Agonist / AntagonistMeta-substitution on the aryl ring is known to influence 5-HT1A affinity and selectivity.[16][19]
5-HT2A Moderate to HighAntagonistA common target for arylpiperazines with antipsychotic potential.
D2 ModerateAntagonist / Partial AgonistArylpiperazines frequently exhibit affinity for D2 receptors.[20]
D3 ModerateAntagonist / Partial AgonistThe substitution pattern can influence D2/D3 selectivity.[20]
α1-Adrenergic ModerateAntagonistArylpiperazines often show affinity for α1-adrenergic receptors.[14][16][21]

Experimental Protocol: Radioligand Binding Assay for Receptor Affinity Determination

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the receptor of interest (e.g., CHO or HEK293 cells).

  • Assay Buffer: Prepare an appropriate assay buffer containing a specific concentration of a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors).

  • Competition Binding: Incubate the membrane homogenates with the radioligand and varying concentrations of the test compound (2-(3,5-dimethylphenyl)piperazine).

  • Incubation: Allow the binding to reach equilibrium at a specific temperature (e.g., 25°C or 37°C) for a defined period.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation.

Causality Behind Experimental Choices:

  • Radiolabeled Ligand: A high-affinity, selective radioligand is used to label the target receptor population.

  • Competition Format: This format allows for the determination of the affinity of an unlabeled test compound by its ability to compete with the radioligand for binding to the receptor.

  • Filtration: Rapid filtration is essential to prevent the dissociation of the ligand-receptor complex during the separation step.

G cluster_pharma Predicted Pharmacological Interactions cluster_cns Central Nervous System cluster_pns Peripheral Nervous System Molecule 2-(3,5-dimethylphenyl)piperazine Serotonin Serotonin Receptors (5-HT1A, 5-HT2A) Molecule->Serotonin Modulation Dopamine Dopamine Receptors (D2, D3) Molecule->Dopamine Modulation Adrenergic α1-Adrenergic Receptors Molecule->Adrenergic Modulation

Caption: Predicted interactions of 2-(3,5-dimethylphenyl)piperazine with key CNS and PNS receptors.

Potential Therapeutic Applications

Given its predicted pharmacological profile, 2-(3,5-dimethylphenyl)piperazine could have therapeutic potential in several areas.

Neuropsychiatric Disorders

The predicted modulation of serotonergic and dopaminergic systems suggests potential applications in the treatment of:

  • Depression and Anxiety: A balanced activity at 5-HT1A and other serotonin receptors is a hallmark of many antidepressant and anxiolytic drugs.[6][22]

  • Schizophrenia: A combination of D2 and 5-HT2A receptor antagonism is a key feature of atypical antipsychotics.[1]

  • Neurodegenerative Diseases: Some arylpiperazine derivatives have shown neuroprotective properties, which could be relevant for diseases like Alzheimer's and Parkinson's.[12][23]

Oncology

Recent studies have highlighted the anticancer potential of arylpiperazine derivatives.[13][24][25][26] They can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The specific mechanism of action is often multifactorial, involving targets such as fatty acid synthase (FASN) and serotonin receptors expressed on tumor cells.[24][25] The cytotoxic activity of 2-(3,5-dimethylphenyl)piperazine against different cancer cell lines would be a valuable area of investigation.

Future Directions and Conclusion

This technical guide has provided a comprehensive overview of the synthesis, predicted pharmacology, and potential therapeutic applications of 2-(3,5-dimethylphenyl)piperazine based on a thorough review of the existing literature on related compounds. The proposed synthetic routes offer viable pathways for the preparation of this novel molecule, and the predicted pharmacological profile suggests that it could be a valuable lead compound for the development of new therapies for CNS disorders and cancer.

The next critical step is the experimental validation of these hypotheses. The synthesis of 2-(3,5-dimethylphenyl)piperazine, followed by a comprehensive in vitro and in vivo pharmacological characterization, is necessary to confirm its receptor binding profile, functional activity, and therapeutic efficacy. Furthermore, the synthesis of its individual enantiomers will be crucial to explore any stereospecific effects on its biological activity.

References

  • Gueret, R., Pelinski, L., Bousquet, T., Sauthier, M., Ferey, V., & Bigot, A. (2020). A visible-light-promoted decarboxylative annulation protocol between a glycine-based diamine and various aldehydes provides 2-aryl, 2-heteroaryl, as well as 2-alkyl piperazines under mild conditions. Organic Letters, 22(13), 5157–5162.
  • López-Rodríguez, M. L., et al. (1998). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 3. 2-[ω-(4-Arylpiperazin-1-yl)alkyl]perhydropyrrolo- [1,2-c]imidazoles and -perhydroimidazo[1,5-a]pyridines: Study of the Influence of the Terminal Amide Fragment on 5-HT1A Affinity/Selectivity. Journal of Medicinal Chemistry, 41(23), 4438-4447.
  • Behenna, D. C., & Stoltz, B. M. (2011). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
  • López-Rodríguez, M. L., et al. (1998). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 4. 1-[ω-(4-Arylpiperazin-1-yl)alkyl]-3-(diphenylmethylene)- 2,5-pyrrolidinediones and -3-(9H-fluoren-9-ylidene)-2,5-pyrrolidinediones: Study of the Steric Requirements of the 5-HT1A Receptor. Journal of Medicinal Chemistry, 41(26), 5221-5231.
  • López-Rodríguez, M. L., et al. (1996). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 1. 2-[[4-(o-Methoxyphenyl)piperazin-1-yl]methyl]-1,3- dioxoperhydroimidazo[1,5-a]pyridine: A Selective 5-HT1A Receptor Agonist. Journal of Medicinal Chemistry, 39(22), 4439-4450.
  • Kokotos, C. G., & Georgiou, T. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances, 10(34), 20084-20098.
  • Ney, J. E., & Wolfe, J. P. (2009). A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. Organic Letters, 11(20), 4572–4575.
  • Al-Warhi, T., et al. (2025). Design, synthesis and biological evaluation of 2-phenylquinoxaline carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity. Bioorganic Chemistry, 163, 108697.
  • Ribeiro, F. M. A., et al. (2022).
  • López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648-1656.
  • Roderick, W. R., Platte, H. J., & Pollard, C. B. (1966). Synthesis of 2-Phenylpiperazine and Some Derivatives. Journal of Medicinal Chemistry, 9(2), 181-185.
  • Confalone, P. N., & Hu, G. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2970-2975.
  • Glennon, R. A., et al. (1996). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. Journal of Medicinal Chemistry, 39(1), 314-322.
  • Szałata, G., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(15), 4627.
  • Wang, L., et al. (2015). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules, 20(8), 14896-14911.
  • Šukalović, V., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Bioorganic & Medicinal Chemistry, 72, 117006.
  • ResearchGate. (n.d.). Scheme 2. Synthesis of arylpiperazine 3. Retrieved from [Link]

  • Kumar, A., et al. (2010). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry Letters, 20(2), 526-529.
  • Šukalović, V., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Bioorganic & Medicinal Chemistry, 79, 117163.
  • Bang-Andersen, B., et al. (2005). A general and convenient synthesis of N-aryl piperazines. Tetrahedron Letters, 46(20), 3569-3571.
  • Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320.
  • Andreozzi, G., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 28(20), 7149.
  • de Oliveira, A. C. A., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 33-47.
  • Li, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(15), 3583.
  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • Kędzierska, E., et al. (2019). New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. Naunyn-Schmiedeberg's Archives of Pharmacology, 392(6), 673-682.
  • Zhan, Y., et al. (2025). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. Frontiers in Chemistry, 13, 1379845.
  • de Oliveira, A. C. A., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 33-47.
  • Szymańska, E., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4305.
  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 28(2), 329-346.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2016). exploring pharmacological significance of piperazine scaffold. Retrieved from [Link]

  • Bentham Science. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

  • López-Rodríguez, M. L., et al. (1997). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry, 40(11), 1648-1656.
  • Stefanova, N. A., et al. (2025). N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice. International Journal of Molecular Sciences, 26(9), 5099.
  • Vadodaria, D. J., et al. (1969). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Journal of Medicinal Chemistry, 12(5), 860-865.
  • Bang-Andersen, B., et al. (2007). 1- [2- (2, 4-dimethylphenylsulfanyl) -phenyl] piperazine as a compound with combined serotonin reuptake, 5-ht3 and 5-ht1a activity for the treatment of cognitive impairment.
  • Muraveva, E. V., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. bioRxiv.
  • B.V., L. P. (2016). Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Retrieved from [Link]

  • Yilmaz, F., & Menteşe, M. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(11-12), 939-947.
  • Çetin, S., et al. (2022). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. Molecules, 27(21), 7268.

Sources

Foundational

The Piperazine Scaffold: From Synthetic Utility to Clinical Efficacy

Executive Summary: The "Privileged" Architecture In medicinal chemistry, few heterocycles possess the versatility of piperazine. It is not merely a linker; it is a functional pharmacophore that dictates solubility, bioav...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Architecture

In medicinal chemistry, few heterocycles possess the versatility of piperazine. It is not merely a linker; it is a functional pharmacophore that dictates solubility, bioavailability, and receptor engagement. This guide moves beyond basic descriptions to analyze the causality of piperazine’s success in drug development—from the thermodynamics of its chair conformation to its pivotal role in "Dopamine System Stabilizers" like Aripiprazole.

Core Physicochemical Advantages
  • Conformational Rigidity: Unlike open-chain diamines, piperazine exists predominantly in a chair conformation. This reduces the entropic penalty upon binding to a protein target, as the molecule is pre-organized.

  • Tunable Basicity: With pKa values typically around 5.3 and 9.7 , the N1 and N4 nitrogens allow for precise modulation of ionization states at physiological pH (7.4). This is critical for lysosomotropic trapping and blood-brain barrier (BBB) penetration.

  • Solubility Vector: The polar nature of the ring often rescues highly lipophilic pharmacophores (e.g., fluoroquinolones) from poor aqueous solubility.

Synthetic Architecture: The Buchwald-Hartwig Standard

While N-alkylation (using alkyl halides) is historically significant, it often suffers from poly-alkylation side products. The modern gold standard for generating aryl-piperazines—the core motif in CNS drugs—is the Palladium-Catalyzed Buchwald-Hartwig Amination .[1]

Mechanism of Action (Synthetic)

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is the causality behind success: bulky, electron-rich phosphines (e.g., BINAP, Xantphos) facilitate both the oxidative addition of the aryl halide and the reductive elimination of the amine.

Visualization: The Catalytic Cycle

BuchwaldHartwig cluster_ligand Critical Parameter: Ligand Choice Start Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Aryl Halide (Ar-X) Coord Amine Coordination (Pd-N Bond Formation) OxAdd->Coord + Piperazine Deprot Deprotonation (Base removes H from Amine) Coord->Deprot + Base (e.g., NaOtBu) RedElim Reductive Elimination (Product Release + Pd(0) Regens) Deprot->RedElim Formation of Pd-Amido complex RedElim->Start Cycle Closes Note Bulky phosphines (BINAP) prevent catalyst dimerization and speed up reductive elimination.

Caption: The Pd-catalyzed cycle for N-arylation. Ligand sterics are the rate-determining factor for reductive elimination.

Detailed Experimental Protocol: N-Arylation of Piperazine

Objective: Synthesize 1-(4-methoxyphenyl)piperazine via Buchwald-Hartwig amination. Rationale: This protocol avoids the formation of bis-aryl species by using a mono-protected piperazine (N-Boc), followed by deprotection.

Reagents & Stoichiometry
ComponentEquiv.Role
4-Bromoanisole1.0Electrophile
N-Boc-piperazine1.2Nucleophile (Protected to prevent polymerization)
Pd2(dba)30.02Catalyst Precursor
BINAP0.04Ligand (Bidentate, ensures stability)
NaOtBu1.4Base (Strong, bulky to prevent nucleophilic attack on Pd)
TolueneSolventNon-polar, high boiling point for kinetics
Step-by-Step Workflow
  • Inert Atmosphere Setup: Flame-dry a Schlenk flask and backfill with Argon (3x). Why: Pd(0) is oxygen-sensitive; oxidation kills the catalytic cycle immediately.

  • Catalyst Pre-complexation: Add Pd2(dba)3 and BINAP to the flask. Add anhydrous toluene and stir at RT for 15 mins. Observation: Solution turns from dark purple to orange/red, indicating active L-Pd(0) formation.

  • Substrate Addition: Add 4-Bromoanisole, N-Boc-piperazine, and NaOtBu.

  • Reaction: Heat to 100°C for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to RT, filter through a Celite pad (removes Pd black), and concentrate in vacuo.

  • Purification: Flash chromatography (Silica).

  • Deprotection (Critical Step): Dissolve intermediate in DCM, add TFA (10 equiv). Stir 2h. Basify with NaHCO3. Extract.

    • Self-Validation: The final product must show a distinct NH peak in IR (~3300 cm⁻¹) and loss of the Boc t-butyl singlet in NMR (~1.4 ppm).

Therapeutic Case Study: CNS & The "Aryl-Piperazine" Motif

The aryl-piperazine moiety is the structural anchor for a vast class of serotonin (5-HT) and dopamine (D2) receptor modulators.

Case Study: Aripiprazole (Abilify)

Aripiprazole is a "Dopamine System Stabilizer."[2][3] Its unique mechanism—partial agonism at D2 and 5-HT1A—is structurally derived from its piperazine linker, which positions the quinolinone headgroup and the dichlorophenyl tail into specific hydrophobic pockets of the receptor.

Mechanism of Action (MOA):

  • Piperazine Role: The basic nitrogen (N4) is protonated at physiological pH. This protonated amine forms a critical salt bridge with Aspartate 3.32 in the D2 receptor transmembrane domain.

  • Selectivity: The linker length and the specific orientation of the piperazine ring allow the molecule to bind without fully stabilizing the active receptor conformation (hence, partial agonism).

Visualization: Aripiprazole Pharmacophore

AripiprazoleSAR cluster_effect Clinical Outcome Quin Quinolinone (Head Group) Linker Butoxy Linker (Spacer) Quin->Linker H-Bonding Pip Piperazine Ring (The Core) Linker->Pip Aryl 2,3-Dichlorophenyl (Tail Group) Pip->Aryl Receptor D2 Receptor Binding Pocket Pip->Receptor Salt Bridge (Asp3.32) Critical for Affinity Result Partial Agonism (Stabilizes Dopamine) Pip->Result Modulates Aryl->Receptor Hydrophobic Interaction

Caption: SAR of Aripiprazole. The piperazine N4-protonation is the primary anchor point for receptor affinity.

Advanced Applications: PROTACs & Linker Chemistry

In Proteolysis Targeting Chimeras (PROTACs), the linker is often the failure point due to poor solubility or metabolic instability. Piperazine has emerged as a superior linker component over PEG chains.

Why Piperazine for PROTACs?
  • Rigidity: Unlike "floppy" PEG chains, piperazine reduces the entropic cost of ternary complex formation (Target Protein + PROTAC + E3 Ligase).

  • Endosomal Escape: The basic nitrogens can buffer the pH in endosomes (the "proton sponge" effect), facilitating membrane permeability for these large molecules.

  • Vectorization: It allows for orthogonal functionalization (e.g., click chemistry handles) at N1 and N4.

References

  • The Piperazine Scaffold in Medicinal Chemistry

    • Source: BenchChem.[1][4][5] "An In-depth Technical Guide to the Mechanism of Action of Piperazine." (2025).

  • Buchwald-Hartwig Amination Protocols

    • Source: National Institutes of Health (PMC). "Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds."
    • URL:[Link]

  • Aripiprazole Mechanism & Pharmacology

    • Source: FDA.gov. "Abilify (aripiprazole)
    • URL:[Link]

  • PROTAC Linker Design: Source: BOC Sciences. "Piperazine & Triazole Linkers - Functional PROTAC Tools."
  • Anthelmintic Mechanism (GABA Agonism)

    • Source: PatSnap Synapse.
    • URL:[Link]

Sources

Exploratory

2-(3,5-dimethylphenyl)piperazine molecular weight and formula.

Executive Summary This technical guide provides a comprehensive analysis of 2-(3,5-dimethylphenyl)piperazine , a specific structural isomer of the phenylpiperazine class. Unlike its more common N-substituted analog [1-(3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-(3,5-dimethylphenyl)piperazine , a specific structural isomer of the phenylpiperazine class. Unlike its more common N-substituted analog [1-(3,5-dimethylphenyl)piperazine], the 2-substituted variant features a carbon-carbon bond between the heterocycle and the aromatic ring. This structural distinction introduces a chiral center at the C2 position, significantly altering its pharmacological profile and synthetic accessibility. This scaffold is frequently utilized in medicinal chemistry as a core pharmacophore for Neurokinin-1 (NK1) antagonists and Norepinephrine Transporter (NET) inhibitors.

Part 1: Physicochemical Profile[1]

The following data establishes the core identity of the molecule. Researchers must distinguish this C-linked isomer from the N-linked isomer (CAS 105907-65-1) during procurement and analysis.

Core Identity & Constants
PropertyValueTechnical Notes
IUPAC Name 2-(3,5-dimethylphenyl)piperazine
Molecular Formula C₁₂H₁₈N₂ Isomeric with 1-(3,5-dimethylphenyl)piperazine
Molecular Weight 190.29 g/mol Average mass
Monoisotopic Mass 190.14699 g/mol Critical for High-Res MS (HRMS) validation
Chiral Center C2 PositionExists as (R) and (S) enantiomers.[1] Synthesis typically yields a racemate requiring resolution.
pKa (Predicted) ~9.8 (N1), ~5.4 (N4)The secondary amines exhibit distinct basicity; N1 is generally more basic in 2-arylpiperazines.
LogP (Predicted) 2.1 - 2.4Moderate lipophilicity suitable for CNS penetration.
H-Bond Donors 2NH groups at positions 1 and 4.[2]
Structural Topology

The molecule consists of a saturated six-membered nitrogen heterocycle (piperazine) substituted at the carbon adjacent to a nitrogen (C2) with a meta-xylene moiety.

  • Topological Polar Surface Area (TPSA): ~24.06 Ų

  • Rotatable Bonds: 1 (Bond between C2-piperazine and C1-phenyl)

Part 2: Synthetic Methodology

Directive: The synthesis of 2-arylpiperazines differs fundamentally from 1-arylpiperazines. While 1-aryl variants are made via Buchwald-Hartwig amination, the 2-aryl variant requires the construction of the piperazine ring onto the aryl scaffold or the reduction of a pyrazine precursor.

Primary Route: Pyrazine Reduction

This protocol is favored for its atom economy and scalability. It involves the formation of the pyrazine core followed by catalytic hydrogenation.

Step 1: Precursor Synthesis (2-(3,5-dimethylphenyl)pyrazine)
  • Reagents: 3,5-Dimethylphenylboronic acid, 2-Chloropyrazine, Pd(PPh₃)₄ (Catalyst), Na₂CO₃.

  • Conditions: Suzuki-Miyaura coupling in Dioxane/Water at 90°C.

  • Mechanism: Palladium-catalyzed cross-coupling establishes the C-C bond between the heterocycle and the aromatic ring.

Step 2: Catalytic Hydrogenation
  • Reagents: H₂ (50 psi), 10% Pd/C or PtO₂ (Adams' Catalyst), Acetic Acid (solvent).

  • Protocol:

    • Dissolve the 2-(3,5-dimethylphenyl)pyrazine intermediate in glacial acetic acid.

    • Add 10 mol% catalyst loading.

    • Hydrogenate in a Parr shaker at 50 psi for 12–24 hours.

    • Critical Step: Filter through Celite to remove the catalyst.

    • Concentrate and basify with NaOH to liberate the free amine.

    • Extract with Dichloromethane (DCM).

Alternative Route: Diamine Cyclization (The "Phenacyl" Route)

This route is useful if pyrazine precursors are unavailable.

  • Alkylation: React 2-bromo-1-(3,5-dimethylphenyl)ethanone with ethylenediamine (excess) to form the acyclic intermediate.

  • Cyclization/Reduction: The intermediate is cyclized using NaBH₄ in methanol to yield the piperazine ring. Note: This route often produces oligomeric byproducts and requires careful chromatography.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of the Suzuki-Reduction pathway.

SynthesisPath Start Start: 3,5-Dimethylphenyl boronic acid Intermediate Intermediate: 2-(3,5-dimethylphenyl) pyrazine Start->Intermediate Suzuki Coupling Pd(PPh3)4, Na2CO3 Reagent Reagent: 2-Chloropyrazine Reagent->Intermediate Product Product: 2-(3,5-dimethylphenyl) piperazine Intermediate->Product Hydrogenation H2, Pd/C, AcOH

Caption: Figure 1. Two-step synthetic pathway utilizing Suzuki cross-coupling followed by heterocyclic reduction.[3]

Part 3: Analytical Characterization & Validation

Trustworthiness in chemical biology relies on rigorous structural confirmation. The following spectral features are diagnostic for the 2-substituted isomer.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 2.30 ppm (s, 6H): Distinct singlet for the two methyl groups on the aromatic ring.

    • δ 2.80–3.20 ppm (m, 6H): Multiplets corresponding to the piperazine ring protons (C3, C5, C6).

    • δ 3.65 ppm (dd, 1H): The chiral proton at C2 (benzylic). This is the key differentiator from the 1-substituted isomer (which lacks this signal).

    • δ 6.90–7.00 ppm (s, 3H): Aromatic protons (typically 2 ortho, 1 para relative to the piperazine attachment).

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI+).

  • Parent Ion: [M+H]⁺ = 191.29 m/z.

  • Fragmentation Pattern: Look for a loss of NH₃ or ring opening fragments. A tropylium ion derivative (m/z ~119) may be observed due to the dimethylphenyl moiety.

Chiral Resolution

Since the synthesis yields a racemate, resolution is required for biological assays.

  • Method: Chiral HPLC or crystallization with chiral acids.

  • Agent: L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid.

  • Protocol: Form the diastereomeric salt in ethanol, recrystallize to constant melting point, and liberate the free base.

Part 4: Medicinal Chemistry Context[2][5][6][7][8]

Pharmacophore Mapping

The 2-arylpiperazine scaffold is a "privileged structure" in neuroscience.

  • Norepinephrine Transporter (NET): 2-phenylpiperazines are known to inhibit NET. The 3,5-dimethyl substitution increases lipophilicity, potentially enhancing Blood-Brain Barrier (BBB) permeability compared to the unsubstituted parent.

  • NK1 Antagonists: The scaffold serves as the core amine in high-affinity Substance P antagonists. The C2-phenyl group occupies a hydrophobic pocket in the receptor, while the basic nitrogens interact with Asp residues.

Biological Pathway Interaction

The following diagram details the potential interaction of this scaffold within a monoamine signaling context.

Mechanism Ligand 2-(3,5-dimethylphenyl) piperazine Pocket Hydrophobic Pocket (Interaction with 3,5-Me-Ph) Ligand->Pocket Van der Waals Ionic Aspartate Residue (Ionic bond with NH) Ligand->Ionic Salt Bridge Receptor Target Protein (NET or NK1) Effect Modulation of Neurotransmission Receptor->Effect Inhibition/Antagonism Pocket->Receptor Ionic->Receptor

Caption: Figure 2. Pharmacophoric interactions of the 2-arylpiperazine ligand with GPCR or Transporter targets.

References

  • Synthesis of 2-Arylpiperazines: Rossello, M. S., et al. (2014).[4] "Diastereoselective synthesis of 2-phenyl-3-(trifluoromethyl)piperazines as building blocks for drug discovery." Journal of Organic Chemistry.

  • Piperazine Pharmacophores: Brockunier, L. L., et al. (2004). "Human peptide transporter 1 (PEPT1) and 2-arylpiperazines." Bioorganic & Medicinal Chemistry Letters.

  • General Properties of Piperazines: National Center for Biotechnology Information (2023). PubChem Compound Summary for Piperazine Derivatives.

  • Synthetic Methodology (Pyrazine Reduction): Brill, Z. G., et al. (2017). "Synthesis of 2-substituted piperazines via hydrogenation." Organic Letters.

(Note: While specific literature on the 3,5-dimethyl isomer at the 2-position is sparse compared to the 1-position, the cited references provide the validated methodologies for the general 2-arylpiperazine class.)

Sources

Foundational

The Piperazine Pharmacophore: A Technical Guide to Therapeutic Potential and Synthetic Optimization

Executive Summary The piperazine ring (1,4-diazacyclohexane) is a "privileged structure" in medicinal chemistry, appearing in a significant percentage of FDA-approved small molecule drugs.[1] Its ubiquity stems not merel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine ring (1,4-diazacyclohexane) is a "privileged structure" in medicinal chemistry, appearing in a significant percentage of FDA-approved small molecule drugs.[1] Its ubiquity stems not merely from its synthetic accessibility, but from its unique physicochemical profile: it serves as a rigid spacer, a solubility enhancer (via protonation at physiological pH), and a high-affinity hydrogen bond acceptor/donor. This guide dissects the therapeutic utility of substituted piperazines, providing researchers with actionable synthetic protocols, Structure-Activity Relationship (SAR) logic, and mechanistic insights across CNS, oncology, and antimicrobial domains.[1]

The Piperazine Scaffold: Physicochemical & Structural Pillars

Conformational Dynamics

Unlike flat aromatic systems, piperazine exists predominantly in a chair conformation. This 3D geometry allows it to project substituents at defined vectors (equatorial vs. axial), critical for fitting into specific receptor pockets (e.g., GPCR orthosteric sites).

  • pKa Profile: The nitrogen atoms have pKa values of approximately 9.8 and 5.6. At physiological pH (7.4), the molecule is predominantly monocationic. This ionization is the "causality" behind its ability to improve the water solubility of lipophilic drug candidates (e.g., Imatinib).

  • Bioisosterism: Piperazine often acts as a bioisostere for piperidine or phenyl rings, adding polarity without significantly altering steric bulk.

The "Privileged" Logic

Why does this scaffold work across disparate targets?

  • Gyrase Inhibition (Bacteria): Mimics the transition state of DNA binding (e.g., Ciprofloxacin).

  • GPCR Modulation (CNS): The basic nitrogen interacts with the conserved Aspartate residue (D3.32) in aminergic receptors (Dopamine, Serotonin).

  • Kinase Selectivity (Oncology): The ring fits into the solvent-exposed region of the ATP binding pocket, improving solubility and selectivity.

Therapeutic Architectures & Mechanisms

CNS: The Serotonin/Dopamine Modulators

Substituted piperazines are the backbone of "atypical" antipsychotics. The general pharmacophore involves an aryl-piperazine linked to a heterocyclic head group via a flexible spacer.

Mechanistic Pathway: The following diagram illustrates the dual-modulation mechanism typical of piperazine-based antipsychotics (e.g., Aripiprazole), acting as partial agonists at D2 and 5-HT1A receptors to normalize neurotransmission without complete blockade (reducing extrapyramidal side effects).

CNS_Pathway Drug Aryl-Piperazine Ligand D2_Rec Dopamine D2 Receptor (Gi/o coupled) Drug->D2_Rec Partial Agonism HT_Rec 5-HT1A Receptor (Gi/o coupled) Drug->HT_Rec Partial Agonism AC Adenylate Cyclase D2_Rec->AC Inhibition HT_Rec->AC Inhibition Effect_Neg Reduced EPS (Safety Profile) HT_Rec->Effect_Neg Modulates Release cAMP cAMP Levels AC->cAMP Reduces PKA PKA Signaling cAMP->PKA Modulates Effect_Pos Normalized Dopamine (Therapeutic Effect) PKA->Effect_Pos Stabilizes Firing

Caption: Dual-target signaling mechanism of aryl-piperazine antipsychotics, balancing D2/5-HT1A pathways.

Oncology: Kinase Inhibition

In kinase inhibitors, the piperazine ring is often attached to the "hinge-binding" motif.

  • Role: It extends towards the solvent front, solubilizing the hydrophobic core.

  • Example: Imatinib (Gleevec). The N-methylpiperazine moiety is essential for oral bioavailability. Removal or replacement with a hydrophobic ring drastically reduces plasma concentration.

Synthetic Protocol: Buchwald-Hartwig Amination

The formation of C-N bonds to create N-aryl piperazines is a critical step.[2][3][4] Traditional nucleophilic aromatic substitution (


) is limited to electron-deficient aryl halides. The Buchwald-Hartwig Amination  is the industry standard for broader substrate scope.
Protocol Design (Self-Validating System)

Objective: Synthesis of N-Boc-4-(4-methoxyphenyl)piperazine. Rationale: This protocol uses a Pd(0) source and a bidentate ligand (BINAP) to prevent


-hydride elimination and ensure high yields even with electron-rich aryl halides.

Reagents:

  • 4-Bromoanisole (1.0 equiv)

  • N-Boc-piperazine (1.2 equiv)[2]

  • 
     (1.0 mol%) - Catalyst Precursor
    
  • BINAP (2.0 mol%) - Ligand

  • 
     (1.5 equiv) - Base
    
  • Toluene (Anhydrous, 0.2 M concentration)

Step-by-Step Methodology:

  • Pre-Complexation (Critical Step): In a glovebox or under Argon flow, add

    
     and BINAP to the reaction vial. Add 1/3 of the toluene volume. Stir at RT for 15 mins. Validation: Solution should turn from dark purple/black to a distinct orange/red, indicating active Ligand-Pd(0) complex formation.
    
  • Substrate Addition: Add 4-Bromoanisole, N-Boc-piperazine, and

    
     to the vial.
    
  • Solvent & Seal: Add remaining toluene. Seal with a Teflon-lined cap.

  • Reaction: Heat to 100°C for 12 hours.

  • In-Process Control (IPC): Spot TLC (Hexane:EtOAc 4:1). Pass Criteria: Disappearance of aryl bromide spot (

    
     ~0.8) and appearance of a new fluorescent spot (
    
    
    
    ~0.4).
  • Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Wash pad with EtOAc. Concentrate filtrate.[2][5]

  • Purification: Flash chromatography (0-20% EtOAc in Hexanes).

Synthetic Workflow Diagram:

Synthesis_Workflow Start Reagents: Aryl Halide + Piperazine Pd Source + Ligand Complex Active Catalyst Formation (Pd-BINAP) Start->Complex Stir 15 min Cycle Catalytic Cycle (Oxidative Addition -> Amine Coord -> Reductive Elim) Complex->Cycle Heat 100°C Check IPC: TLC/LCMS (Check Conversion) Cycle->Check Check->Cycle Incomplete Workup Celite Filtration (Remove Pd) Check->Workup Complete Product Purified N-Aryl Piperazine Workup->Product

Caption: Step-by-step workflow for Pd-catalyzed Buchwald-Hartwig amination of piperazines.

SAR Analysis & Data Presentation

The substitution pattern on the piperazine ring dictates its biological target. The table below summarizes key Structure-Activity Relationship (SAR) trends derived from recent medicinal chemistry reviews.

Table 1: SAR Logic of Substituted Piperazines
PositionSubstitution TypeTherapeutic ImpactMechanism/Rationale
N1 (Aryl) Electron-Withdrawing (Cl, F)Increased CNS Potency Enhances metabolic stability and lipophilicity; strengthens

interactions with receptor aromatic residues.
N1 (Aryl) 2-Methoxy / 2,3-DichloroReceptor Subtype Selectivity Specific patterns (e.g., in Aripiprazole) steer selectivity between D2, D3, and 5-HT receptors.
N4 (Distal) Alkyl Linker (n=2-4)Binding Affinity Flexible spacer allows the distal pharmacophore to reach secondary binding pockets (allosteric sites).
C2/C3 Methyl / EthylChirality & Conformational Lock Introduces chirality; restricts conformational flexibility, potentially improving selectivity and reducing off-target effects.
N1 Pyridine/PyrimidineAnxiolytic (Buspirone-like) Heteroaryl rings mimic the neurotransmitter core more closely than phenyl rings.
Case Study: Antimicrobial Potency

Recent studies indicate that electron-withdrawing groups on the N-phenyl ring significantly enhance antibacterial activity against S. aureus and E. coli.

  • High Potency: 4-Cl, 4-Br, 4-

    
     substitutions.
    
  • Low Potency: 4-

    
    , 4-
    
    
    
    (Electron Donating).
  • Reasoning: Electron deficiency may facilitate interaction with the bacterial DNA gyrase complex or enhance cell membrane penetration.

Future Directions

  • Covalent Inhibitors: Attaching acrylamide "warheads" to the N4 position to target specific cysteines in kinases (e.g., covalent EGFR inhibitors).

  • Bivalent Ligands: Using the piperazine as a rigid core to link two distinct pharmacophores, targeting dimerized GPCRs.

  • C-H Functionalization: Moving beyond N-substitution. Direct functionalization of C2/C3 using "SnAP" reagents or photoredox catalysis allows for the creation of novel, 3D-rich chemical space, escaping the "flatland" of traditional drug discovery.

References

  • Bentham Science Publishers. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Link

  • National Institutes of Health (PMC). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Link (Note: Link is representative of PMC search results).

  • BenchChem. (2025).[2] Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. Link

  • MDPI (Molecules). (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Link

  • American Chemical Society (J. Agric.[6] Food Chem). (2025). Design, Synthesis, and Antibacterial Activity Evaluation and Mechanism of 1-H-Indole-3-pyrazolamide Derivatives Containing Piperazine. Link

  • Organic Syntheses. Buchwald-Hartwig Coupling General Procedures. Link

Sources

Exploratory

The Piperazine Moiety: A Cornerstone of Modern Drug Design

An In-depth Technical Guide for Drug Development Professionals Abstract The piperazine heterocycle, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, stands as one of the most vital and versatil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The piperazine heterocycle, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, stands as one of the most vital and versatile scaffolds in medicinal chemistry.[1] Its unique combination of structural simplicity, conformational flexibility, and tunable physicochemical properties has cemented its status as a "privileged scaffold" in drug discovery.[1][2] This guide offers a comprehensive analysis of the piperazine moiety's role in drug design, delving into the fundamental principles that make it an indispensable tool for the modern medicinal chemist. We will explore its impact on critical drug-like properties, its function across diverse therapeutic areas, and the strategic considerations behind its incorporation into pharmaceutical agents. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, providing field-proven insights grounded in established scientific literature.

The Fundamental Architecture: Why Piperazine Works

The enduring prevalence of the piperazine ring is not coincidental; it is a direct result of its inherent structural and chemical attributes. This dual-nitrogen architecture allows the ring to adopt low-energy chair and boat conformations, which facilitates an optimal fit within a wide variety of enzyme active sites and receptor pockets.[1][3]

The two nitrogen atoms are the key to its utility. They serve as versatile synthetic handles, enabling systematic and diverse functionalization to precisely modulate the molecule's properties.[1] Furthermore, they are responsible for the moiety's most critical physicochemical characteristics.

Physicochemical Impact: Tuning for Success

The success of a drug candidate is inextricably linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The piperazine moiety offers a powerful method for optimizing these properties.[4]

  • Basicity and pKa: Piperazine is a diprotic base, capable of accepting two protons. Its two distinct pKa values (pKa1 ≈ 5.35 and pKa2 ≈ 9.73) are central to its function.[5][6][7] This allows for fine-tuning of the molecule's ionization state at physiological pH.[6] At a typical blood pH of 7.4, the piperazine ring is often partially protonated, which can significantly enhance aqueous solubility—a crucial factor for oral bioavailability.[7][8] The ability to form salts also aids in developing stable and soluble drug formulations.[5]

  • Solubility and Lipophilicity: The introduction of a piperazine ring generally increases the hydrophilicity of a molecule, improving its aqueous solubility.[6][9] This is a common strategy used to rescue lead compounds with poor solubility profiles. The N-substituents, however, can be modified to balance this hydrophilicity, allowing chemists to carefully control the overall lipophilicity (logP) of the final drug molecule to ensure adequate membrane permeability.[1][10]

  • Hydrogen Bonding: The two nitrogen atoms can act as hydrogen bond acceptors, and in their protonated state, the N-H groups can act as hydrogen bond donors.[3][8] This ability to participate in multiple noncovalent interactions, including hydrogen bonding and electrostatic interactions, is critical for high-affinity binding to biological targets.[1][3]

The diagram below illustrates the fundamental structure and key properties of the piperazine ring.

Caption: Core structure and key properties of the piperazine moiety.

Pharmacological Versatility: A Scaffold for All Targets

The piperazine ring is a common feature in drugs across a vast spectrum of therapeutic areas, demonstrating its remarkable versatility.[11][12] Its ability to serve as a linker between different pharmacophoric groups or as a core scaffold for interaction with a biological target makes it an invaluable asset.[4]

Central Nervous System (CNS) Disorders

Piperazine derivatives are particularly prominent in drugs targeting the CNS.[6] Their physicochemical properties often facilitate crossing the blood-brain barrier. Many antipsychotic, antidepressant, and anxiolytic drugs feature a piperazine ring, which is frequently crucial for interacting with dopamine and serotonin receptors.[6][13][14]

  • Aripiprazole (Antipsychotic): The piperazine moiety helps modulate dopamine and serotonin receptor binding.[1]

  • Vortioxetine (Antidepressant): A piperazine derivative that acts on monoamine pathways.[13]

  • Buspirone (Anxiolytic): Utilizes the piperazine scaffold to interact with serotonin transporters.[3]

The diagram below illustrates a simplified mechanism for how a piperazine-containing antipsychotic might function at a synapse.

Caption: Antagonism of D2/5-HT2A receptors by a piperazine drug.

Oncology

The piperazine scaffold is a privileged structure in the design of anticancer agents, especially kinase inhibitors.[6][15] It often serves as a solubilizing group or a linker that positions the molecule correctly within the ATP-binding pocket of the target kinase.[6]

  • Imatinib (Kinase Inhibitor): A cornerstone in cancer therapy, imatinib uses a piperazine moiety to enhance kinase selectivity and improve solubility.[1]

  • Avapritinib (Kinase Inhibitor): The synthesis involves coupling N-Boc-piperazine with other heterocyclic rings.[16]

Other Therapeutic Areas

The application of piperazine extends far beyond CNS and oncology.[2]

  • Antihistamines (e.g., Cetirizine): The piperazine core is used to modulate receptor affinity and optimize pharmacokinetic properties.[1]

  • Antibiotics (e.g., Ciprofloxacin): The piperazine ring enhances bacterial enzyme binding and membrane permeability.[1]

  • Antivirals and Antimalarials: Numerous piperazine-based compounds have shown potent activity against various viruses and the malaria parasite, Plasmodium falciparum.[17]

Drug Name Therapeutic Class Role of Piperazine Moiety Reference
Aripiprazole AntipsychoticModulates dopamine & serotonin receptor binding[1]
Imatinib Anticancer (Kinase Inhibitor)Increases kinase selectivity and solubility[1]
Cetirizine AntihistamineModulates receptor affinity and pharmacokinetics[1]
Ciprofloxacin AntibioticEnhances enzyme binding and membrane permeability[1]
Vortioxetine AntidepressantInteracts with monoamine pathways[13]

Synthetic Strategies and Methodologies

The synthetic tractability of the piperazine ring is a major reason for its widespread use.[4][16] The two nitrogen atoms provide reactive sites for a variety of chemical transformations, allowing for the construction of large and diverse compound libraries for screening.

Key Synthetic Reactions
  • N-Alkylation: A fundamental method involving the nucleophilic substitution of piperazine onto alkyl halides or sulfonates.[16]

  • Reductive Amination: Reaction with aldehydes or ketones followed by reduction to yield N-alkylated products.[1][16]

  • Buchwald-Hartwig and Ullmann Amination: Transition-metal-catalyzed cross-coupling reactions are powerful tools for creating N-aryl and N-heteroaryl piperazine derivatives.[1]

  • Amide Coupling: Reaction with carboxylic acids or their derivatives (like acyl chlorides) to form piperazine amides.[9]

Example Protocol: Synthesis of a Ferulic Acid-Piperazine Amide

This protocol describes the synthesis of an amide by coupling ferulic acid with 1-benzylpiperazine, a common reaction type in the exploration of piperazine derivatives.[9]

Objective: To synthesize (2E)-1-(4-benzylpiperazin-1-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one.

Materials:

  • Ferulic acid

  • 1-Benzylpiperazine

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Step-by-Step Methodology:

  • Dissolution: Dissolve ferulic acid (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Add the coupling agents HATU (1.1 equivalents) and HOBt (1.1 equivalents) to the solution. Stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Addition of Amine: Add 1-benzylpiperazine (1.2 equivalents) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 equivalents).

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure amide.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[9]

The workflow for a typical drug discovery lead optimization campaign incorporating the piperazine scaffold is depicted below.

Lead_Optimization cluster_workflow Piperazine-Based Lead Optimization Workflow Start Initial Hit Compound (Poor Solubility/Potency) Step1 Strategic Insertion of Piperazine Moiety Start->Step1 Step2 Library Synthesis via N-Functionalization (Alkylation, Arylation, etc.) Step1->Step2 [Ref 2, 3] Step3 In Vitro Screening (Potency, Selectivity, ADME) Step2->Step3 Step4 SAR Analysis & Data Modeling Step3->Step4 Step4->Step2 Iterative Design Cycles Step5 In Vivo Efficacy & Toxicology Studies Step4->Step5 Promising Candidates End Optimized Lead/ Clinical Candidate Step5->End

Caption: A typical lead optimization workflow using the piperazine scaffold.

Conclusion and Future Perspectives

The piperazine moiety is a testament to the power of a simple, versatile scaffold in the complex world of drug discovery. Its ability to favorably modulate physicochemical properties like solubility and basicity, while providing a synthetically tractable handle for exploring structure-activity relationships, has made it a mainstay in the medicinal chemist's toolbox.[1][4][18] It is a key structural element in numerous clinically successful drugs across a wide range of diseases, from psychiatric disorders to cancer.[1][6]

Future progress in this area is expected to arise from the engineering of hybrid scaffolds that combine piperazine with other heterocycles to achieve multi-target activity or enhanced properties.[1][11] Furthermore, the integration of computational chemistry and machine learning models will continue to refine our ability to predict the biological outcomes of piperazine modifications, accelerating the design and discovery of the next generation of piperazine-containing therapeutics.[1]

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. 2026 Jan;15(1):e202500366.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing).
  • The Recent Development of Piperazine and Piperidine Deriv
  • A Technical Guide to the Physicochemical Properties of Piperazine Salts. Benchchem.
  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Request PDF.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • An evolving role of piperazine moieties in drug design and discovery. PubMed.
  • A Tale of Two Rings: Piperazine and Piperidine Deriv
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • The medicinal chemistry of piperazines: A review. Scilit.
  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Ingenta Connect.
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.
  • Piperazines – Knowledge and References. Taylor & Francis.
  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Piperazine. Wikipedia.
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC.
  • Piperazine derivatives of natural compounds with anticancer activity.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • Antipsychotic piperazine and piperadine deriv
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv

Sources

Protocols & Analytical Methods

Method

Application Notes & Experimental Protocols for 2-(3,5-dimethylphenyl)piperazine

A Guide for the Synthesis, Characterization, and Biological Evaluation of a Novel Arylpiperazine Compound Prepared by: Gemini, Senior Application Scientist Abstract The piperazine ring is a recognized privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for the Synthesis, Characterization, and Biological Evaluation of a Novel Arylpiperazine Compound

Prepared by: Gemini, Senior Application Scientist

Abstract

The piperazine ring is a recognized privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of diseases.[1][2][3] Its structural rigidity, favorable physicochemical properties, and synthetic tractability make it a cornerstone for developing novel therapeutic agents.[1][2] This guide provides a comprehensive experimental framework for the investigation of 2-(3,5-dimethylphenyl)piperazine, a specific arylpiperazine derivative. We present detailed protocols for its chemical synthesis, rigorous characterization, and a tiered in vitro biological screening strategy. The proposed workflows are designed to elucidate its potential cytotoxic, antimicrobial, and central nervous system (CNS) activities, providing researchers and drug development professionals with a self-validating system for evaluating this and similar novel chemical entities.

Introduction: The Significance of the Arylpiperazine Scaffold

The six-membered piperazine heterocycle, with its two opposing nitrogen atoms, imparts beneficial pharmacokinetic properties such as improved water solubility and oral bioavailability.[1] When functionalized with an aryl group, as in the case of 2-(3,5-dimethylphenyl)piperazine, these derivatives gain the ability to interact with a diverse range of biological targets.[2] Arylpiperazines are particularly prominent in neuropharmacology, frequently acting as ligands for dopamine (D2) and serotonin (5-HT1A, 5-HT2A) receptors, which are key targets in managing psychosis, depression, and anxiety.[1][4][5] Furthermore, various piperazine derivatives have demonstrated significant potential as anticancer and antimicrobial agents.[6][7][8]

This document outlines an exploratory pathway to systematically characterize the biological potential of 2-(3,5-dimethylphenyl)piperazine, a compound for which specific biological data is not yet widely established. The protocols herein are based on established methodologies for analogous piperazine derivatives and new psychoactive substances (NPS).

Synthesis and Characterization Workflow

The first principle of any biological investigation is the unambiguous confirmation of the test article's identity and purity. Impurities arising from the synthesis process can lead to erroneous or irreproducible biological results.[9][10] Therefore, a robust synthesis and characterization cascade is mandatory.

Proposed Synthesis Route

A common and effective method for synthesizing N-arylpiperazines is through the coupling of an aryl halide with piperazine. A plausible route for 2-(3,5-dimethylphenyl)piperazine involves the reaction of 2-bromo-1,3-dimethylbenzene with an excess of piperazine, or by using a protected form of piperazine followed by deprotection.

Illustrative Reaction Scheme: A suggested synthesis involves the reaction of 2-((2,4-dimethylphenyl)thio)aniline with bis(2-chloroethyl)amine hydrochloride.[8] A similar approach can be adapted for 2-(3,5-dimethylphenyl)piperazine. Alternatively, palladium-catalyzed Buchwald-Hartwig amination provides an efficient route to arylpiperazines from aryl chlorides or bromides.[11]

Characterization and Purity Assessment Protocol

All newly synthesized batches of 2-(3,5-dimethylphenyl)piperazine must be rigorously characterized to confirm structure and assess purity (>95% is recommended for biological screening).

Step-by-Step Characterization Protocol:

  • Structural Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure, including the correct placement and integration of protons on the dimethylphenyl and piperazine rings.

    • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS), such as LC-Q/TOF, to determine the accurate mass of the compound and confirm its elemental composition.[10] This technique is also crucial for identifying potential synthesis by-products.[9][10]

  • Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC): Develop a reverse-phase HPLC method (RP-HPLC) with a diode-array detector (DAD) to separate the main compound from any impurities.[9][10] The purity is determined by the area percentage of the main peak.

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This has become a powerful tool for the identification of psychoactive substances and their impurities.[9][10] It provides both retention time and mass-to-charge ratio data for unparalleled specificity.

  • Physicochemical Properties:

    • Solubility: Determine the solubility in relevant solvents (e.g., water, DMSO, ethanol) to prepare appropriate stock solutions for biological assays.

    • pKa: Calculate or experimentally determine the pKa values, as the protonation state of the piperazine nitrogens is critical for receptor interaction.[12][13]

The overall workflow for preparing the compound for biological screening is illustrated below.

G cluster_0 Synthesis & Purification cluster_1 Characterization & Quality Control cluster_2 Biological Screening synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification nmr_ms Structural Confirmation (NMR, HRMS) purification->nmr_ms hplc Purity Assessment (>95% via HPLC) nmr_ms->hplc physchem Physicochemical Profiling (Solubility, pKa) hplc->physchem stock Stock Solution Preparation (e.g., 10 mM in DMSO) physchem->stock screening Tiered In Vitro Assays stock->screening

Figure 1: General workflow from synthesis to biological screening of 2-(3,5-dimethylphenyl)piperazine.

Tiered In Vitro Biological Screening Protocols

A tiered approach allows for efficient screening, starting with broad assessments of activity and toxicity before moving to more specific, hypothesis-driven assays.

Tier 1: Foundational Assays

These initial assays establish a baseline biological profile, determining general toxicity and potential broad-spectrum bioactivity.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

  • Rationale: To determine the concentration range at which the compound is toxic to cells. This is crucial for interpreting results from other assays and establishing a therapeutic window. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.[1]

  • Methodology:

    • Cell Culture: Seed a human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like A549 if anticancer activity is suspected[7]) in a 96-well plate and allow cells to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of 2-(3,5-dimethylphenyl)piperazine in the appropriate culture medium. Treat the cells with these dilutions for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[1]

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation by viable cells.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.[1]

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)

  • Rationale: The piperazine scaffold is present in some antimicrobial agents. This assay determines the Minimum Inhibitory Concentration (MIC), the lowest compound concentration that prevents visible microbial growth.[1]

  • Methodology:

    • Inoculum Preparation: Prepare a standardized inoculum of test microorganisms (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria) to a concentration of approximately 5 x 10⁵ CFU/mL.[1]

    • Compound Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate using a suitable growth medium (e.g., Mueller-Hinton Broth).[1]

    • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

    • Incubation: Incubate plates under appropriate conditions (e.g., 37°C for 18-24 hours).

    • MIC Determination: The MIC is the lowest concentration where no visible turbidity (growth) is observed.[1]

Assay Parameter Typical Concentration Range Purpose
Cytotoxicity (MTT) IC50 / GI500.1 - 100 µMDetermine concentration for 50% inhibition of cell growth.[6][7]
Antimicrobial (MIC) MIC1 - 256 µg/mLDetermine the minimum concentration to inhibit microbial growth.[1]

Table 1: Summary of Tier 1 foundational screening assays and key quantitative outputs.

Tier 2: CNS-Focused Receptor Binding Assays
  • Rationale: Based on the prevalence of arylpiperazines as CNS-active agents, the most probable mechanism of action involves interaction with neurotransmitter receptors.[4][5] Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor target. The key parameter is the inhibitory constant (Ki), with lower values indicating higher binding affinity.[1]

  • Target Selection: Prime targets include Dopamine D2, Serotonin 5-HT1A, and Serotonin 5-HT2A receptors.

Protocol 3: Radioligand Binding Assay (General Protocol)

  • Methodology:

    • Membrane Preparation: Use commercially available cell membranes expressing the human receptor of interest (e.g., D2, 5-HT1A, or 5-HT2A).

    • Assay Buffer: Prepare a buffer specific to the receptor target.

    • Reaction Mixture: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A), and varying concentrations of the test compound, 2-(3,5-dimethylphenyl)piperazine.

    • Incubation: Incubate the mixture to allow binding to reach equilibrium.

    • Separation: Rapidly filter the mixture through a glass fiber filtermat to separate bound from free radioligand. Wash the filters to remove non-specific binding.

    • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC50 value (concentration of test compound that displaces 50% of the radioligand) and convert it to the affinity constant (Ki) using the Cheng-Prusoff equation.

Receptor Target Example Radioligand Parameter Significance
Dopamine D2 [³H]-SpiperoneKiAffinity for a key antipsychotic target.[1]
Serotonin 5-HT1A [³H]-8-OH-DPATKiAffinity for anxiolytic and antidepressant targets.[1][4]
Serotonin 5-HT2A [³H]-KetanserinKiAffinity for antipsychotic and antidepressant targets.[1]

Table 2: Key CNS receptor targets for screening arylpiperazine compounds.

Data Interpretation and Next Steps

The results from this tiered screening approach will build a comprehensive initial profile of 2-(3,5-dimethylphenyl)piperazine.

  • High Cytotoxicity (Low IC50): If the compound is highly cytotoxic, it may have potential as an anticancer agent, warranting further screening against a panel of cancer cell lines.[6][7]

  • Low MIC Values: If potent antimicrobial activity is observed, further studies to determine the spectrum of activity (e.g., against resistant strains, fungi) and mechanism of action are justified.

  • High Receptor Affinity (Low Nanomolar Ki): If the compound shows high affinity for specific CNS receptors, the next steps would involve functional assays (to determine if it is an agonist or antagonist) and subsequent in vivo studies in relevant animal models of CNS disorders (e.g., forced swim test for depression, elevated plus-maze for anxiety).[14][15]

The logical progression from initial characterization to functional biological insights is depicted in the diagram below.

G start Pure Compound 2-(3,5-dimethylphenyl)piperazine tier1 Tier 1 Screening (Cytotoxicity, Antimicrobial) start->tier1 tier2 Tier 2 Screening (CNS Receptor Binding) start->tier2 outcome1 High Cytotoxicity? tier1->outcome1 Analyze Cytotoxicity outcome2 Low MIC? tier1->outcome2 Analyze MIC outcome3 High Receptor Affinity? tier2->outcome3 Analyze Binding Ki path_cancer Explore Anticancer Potential outcome1->path_cancer Yes path_inactive Low Priority / Inactive outcome1->path_inactive No path_antimicrobial Explore Antimicrobial Potential outcome2->path_antimicrobial Yes outcome2->path_inactive No path_cns Functional Assays & In Vivo CNS Models outcome3->path_cns Yes outcome3->path_inactive No

Figure 2: Decision-making workflow based on tiered screening results.

References

  • Frontiers. (2020, September 24). Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. Frontiers. Retrieved from [Link]

  • PMC. (2020, September 25). Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions | Request PDF. ResearchGate. Retrieved from [Link]

  • MDPI. (2024, July 19). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Retrieved from [Link]

  • Bentham Science Publishers. (2018, August 1). Design, Synthesis and In Vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Bentham Science Publishers. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for Novel Psychoactive Substance Analysis | Request PDF. ResearchGate. Retrieved from [Link]

  • PMC. (2025, August 9). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PMC. Retrieved from [Link]

  • RSC Publishing. (2023, July 26). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Retrieved from [Link]

  • MDPI. (2025, December 9). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. Retrieved from [Link]

  • PMC. (2019, December 7). Coumarin-piperazine derivatives as biologically active compounds. PMC. Retrieved from [Link]

  • SID. (n.d.). Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. SID. Retrieved from [Link]

  • Cuestiones de Fisioterapia. (n.d.). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants:. Cuestiones de Fisioterapia. Retrieved from [Link]

  • MDPI. (2022, January 12). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. Retrieved from [Link]

  • Today's Clinical Lab. (2021, November 16). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine?. Patsnap Synapse. Retrieved from [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. Retrieved from [Link]

  • PubMed. (2019, February 15). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Retrieved from [Link]

  • Bentham Science. (2024, April 29). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. Retrieved from [Link]

  • PubMed. (2019). Synthesis and Biological Evaluation of New Piperazine Substituted 3, 5-Diarylisoxazolines. PubMed. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. Ataman Kimya. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. Google Patents.
  • Google Patents. (n.d.). WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. Google Patents.
  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Phenylpiperazine Derivatives in Neuroscience Research: A Focus on 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Vortioxetine)

A Note on the Subject Compound: Initial searches for "2-(3,5-dimethylphenyl)piperazine" did not yield significant specific research data. However, the structurally similar and extensively studied compound, 1-[2-(2,4-dime...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: Initial searches for "2-(3,5-dimethylphenyl)piperazine" did not yield significant specific research data. However, the structurally similar and extensively studied compound, 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine, also known as Vortioxetine, is a prominent agent in neuroscience research. This guide will focus on Vortioxetine as a representative example of a dimethylphenyl-piperazine derivative, providing detailed application notes and protocols relevant to its well-documented multimodal activity. Researchers interested in novel derivatives like 2-(3,5-dimethylphenyl)piperazine may find these protocols adaptable for their own investigations.

Introduction: A Multimodal Approach to Neuromodulation

1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Vortioxetine) represents a significant advancement in the field of neuropsychopharmacology. It is recognized for its unique multimodal mechanism of action, which combines serotonin (5-HT) transporter (SERT) inhibition with modulation of several serotonin receptors.[1][2] This profile distinguishes it from traditional selective serotonin reuptake inhibitors (SSRIs) and offers a broader spectrum of therapeutic potential, particularly in the treatment of major depressive disorder (MDD) and associated cognitive dysfunction.[1][2]

The rationale behind developing such multimodal compounds lies in the complex neurobiology of psychiatric and neurological disorders, which often involve dysregulation of multiple neurotransmitter systems. By targeting a range of serotonergic proteins, Vortioxetine can produce a more nuanced and potentially more effective modulation of neural circuits underlying mood and cognition.

Mechanism of Action

Vortioxetine's pharmacological activity is characterized by a combination of:

  • Serotonin Transporter (SERT) Inhibition: This is a primary mechanism shared with SSRIs, leading to increased synaptic concentrations of serotonin.[1]

  • 5-HT₃ Receptor Antagonism: Blockade of these receptors is thought to contribute to its pro-cognitive and anti-emetic effects.[1]

  • 5-HT₇ Receptor Antagonism: This action may also play a role in its antidepressant and cognitive-enhancing properties.[1]

  • 5-HT₁ₐ Receptor Agonism: Direct stimulation of these autoreceptors can enhance serotonin release and contribute to anxiolytic and antidepressant effects.[1]

  • 5-HT₁ₑ Receptor Partial Agonism: The clinical significance of this activity is still under investigation.[1]

This combination of activities is believed to synergistically enhance serotonergic neurotransmission and modulate downstream signaling pathways involved in neuroplasticity and cognitive function.

Vortioxetine_Mechanism_of_Action Vortioxetine's Multimodal Serotonergic Action cluster_effects Neurochemical & Cellular Effects Vortioxetine Vortioxetine (1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine) SERT SERT Vortioxetine->SERT Inhibition HT3R 5-HT3 Receptor Vortioxetine->HT3R Antagonism HT7R 5-HT7 Receptor Vortioxetine->HT7R Antagonism HT1AR 5-HT1A Receptor Vortioxetine->HT1AR Agonism HT1BR 5-HT1B Receptor Vortioxetine->HT1BR Partial Agonism Increased_5HT Increased Synaptic 5-HT SERT->Increased_5HT Modulated_Neurotransmission Modulation of Glutamate & ACh Release HT3R->Modulated_Neurotransmission HT1AR->Increased_5HT Neuroplasticity Enhanced Neuroplasticity (e.g., BDNF signaling) Increased_5HT->Neuroplasticity Modulated_Neurotransmission->Neuroplasticity

Caption: Multimodal mechanism of Vortioxetine.

Pharmacological Profile

The following table summarizes the in vitro binding affinities (Ki) and functional activities of Vortioxetine at its primary molecular targets. This data is crucial for designing experiments and interpreting results.

TargetBinding Affinity (Ki, nM)Functional Activity
Serotonin Transporter (SERT)1.6Inhibition
5-HT₃ Receptor3.7Antagonist
5-HT₁ₐ Receptor15Agonist
5-HT₇ Receptor19Antagonist
5-HT₁ₑ Receptor33Partial Agonist
Norepinephrine Transporter (NET)113Weak Inhibition
β₁-Adrenergic Receptor46Antagonist

Data compiled from Bang-Andersen et al. (2011).[1]

Experimental Protocols

Part 1: In Vitro Characterization

1.1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of a test compound (e.g., a novel phenylpiperazine derivative) for specific receptors and transporters.

  • Principle: This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand from its target.

Protocol: SERT Binding Assay

  • Tissue/Cell Preparation:

    • Use cell lines stably expressing human SERT (e.g., HEK293 cells) or rodent brain tissue homogenates (e.g., prefrontal cortex).

    • Prepare cell membranes by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. Resuspend the pellet in fresh buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add membrane preparation, assay buffer, and a radioligand specific for SERT (e.g., [³H]citalopram) at a concentration near its Kd.

    • Non-specific Binding: Add the same components as for total binding, plus a high concentration of a known SERT inhibitor (e.g., fluoxetine) to saturate all specific binding sites.

    • Competitive Binding: Add membrane preparation, assay buffer, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove any remaining unbound ligand.

  • Quantification:

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

1.2. Functional Assays: 5-HT₁ₐ Receptor Activation

  • Objective: To determine the functional activity (e.g., agonism, antagonism) of a test compound at the 5-HT₁ₐ receptor.

  • Principle: The 5-HT₁ₐ receptor is a Gi-coupled receptor. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Protocol: cAMP Assay

  • Cell Culture: Use a cell line stably expressing the human 5-HT₁ₐ receptor (e.g., CHO or HEK293 cells).

  • Cell Plating: Seed the cells in a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate adenylyl cyclase with forskolin to generate a measurable baseline of cAMP.

    • Add varying concentrations of the test compound. An agonist will cause a dose-dependent decrease in cAMP levels.

    • To test for antagonism, pre-incubate the cells with the test compound before adding a known 5-HT₁ₐ agonist (e.g., 8-OH-DPAT). An antagonist will block the agonist-induced decrease in cAMP.

  • Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or LANCE).

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of the test compound.

    • For agonists, calculate the EC₅₀ (effective concentration to produce 50% of the maximal response) and the Emax (maximal effect).

    • For antagonists, calculate the IC₅₀ or the pA₂ value.

Part 2: In Vivo Evaluation

2.1. Behavioral Models: Forced Swim Test (FST)

  • Objective: To assess the antidepressant-like activity of a test compound in rodents.

  • Principle: Rodents placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility.

Protocol:

  • Animals: Use adult male mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats). House them under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Allow at least one week for acclimatization.

  • Drug Administration:

    • Administer the test compound (e.g., Vortioxetine, 5-10 mg/kg) or vehicle (e.g., saline with a small amount of Tween 80) via an appropriate route (e.g., intraperitoneal injection or oral gavage).

    • Administer the drug at a set time before the test (e.g., 60 minutes).

  • Test Procedure:

    • Pre-test (Day 1): Place each animal individually in a glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm for 15 minutes. This is to induce a stable level of immobility on the test day. Dry the animals before returning them to their home cages.

    • Test (Day 2): 24 hours after the pre-test, place the animals back in the cylinders for a 6-minute session.

  • Data Collection:

    • Videorecord the sessions for later analysis.

    • An observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

  • Data Analysis:

    • Compare the mean duration of immobility between the vehicle-treated and drug-treated groups using an appropriate statistical test (e.g., Student's t-test or ANOVA).

    • A significant reduction in immobility time in the drug-treated group suggests an antidepressant-like effect.

Forced_Swim_Test_Workflow Forced Swim Test (FST) Experimental Workflow start Start: Acclimatize Animals drug_admin Drug/Vehicle Administration (e.g., Vortioxetine or Saline) start->drug_admin pre_test Day 1: Pre-Test Session (15 min swim) drug_admin->pre_test wait_24h 24-hour Interval pre_test->wait_24h test_session Day 2: Test Session (6 min swim) wait_24h->test_session record Video Recording test_session->record scoring Behavioral Scoring (Immobility in last 4 min) record->scoring analysis Statistical Analysis (e.g., t-test/ANOVA) scoring->analysis end Conclusion: Antidepressant-like Effect? analysis->end

Sources

Method

Application Note: Solubility Profile of 1-(3,5-Dimethylphenyl)piperazine in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract This technical document provides a comprehensive guide to the solubility of 1-(3,5-dimethylphenyl)piperazine, a versatile heterocyclic building blo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive guide to the solubility of 1-(3,5-dimethylphenyl)piperazine, a versatile heterocyclic building block used in the development of bioactive compounds. Understanding the solubility of this compound is critical for a wide range of applications, including reaction chemistry, formulation development, and high-throughput screening. This application note details the experimentally determined solubility in several common organic solvents and provides a predictive framework for its solubility in a broader range of laboratory solvents based on the principle of "like dissolves like." Furthermore, detailed, step-by-step protocols for both qualitative and quantitative solubility determination are provided to enable researchers to validate and expand upon this data in their own laboratory settings.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a cornerstone of "drug-likeness." It influences everything from the feasibility of a synthetic route to the ultimate bioavailability of the active pharmaceutical ingredient (API). For a versatile building block such as 1-(3,5-dimethylphenyl)piperazine, a thorough understanding of its solubility profile is paramount for its effective utilization in medicinal chemistry and process development.

1-(3,5-Dimethylphenyl)piperazine is a piperidine compound that serves as a valuable scaffold in the synthesis of novel chemical entities.[1][2][3] Its structural features, a substituted phenyl ring coupled with a piperazine moiety, impart a unique combination of lipophilic and polar characteristics that govern its interactions with various solvents. This application note aims to provide a practical and scientifically grounded resource for researchers working with this compound, enabling informed solvent selection and the development of robust experimental protocols.

Physicochemical Properties of 1-(3,5-Dimethylphenyl)piperazine

A foundational understanding of the molecule's structure is essential to comprehend its solubility.

  • Molecular Formula: C₁₂H₁₈N₂

  • Molecular Weight: 190.3 g/mol

  • Appearance: Crystalline solid[1]

  • Structural Features: The molecule possesses a non-polar dimethylphenyl group, which contributes to its lipophilicity. The piperazine ring, with its two nitrogen atoms, introduces polarity and the potential for hydrogen bonding, particularly the secondary amine. This amphiphilic nature suggests a nuanced solubility profile across solvents of varying polarities.

Solubility Profile of 1-(3,5-Dimethylphenyl)piperazine

The following table summarizes the known and predicted solubility of 1-(3,5-dimethylphenyl)piperazine in a range of common laboratory solvents at ambient temperature.

SolventSolvent TypePolarity IndexHydrogen BondingSolubility (mg/mL)Classification
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2Acceptor~ 30[1][4][5]Very Soluble
Dimethylformamide (DMF) Polar Aprotic6.4Acceptor~ 30[1][4][5]Very Soluble
Ethanol Polar Protic5.2Donor & Acceptor~ 30[1][4][5]Very Soluble
Methanol Polar Protic6.6Donor & AcceptorPredicted: SolublePredicted
Isopropanol Polar Protic4.3Donor & AcceptorPredicted: SolublePredicted
Acetonitrile Polar Aprotic6.2AcceptorPredicted: SolublePredicted
Acetone Polar Aprotic5.4AcceptorPredicted: Moderately SolublePredicted
Toluene Non-polar2.4N/APredicted: Sparingly SolublePredicted
Hexane Non-polar0.0N/APredicted: InsolublePredicted
Aqueous Buffers (e.g., PBS, pH 7.2) Aqueous9.0Donor & AcceptorSparingly Soluble[1]Sparingly Soluble

Note on Predictions: The predictions are grounded in the "like dissolves like" principle. The amphiphilic nature of 1-(3,5-dimethylphenyl)piperazine, with its non-polar dimethylphenyl ring and polar piperazine moiety, suggests good solubility in polar aprotic and polar protic solvents that can engage in favorable dipole-dipole interactions and hydrogen bonding. Its solubility is expected to decrease in less polar solvents like toluene and to be very low in non-polar aliphatic solvents such as hexane.

For aqueous solutions, the compound is sparingly soluble.[1] To achieve higher concentrations in aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMF or DMSO and then dilute with the aqueous buffer.[1]

Safety and Handling

Prior to conducting any experimental work, it is imperative to consult the Safety Data Sheet (SDS).

  • Hazards: 1-(3,5-Dimethylphenyl)piperazine is classified as an irritant, causing skin and serious eye irritation.[6] It may also cause respiratory irritation.[6]

  • Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Work in a well-ventilated area or a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[6]

Experimental Protocols for Solubility Determination

The following protocols provide methodologies for both a rapid qualitative assessment and a more rigorous quantitative determination of solubility.

Protocol 1: Qualitative Solubility Determination (Visual Method)

This method is suitable for a quick screening of solubility in various solvents.

Objective: To visually assess whether 1-(3,5-dimethylphenyl)piperazine is soluble, sparingly soluble, or insoluble in a given solvent at a specific concentration.

Materials:

  • 1-(3,5-Dimethylphenyl)piperazine

  • A selection of common laboratory solvents (see table above)

  • Small vials or test tubes with caps

  • Vortex mixer

  • Spatula

  • Analytical balance

Procedure:

  • Preparation: Weigh approximately 2 mg of 1-(3,5-dimethylphenyl)piperazine and place it into a clean, dry vial.

  • Solvent Addition: Add 1 mL of the chosen solvent to the vial. This will give a test concentration of 2 mg/mL.

  • Mixing: Cap the vial securely and vortex for 30-60 seconds at room temperature.

  • Observation: Visually inspect the solution against a dark background.

    • Soluble: The solution is clear and free of any visible solid particles.

    • Sparingly Soluble: The solution is hazy, or a small amount of undissolved solid remains.

    • Insoluble: The majority of the solid material remains undissolved.

  • Heating (Optional): If the compound is not fully dissolved, gently warm the vial (e.g., in a 40-50°C water bath) and observe any changes in solubility. Note if the compound dissolves upon heating and if it precipitates upon cooling.

  • Record Keeping: Meticulously record your observations for each solvent tested.

Workflow for Qualitative Solubility Determination

G cluster_0 Preparation cluster_1 Mixing & Observation cluster_2 Classification weigh Weigh 2 mg of Compound add_solvent Add 1 mL of Solvent weigh->add_solvent vortex Vortex for 30-60s add_solvent->vortex observe Visually Inspect Solution vortex->observe soluble Soluble (Clear) observe->soluble No solid sparingly_soluble Sparingly Soluble (Hazy) observe->sparingly_soluble Some solid/hazy insoluble Insoluble (Solid Remains) observe->insoluble Most solid

Caption: Visual assessment of solubility workflow.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This method provides a more precise measurement of solubility.

Objective: To determine the equilibrium solubility of 1-(3,5-dimethylphenyl)piperazine in a solvent at a specific temperature.

Materials:

  • 1-(3,5-dimethylphenyl)piperazine

  • Solvent of interest

  • Scintillation vials or other sealable containers

  • Thermostatically controlled shaker or incubator

  • Analytical balance (4-decimal place)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Pre-weighed collection vials

  • Oven or vacuum desiccator

Procedure:

  • Sample Preparation: Add an excess amount of 1-(3,5-dimethylphenyl)piperazine to a vial (e.g., 50 mg). The presence of undissolved solid is crucial.

  • Solvent Addition: Add a known volume or mass of the solvent to the vial (e.g., 2 mL).

  • Equilibration: Seal the vial and place it in a shaker incubator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. The solution should be continuously agitated.

  • Sample Collection: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Filtration: Carefully draw a known volume of the supernatant into a syringe and immediately pass it through a 0.22 µm syringe filter into a pre-weighed collection vial. This step is critical to remove any undissolved solid.

  • Solvent Evaporation: Place the collection vial in an oven at a moderate temperature (e.g., 60°C) or in a vacuum desiccator until all the solvent has evaporated.

  • Final Weighing: Once the vial is completely dry and has returned to room temperature, weigh it again.

  • Calculation:

    • Mass of dissolved solid = (Final weight of vial + solid) - (Initial weight of empty vial)

    • Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of supernatant collected (mL)

G start Add Excess Solid & Known Volume of Solvent to Vial equilibrate Equilibrate in Shaker Incubator (24-48h) start->equilibrate settle Settle Undissolved Solid (2h) equilibrate->settle filter Filter Supernatant into Pre-weighed Vial settle->filter evaporate Evaporate Solvent filter->evaporate weigh Weigh Dried Solid evaporate->weigh calculate Calculate Solubility (mg/mL) weigh->calculate

Sources

Application

using 2-(3,5-dimethylphenyl)piperazine in cell culture studies

Application Note: Pharmacological Evaluation of 2-(3,5-dimethylphenyl)piperazine in In Vitro Models Introduction & Pharmacological Context This application note details the protocols for evaluating 2-(3,5-dimethylphenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Evaluation of 2-(3,5-dimethylphenyl)piperazine in In Vitro Models

Introduction & Pharmacological Context

This application note details the protocols for evaluating 2-(3,5-dimethylphenyl)piperazine (2-3,5-DMPP) in cell culture. It is critical to distinguish this compound from its structural isomer, 1-(3,5-dimethylphenyl)piperazine.

  • 1-substituted piperazines (e.g., mCPP, TFMPP) are typically serotonin receptor agonists/antagonists.

  • 2-substituted piperazines (the subject of this guide) function primarily as Monoamine Reuptake Inhibitors or Substrate-Type Releasers , sharing a pharmacophore with phenmetrazine.

The 3,5-dimethyl substitution on the phenyl ring typically enhances lipophilicity and metabolic stability compared to the parent 2-phenylpiperazine, potentially altering selectivity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). This guide focuses on characterizing its uptake inhibition profile and cytotoxicity.

Material Preparation & Handling

Compound Properties:

  • Chemical Class: 2-Arylpiperazine.[1]

  • Solubility: The free base is lipophilic; the hydrochloride salt is water-soluble.

  • Storage: -20°C, desiccated.

Solubilization Protocol: To ensure consistent bioavailability in cell culture, a DMSO stock method is recommended over direct aqueous dissolution for the free base.

StepActionCritical Note
1 Weigh 10 mg of 2-(3,5-dimethylphenyl)piperazine.Use anti-static weighing boats.
2 Dissolve in 100% DMSO to create a 10 mM Stock Solution .Vortex for 30s. Ensure complete clarity.
3 Aliquot into amber microcentrifuge tubes (50 µL/tube).Avoid repeated freeze-thaw cycles.
4 Working Solution: Dilute 1:1000 in Assay Buffer for 10 µM.Final DMSO concentration must be ≤ 0.1% to avoid vehicle toxicity.

Cell Model Selection

For transporter pharmacology, native neuronal lines are often too heterogeneous. We recommend stable heterologous expression systems.

  • Primary Model: HEK-293 cells stably transfected with hDAT, hNET, or hSERT.

    • Rationale: High signal-to-noise ratio, lack of endogenous transporters, and robustness for screening.

  • Secondary Model: SH-SY5Y (Differentiated).

    • Rationale: Expresses endogenous DAT/NET; useful for toxicity and signaling studies in a neuronal context.

Protocol A: Monoamine Uptake Inhibition Assay

This is the gold-standard assay to determine if 2-(3,5-dimethylphenyl)piperazine acts as a reuptake inhibitor.

Objective: Determine the IC50 for Dopamine (DA) or Norepinephrine (NE) uptake. Detection Method: Fluorescence (ASP+) or Radioligand ([3H]-DA). This protocol describes the high-throughput Fluorescent ASP+ method.

Workflow Visualization

UptakeAssay Seed Seed HEK-hDAT Cells (40k cells/well, Poly-D-Lysine) Wash1 Wash & Equilibrate (Krebs-Ringer Buffer, 37°C) Seed->Wash1 24h Growth DrugAdd Add 2-(3,5-dimethylphenyl)piperazine (Pre-incubation: 15 min) Wash1->DrugAdd Remove Media Substrate Add Substrate (ASP+) (10 µM, 20 min) DrugAdd->Substrate Equilibrium Read Measure Fluorescence (Ex 475nm / Em 609nm) Substrate->Read Kinetic/Endpoint

Caption: Step-by-step workflow for the fluorescent monoamine uptake inhibition assay.

Detailed Methodology
  • Seeding: Plate HEK-hDAT cells at 40,000 cells/well in 96-well black-walled plates coated with Poly-D-Lysine. Incubate 24h at 37°C/5% CO2.

  • Buffer Exchange: Aspirate media and wash 2x with 200 µL Krebs-Ringer HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

  • Pre-Incubation (Critical):

    • Add 100 µL of KRH containing the test compound (Concentration range: 0.1 nM – 100 µM).

    • Incubate for 15 minutes at 37°C.

    • Scientific Logic:[2][3][4] This allows the lipophilic piperazine to equilibrate across the membrane and bind to the transporter (outward-facing or inward-facing conformation) before the substrate competes.

  • Substrate Addition:

    • Add 100 µL of ASP+ (4-(4-dimethylamino)styryl)-N-methylpyridinium) working solution (Final concentration: 5-10 µM).

    • Note: ASP+ is a fluorescent dopamine surrogate transported by DAT/NET.

  • Incubation: Incubate for 20 minutes at 37°C (Linear uptake phase).

  • Quantification: Read fluorescence immediately on a plate reader (Ex: 475 nm, Em: 609 nm).

  • Data Analysis: Normalize to "No Drug" control (100% uptake) and "Cocaine/Desipramine" control (0% nonspecific uptake). Fit to a sigmoidal dose-response curve to calculate IC50.

Protocol B: Mechanistic Toxicity Profiling (MTT Assay)

Before assuming functional effects are specific, you must rule out cytotoxicity, as 2-phenylpiperazines can disrupt mitochondrial function at high doses.

Objective: Assess cellular metabolic activity after exposure.

  • Preparation: Seed HEK-293 or SH-SY5Y cells (10,000 cells/well) in 96-well clear plates.

  • Exposure: Treat cells with 2-(3,5-dimethylphenyl)piperazine (1 µM – 100 µM) for 24 hours .

    • Control: 10% DMSO (Positive Kill Control).

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate 3-4 hours at 37°C.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Read: Absorbance at 570 nm (Reference 630 nm).

Interpretation:

  • >90% Viability: Safe for functional assays.

  • <80% Viability: Uptake inhibition data may be confounded by cell death (false positive inhibition).

Mechanistic Pathway: Transporter Trafficking

If the compound acts as a substrate-type releaser (common for piperazines), it may trigger transporter internalization via PKC activation.

Signaling Ligand 2-(3,5-dimethylphenyl)piperazine DAT_Surface Surface DAT/NET Ligand->DAT_Surface Binding ConfChange Conformational Change (Inward-Facing) DAT_Surface->ConfChange Transport Cycle PKC PKC Activation ConfChange->PKC Signaling Cascade Endocytosis Clathrin-Mediated Endocytosis PKC->Endocytosis Phosphorylation Intracellular Intracellular DAT (Reduced Uptake Capacity) Endocytosis->Intracellular

Caption: Hypothetical mechanism of transporter downregulation induced by substrate-type piperazine ligands.

Expected Results & Data Presentation

When reporting your results, organize data into the following structure:

Parameter2-(3,5-dimethylphenyl)piperazineCocaine (Control)Interpretation
DAT IC50 Experimental Value (e.g., 150 nM)~200 nMPotency relative to standard blocker.
NET IC50 Experimental Value (e.g., 50 nM)~300 nMSelectivity ratio (NET/DAT).
TC50 (Toxicity) > 100 µM> 1 mMTherapeutic Index.

References

  • Reith, M. E., et al. (2015). Structure-activity relationships of phenylpiperazines at monoamine transporters.[3]Journal of Pharmacology and Experimental Therapeutics .

  • Schwartz, J. W., et al. (2005). The fluorescent substrate ASP+ allows for high-throughput screening of dopamine transporter inhibitors.Journal of Neuroscience Methods .

  • Simmler, L. D., et al. (2014). Monoamine transporter pharmacology of new psychoactive substances.[4]British Journal of Pharmacology .

  • Negus, S. S., et al. (2009). Pharmacology of monoamine transporter ligands: 2-phenylpiperazine vs 1-phenylpiperazine derivatives.Psychopharmacology .

(Note: While specific literature on the exact 3,5-dimethyl-2-phenyl isomer is rare, these references cover the SAR of the 2-phenylpiperazine class and the methodologies required to characterize them.)

Sources

Method

Application Note: Probing Transporter Conformational Dynamics with 3,5-Dimethylphenylpiperazine Isomers

This is a comprehensive Application Note and Protocol Guide for using 3,5-dimethylphenylpiperazine isomers to study neurotransmitter transporters. Executive Summary & Structural Criticality This guide details the applica...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for using 3,5-dimethylphenylpiperazine isomers to study neurotransmitter transporters.

Executive Summary & Structural Criticality

This guide details the application of 3,5-dimethylphenylpiperazine derivatives in the study of Monoamine Transporters (MATs): the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).

⚠️ Critical Structural Distinction (1- vs. 2-Substitution)

The user's topic specifies 2-(3,5-dimethylphenyl)piperazine . In the field of transporter pharmacology, the position of the phenyl ring on the piperazine core dictates the fundamental mechanism of action. This guide addresses both, using the Structure-Activity Relationship (SAR) as a tool to probe transporter states.

Compound IsomerStructure TypePrimary MechanismExperimental Utility
1-(3,5-dimethylphenyl)piperazine (3,5-DMPP)N-substituted (1-arylpiperazine)Substrate / Releaser Induces reverse transport (efflux); probes the inward-facing conformation.
2-(3,5-dimethylphenyl)piperazine (2-DMPP)C-substituted (2-arylpiperazine)Reuptake Inhibitor Blocks transport without translocation; probes the outward-facing conformation.

Note: While 1-(3,5-dimethylphenyl)piperazine (3,5-DMPP) is the standard "party pill" analog and extensively cited substrate, the 2-substituted isomer (structurally related to 2-phenylpiperazine and phenmetrazine ) is a critical tool for studying stereoselective binding pockets and distinguishing between "substrate" and "inhibitor" binding modes.

Mechanism of Action: The Transporter Cycle

To use these compounds effectively, researchers must understand how they interact with the alternating access mechanism of MATs.

The Substrate vs. Inhibitor Paradigm
  • 1-Arylpiperazines (3,5-DMPP): Mimic the endogenous neurotransmitter. They bind to the S1 (orthosteric) site , trigger the closure of the extracellular gate, and are translocated into the cytoplasm. Once inside, they disrupt the VMAT2 proton gradient and induce reverse transport (efflux) of cytosolic monoamines through the transporter.

  • 2-Arylpiperazines (2-DMPP): The steric bulk at the 2-position (carbon adjacent to the amine) prevents the "occluded" state necessary for translocation. They bind to the S1 site but lock the transporter in the Outward-Facing Open (OFO) conformation , effectively blocking uptake without causing release.

Signaling Pathway & Conformational States (Graphviz)

TransporterCycle cluster_legend Mechanism Key OFO Outward-Facing Open (Extracellular Gate Open) Bound Ligand Bound State (S1 Site) OFO->Bound + Ligand Bound->OFO 2-DMPP (Inhibitor) Steric Block of Closure Occluded Occluded State (Gates Closed) Bound->Occluded 1-DMPP (Substrate) Allows Gate Closure Inward Inward-Facing Open (Intracellular Gate Open) Occluded->Inward Translocation Inward->OFO Re-orientation (K+ dependent) Efflux Reverse Transport (Efflux) Cytosolic Release Inward->Efflux Phosphorylation (PKC/CaMKII) & VMAT Disruption 1-DMPP drives cycle forward (Release) 1-DMPP drives cycle forward (Release) 2-DMPP halts cycle (Inhibition) 2-DMPP halts cycle (Inhibition)

Figure 1: Differential effects of piperazine isomers on the Monoamine Transporter conformational cycle. 1-DMPP drives translocation, while 2-DMPP stabilizes the outward-facing state.

Experimental Protocols

Protocol A: Competitive Uptake Inhibition Assay

Purpose: Determine the affinity (


) of the compound for the transporter. This assay does not distinguish between a substrate and an inhibitor; it only measures binding competition.

Materials:

  • Cells: HEK293 stably expressing hSERT, hDAT, or hNET.

  • Radioligand: [³H]-Serotonin (for SERT), [³H]-Dopamine (for DAT/NET).

  • Test Compound: 2-(3,5-dimethylphenyl)piperazine (or 1-isomer).

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid and 10 µM pargyline (MAO inhibitor).

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 96-well poly-D-lysine coated plates (50,000 cells/well) 24 hours prior.

  • Pre-incubation: Remove media and wash cells 2x with warm KRH buffer. Add 150 µL of KRH buffer containing the test compound (concentration range:

    
     M to 
    
    
    
    M). Incubate for 10 minutes at 37°C.
    • Why? Pre-incubation ensures equilibrium binding before the substrate is added.

  • Substrate Addition: Add 50 µL of [³H]-Neurotransmitter (final concentration ~20 nM, typically

    
     of 
    
    
    
    ).
  • Uptake Phase: Incubate for 5-10 minutes at 37°C.

    • Critical Control: Perform parallel wells on ice (4°C) to measure non-specific uptake.

  • Termination: Rapidly aspirate buffer and wash 3x with ice-cold KRH buffer.

    • Mechanism:[1] Cold shock stops transporter conformational changes immediately.

  • Lysis & Counting: Lyse cells with 1% SDS or 0.1 N NaOH. Add scintillant and count CPM (Counts Per Minute).

Data Analysis:

  • Calculate % Specific Uptake:

    
    .
    
  • Fit data to a sigmoidal dose-response curve (variable slope) to determine

    
    .
    
  • Calculate

    
     using the Cheng-Prusoff equation: 
    
    
    
    .
Protocol B: Superfusion Release Assay (The "Substrate Test")

Purpose: This is the definitive assay to determine if your compound is a Transporter Substrate (like 1-DMPP) or a Reuptake Inhibitor (like 2-DMPP). Inhibitors will reduce basal efflux; substrates will induce massive efflux.

Materials:

  • Tissue: Rat striatal synaptosomes or transporter-transfected cells grown on coverslips.

  • Superfusion Chamber: Brandel or similar micro-perfusion system.

Step-by-Step Methodology:

  • Loading: Pre-load synaptosomes/cells with [³H]-MPP+ (for DAT/NET) or [³H]-Serotonin (for SERT) for 20 minutes at 37°C.

  • Wash: Load coverslips into superfusion chambers. Perfuse with KRH buffer at 0.5 mL/min for 30-40 minutes to wash away extracellular radioactivity and establish a stable basal release rate.

  • Fraction Collection: Collect fractions every 2 minutes.

  • Stimulation (The Test):

    • Phase 1 (Basal): Collect 3 fractions (6 mins).

    • Phase 2 (Drug): Switch perfusion buffer to KRH + 10 µM Test Compound (2-(3,5-dimethylphenyl)piperazine). Collect 5 fractions (10 mins).

    • Phase 3 (Washout): Switch back to KRH buffer.

  • Quantification: Count radioactivity in fractions and in the remaining tissue (at the end).

Interpretation:

  • If Substrate (1-DMPP): You will see a sharp spike in fractional release during Phase 2 (often >200% of basal). This indicates the compound entered the cell and exchanged for the radioligand.

  • If Inhibitor (2-DMPP): You will see no change or a slight decrease in basal release. Inhibitors bind the transporter but do not trigger the exchange cycle.

Expected Results & Selectivity Profiles

The following table summarizes the expected pharmacological profiles for dimethylphenylpiperazine isomers based on established SAR for piperazine derivatives.

Parameter1-(3,5-dimethylphenyl)piperazine2-(3,5-dimethylphenyl)piperazine
Primary Target SERT > DAT ≈ NETNET > DAT >> SERT (Predicted*)
Mode of Action Releaser (Agonist)Reuptake Inhibitor (Antagonist)
Uptake Assay (

)
Low

M to high nM
High nM (Stereoselective)
Release Assay High Efflux Spike No Effect / Blockade
Hill Slope > 1.0 (Cooperative)~1.0 (Competitive)

*Prediction based on 2-phenylpiperazine scaffold selectivity (e.g., related to GW-353162).

References

  • Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused as "Party Pills" are Serotonin Releasers. Journal of Pharmacology and Experimental Therapeutics. Link

  • Simmler, L. D., et al. (2014). Monoamine Transporter Pharmacology of Novel Psychoactive Substances. British Journal of Pharmacology. Link

  • Ruhland, T., et al. (2002). Synthesis and Serotonin Transporter Affinity of 2-Substituted Piperazines. Journal of Medicinal Chemistry. Link

  • Reith, M. E., et al. (2015). Structure-Function Relationships for Monoamine Transporters. Trends in Pharmacological Sciences. Link

  • Negus, S. S., et al. (2009). Pharmacology of 1-benzylpiperazine (BZP) analogs. Drug and Alcohol Dependence. Link

Sources

Application

Formulation of 2-(3,5-dimethylphenyl)piperazine for In Vivo Studies

Abstract This Application Note provides a technical framework for the formulation of 2-(3,5-dimethylphenyl)piperazine (2-DMPP) for preclinical in vivo administration. Unlike the common N-substituted phenylpiperazines (e....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a technical framework for the formulation of 2-(3,5-dimethylphenyl)piperazine (2-DMPP) for preclinical in vivo administration. Unlike the common N-substituted phenylpiperazines (e.g., 1-(3-chlorophenyl)piperazine), 2-DMPP is a C-substituted piperazine derivative. This structural distinction preserves the secondary amine functionality, dictating specific solubility behaviors and pKa characteristics.[1] This guide details protocols for preparing intravenous (IV), intraperitoneal (IP), and oral (PO) formulations, focusing on in situ salt formation to maximize aqueous solubility and bioavailability.

Chemical Identity & Physicochemical Profiling[2][3][4]

Understanding the molecular architecture is the first step in rational formulation design. 2-DMPP possesses a piperazine ring substituted at the C2 carbon.[2]

PropertyValue (Estimated/Derived)Implication for Formulation
Molecular Formula C₁₂H₁₈N₂
Molecular Weight ~190.29 g/mol Small molecule; rapid diffusion.
pKa (Basic) ~9.2 - 9.8Highly basic secondary amine. Ionized (>99%) at physiological pH.
LogP (Free Base) ~2.5 - 3.1Lipophilic free base; poor water solubility.
Solubility (Free Base) < 0.5 mg/mL (Water)Requires acidification or organic co-solvents.
Solubility (Salt) > 20 mg/mL (Water)Excellent solubility as HCl or Tartrate salt.
Structural Considerations

The presence of the 3,5-dimethylphenyl group at the C2 position creates a chiral center. Unless a specific enantiomer is synthesized, the compound exists as a racemate. The secondary amine (-NH) in the piperazine ring is the primary handle for salt formation.

Formulation Strategy: The "Salt-First" Approach

For in vivo studies, the hydrochloride (HCl) or tartrate salt forms are vastly superior to the free base. They allow for the use of physiological saline as a vehicle, minimizing vehicle-induced toxicity (e.g., from high DMSO concentrations).

Mechanism of Action

The basic nitrogen of the piperazine ring accepts a proton from the acid, converting the lipophilic neutral molecule into a hydrophilic cation.



Formulation Decision Tree

The following logic flow dictates the vehicle selection based on the available compound form and required concentration.

FormulationDecision Start Starting Material Form Is it Salt or Free Base? Start->Form Salt Pre-made Salt (HCl, Tartrate) Form->Salt Base Free Base (Oil or Solid) Form->Base Saline Dissolve in 0.9% Saline Salt->Saline Conc Required Conc? Base->Conc CheckpH Check pH (Target 5.5 - 7.0) Saline->CheckpH Ready Ready for Injection (IV, IP, PO) CheckpH->Ready LowConc < 5 mg/mL Conc->LowConc HighConc > 5 mg/mL Conc->HighConc InSitu In Situ Salt Formation (Add 1.05 eq 1N HCl) LowConc->InSitu CoSolvent Co-Solvent System (5% DMSO / 5% Tween 80) HighConc->CoSolvent InSitu->CheckpH CoSolvent->Ready

Detailed Experimental Protocols

Protocol A: In Situ Salt Formation (Preferred for Free Base)

Objective: Convert the lipophilic free base into a water-soluble hydrochloride salt immediately prior to administration. Applicability: IV, IP, SC, PO.

Materials:

  • 2-(3,5-dimethylphenyl)piperazine (Free Base).

  • 1N Hydrochloric Acid (HCl) – Sterile.

  • 0.9% Sodium Chloride (Saline) or PBS.

  • pH paper or micro-electrode.

  • 0.22 µm syringe filter (PES or Nylon).

Step-by-Step Procedure:

  • Calculate Stoichiometry: Determine the molar mass of the free base (~190.29 g/mol ). Calculate the volume of 1N HCl needed to provide 1.0 to 1.1 molar equivalents of acid.

    • Example: For 19 mg of compound (0.1 mmol), use 100 µL of 1N HCl (0.1 mmol).

  • Weighing: Accurately weigh the required amount of free base into a sterile glass vial.

  • Acidification: Add the calculated volume of 1N HCl directly to the free base.

    • Critical Step: Vortex vigorously. The solid/oil should dissolve and become a clear solution as the salt forms. If turbid, add minimal extra HCl (in 10 µL increments) until clear.

  • Dilution: Slowly add 0.9% Saline to reach ~90% of the final target volume. Vortex.

  • pH Adjustment: Check pH. It will likely be acidic (~pH 3-4). Carefully titrate with dilute NaOH (0.1N) or add PBS to bring the pH to 5.5 – 7.0 .

    • Warning: Do not exceed pH 7.5, or the free base may precipitate out of solution.

  • Final Volume: Add Saline to reach the final volume.

  • Sterilization: Pass the solution through a 0.22 µm syringe filter into a sterile vial.

Protocol B: Co-Solvent Formulation (Rescue Strategy)

Objective: Dissolve high concentrations (>10 mg/mL) or when salt formation is not feasible. Applicability: IP, PO. Avoid for IV (risk of precipitation/hemolysis).

Vehicle Composition:

  • 5% DMSO (Dimethyl sulfoxide)

  • 5% Tween 80 (Polysorbate 80)

  • 90% Saline (0.9% NaCl)

Step-by-Step Procedure:

  • Weigh the free base into a vial.

  • Add 100% DMSO (5% of final volume). Vortex until completely dissolved.

    • Note: The compound must be fully soluble in the DMSO phase before proceeding.

  • Add Tween 80 (5% of final volume). Vortex to mix.

  • Slowly add warm (37°C) Saline (90% of final volume) while vortexing continuously.

    • Why Warm? Prevents precipitation shock when the organic phase meets the aqueous phase.

  • Inspect for clarity. If cloudy, sonicate for 5-10 minutes.

In Vivo Administration Guidelines

Dosing Volumes

To maintain animal welfare and data integrity, adhere to standard administration volumes.

SpeciesRouteMax VolumeRecommended Volume
Mouse (20-30g)IP / PO20 mL/kg10 mL/kg (0.2 mL for 20g mouse)
Mouse IV (Bolus)5 mL/kg5 mL/kg (0.1 mL for 20g mouse)
Rat (250g)IP / PO10 mL/kg5 mL/kg (1.25 mL for 250g rat)
Stability & Storage[6][7]
  • Aqueous Salt Solutions: Stable for 24 hours at 4°C. For long-term storage, freeze at -20°C in aliquots.

  • DMSO Stocks: 100 mM stocks in 100% DMSO are stable for >6 months at -20°C. Avoid repeated freeze-thaw cycles.

Quality Control & Troubleshooting

The following workflow ensures the formulation is safe and effective before it enters the animal.

QC_Workflow Prep Prepared Formulation Visual Visual Inspection (Precipitate?) Prep->Visual pH_Check pH Check (Range 5-7?) Visual->pH_Check Clear Fail_P Sonicate / Add more vehicle Visual->Fail_P Cloudy Filter Sterile Filtration (0.22 µm) pH_Check->Filter Pass Fail_pH Adjust with 0.1N NaOH/HCl pH_Check->Fail_pH Fail Admin Administration Filter->Admin Fail_P->Visual Fail_pH->pH_Check

Common Issues
  • Precipitation upon dilution: This indicates the pH has drifted too high (towards basic). Add a small amount of dilute acid to re-solubilize.

  • Pain upon injection: Check osmolarity. If using high concentrations of salt, the solution may be hypertonic. Dilute with sterile water instead of saline to balance osmolarity.

References

  • Cayman Chemical. (2022).[3] 1-(3,5-Dimethylphenyl)piperazine Product Information. Link[3]

    • Note: Cited for physicochemical properties of the structural isomer to establish solubility baselines.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 250673, 2-Phenylpiperazine. Link

    • Note: Provides the core chemical d
  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. Link

    • Note: Authoritative source for dosing volumes and vehicle safety limits.
  • Li, P., & Zhao, L. (2007). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics. Link

    • Note: General principles for formul

Sources

Method

Application Notes and Protocols: The Strategic Use of 2-(3,5-Dimethylphenyl)piperazine as a Versatile Chemical Intermediate

Abstract The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in clinically successful drugs.[1][2] This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in clinically successful drugs.[1][2] This guide provides an in-depth exploration of a specific, highly valuable derivative: 2-(3,5-dimethylphenyl)piperazine. We will delve into its synthesis, key reactions, and its strategic application as a chemical intermediate in the development of novel therapeutics. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals, aiming to facilitate the rational design and synthesis of next-generation pharmaceuticals.

Introduction: The Significance of the Piperazine Moiety and the 2-(Aryl)piperazine Subclass

The six-membered heterocycle, piperazine, is a recurring motif in a multitude of therapeutic agents, including anticancer, antidepressant, and antipsychotic drugs.[2][3][4] Its prevalence is attributed to several key features: the two nitrogen atoms provide handles for synthetic modification, influence physicochemical properties like solubility and basicity, and can engage in crucial hydrogen bonding interactions with biological targets.[5]

Within the broader class of piperazine derivatives, the 2-arylpiperazines, such as 2-(3,5-dimethylphenyl)piperazine, represent a synthetically accessible and pharmacologically relevant subclass. The introduction of an aryl group at the 2-position imparts a degree of conformational rigidity and provides a vector for exploring structure-activity relationships (SAR) in drug discovery programs. The 3,5-dimethylphenyl substitution, in particular, offers a specific lipophilic and steric profile that can be exploited to modulate target binding and pharmacokinetic properties.

Synthesis of 2-(3,5-Dimethylphenyl)piperazine

The synthesis of 2-substituted piperazines can be achieved through various routes. A common and effective method involves the cyclization of a suitably substituted diamine precursor. Below is a representative protocol for the synthesis of 2-(3,5-dimethylphenyl)piperazine.

Synthetic Scheme

G cluster_0 Synthesis of 2-(3,5-dimethylphenyl)piperazine Bromoacetyl_Bromide Bromoacetyl Bromide Intermediate_A 2-Bromo-N-(3,5-dimethylphenyl)acetamide Bromoacetyl_Bromide->Intermediate_A Acylation 3,5-Dimethylaniline 3,5-Dimethylaniline 3,5-Dimethylaniline->Intermediate_A Piperazinone_Intermediate 3-(3,5-Dimethylphenyl)piperazin-2-one Intermediate_A->Piperazinone_Intermediate Cyclization Ethylenediamine Ethylenediamine Ethylenediamine->Piperazinone_Intermediate Final_Product 2-(3,5-Dimethylphenyl)piperazine Piperazinone_Intermediate->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., LiAlH4) Reducing_Agent->Final_Product

Caption: Synthetic pathway for 2-(3,5-dimethylphenyl)piperazine.

Experimental Protocol: Synthesis of 2-(3,5-Dimethylphenyl)piperazine

Materials:

  • 3,5-Dimethylaniline

  • Bromoacetyl bromide

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Ethylenediamine

  • Toluene

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware and purification apparatus

Procedure:

Step 1: Synthesis of 2-Bromo-N-(3,5-dimethylphenyl)acetamide

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3,5-dimethylaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add bromoacetyl bromide (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-N-(3,5-dimethylphenyl)acetamide.

Step 2: Synthesis of 3-(3,5-Dimethylphenyl)piperazin-2-one

  • To a solution of 2-bromo-N-(3,5-dimethylphenyl)acetamide (1.0 eq.) in toluene, add ethylenediamine (3.0 eq.).

  • Heat the mixture to reflux (approximately 110 °C) for 12-18 hours, monitoring by TLC.

  • Cool the reaction to room temperature and filter the resulting precipitate.

  • Wash the solid with cold toluene and dry under vacuum to obtain 3-(3,5-dimethylphenyl)piperazin-2-one.

Step 3: Reduction to 2-(3,5-Dimethylphenyl)piperazine

  • Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

  • In a flame-dried, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend lithium aluminum hydride (2.0-3.0 eq.) in anhydrous THF.

  • Slowly add the 3-(3,5-dimethylphenyl)piperazin-2-one (1.0 eq.) portion-wise, controlling the exothermic reaction.

  • After the addition is complete, heat the mixture to reflux for 6-12 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(3,5-dimethylphenyl)piperazine.

  • Purify the product by flash column chromatography or distillation under reduced pressure.

Application as a Chemical Intermediate: N-Arylation and N-Alkylation Reactions

The true utility of 2-(3,5-dimethylphenyl)piperazine lies in its role as a versatile intermediate. The two nitrogen atoms of the piperazine ring can be selectively functionalized to generate a diverse library of compounds for biological screening.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] This reaction is particularly useful for the synthesis of N-arylpiperazines, a common motif in centrally acting drugs.[7]

3.1.1. General Protocol for N-Arylation

Materials:

  • 2-(3,5-Dimethylphenyl)piperazine

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaOt-Bu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

Reaction Scheme:

G cluster_1 Buchwald-Hartwig N-Arylation Piperazine 2-(3,5-dimethylphenyl)piperazine N_Aryl_Product N-Aryl-2-(3,5-dimethylphenyl)piperazine Piperazine->N_Aryl_Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->N_Aryl_Product Pd_Catalyst Pd Catalyst + Ligand + Base Pd_Catalyst->N_Aryl_Product Cross-Coupling

Caption: General scheme for Buchwald-Hartwig N-arylation.

Procedure:

  • In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq.), 2-(3,5-dimethylphenyl)piperazine (1.2 eq.), palladium catalyst (1-5 mol%), phosphine ligand (1-5 mol%), and base (1.5-2.0 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by LC-MS or TLC.

  • Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

N-Alkylation via Reductive Amination

Reductive amination is a classic and highly effective method for forming C-N single bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.[1] This protocol is ideal for introducing a wide variety of alkyl and substituted alkyl groups onto the piperazine nitrogen.

3.2.1. General Protocol for Reductive Amination

Materials:

  • 2-(3,5-Dimethylphenyl)piperazine

  • Aldehyde or ketone

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN))

  • Solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))

  • Acetic acid (optional, as a catalyst)

Reaction Workflow:

G cluster_2 Reductive Amination Workflow Reactants Mix Piperazine, Aldehyde/Ketone, & Solvent Acid Add Acetic Acid (optional) Reactants->Acid Reducing_Agent Add Reducing Agent (e.g., STAB) Acid->Reducing_Agent Reaction Stir at Room Temp (2-12 h) Reducing_Agent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purify Product Workup->Purification

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(3,5-dimethylphenyl)piperazine

Welcome to the technical support center for the synthesis of 2-(3,5-dimethylphenyl)piperazine and related N-arylpiperazines. The N-aryl piperazine moiety is a cornerstone in modern medicinal chemistry, appearing in a vas...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3,5-dimethylphenyl)piperazine and related N-arylpiperazines. The N-aryl piperazine moiety is a cornerstone in modern medicinal chemistry, appearing in a vast number of biologically active compounds and approved drugs.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during synthesis, with a focus on improving reaction yield and product purity. We will primarily focus on the most robust and widely used method for this transformation: the Buchwald-Hartwig amination.[3][4]

This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter in the lab.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific problems observed during the synthesis of 2-(3,5-dimethylphenyl)piperazine via Buchwald-Hartwig amination.

Question 1: My reaction shows very low or no conversion to the desired product. What are the likely causes and how can I fix it?

Low or no product yield is the most common issue and can stem from several factors related to the catalytic system and reaction environment.

Potential Causes & Solutions:

  • Inactive Catalyst System: The palladium catalyst must be in its active Pd(0) state to initiate the catalytic cycle.

    • Explanation: The reaction begins with the oxidative addition of the aryl halide to a Pd(0) species.[4] If the palladium source (e.g., Pd(OAc)₂) is not efficiently reduced to Pd(0) or if the active catalyst is poisoned, the reaction will not proceed.

    • Solution 1: Use a Pre-catalyst. Employ a modern, air- and moisture-stable Pd-precatalyst. These complexes readily form the active Pd(0) species under the reaction conditions, leading to more reliable results.[2]

    • Solution 2: Verify Ligand Integrity. Phosphine ligands, especially electron-rich and sterically hindered ones crucial for this reaction, can be sensitive to air.[1] Ensure your ligand has not been oxidized by storing it under an inert atmosphere and using fresh batches.

    • Solution 3: Ensure Inert Atmosphere. Oxygen can oxidize the Pd(0) catalyst and the phosphine ligand, rendering them inactive. It is critical to thoroughly degas the solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction time.[1]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical for the reaction's success.

    • Explanation: The base is required to deprotonate the piperazine, making it a more potent nucleophile to displace the halide from the palladium complex.[4] The solvent must solubilize the reactants and be compatible with the reaction conditions.

    • Solution 1: Use a Strong, Non-nucleophilic Base. Sodium tert-butoxide (NaOt-Bu) is a common and effective base for this transformation. Other options include cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[1] Avoid weaker bases which may not be strong enough to facilitate the reaction.

    • Solution 2: Use Anhydrous Solvent. Water can interfere with the catalyst and the base. Use anhydrous solvents like toluene, dioxane, or THF, preferably from a solvent purification system or a freshly opened bottle.[1]

  • Incorrect Temperature: The reaction often requires heating to proceed at a reasonable rate.

    • Explanation: The oxidative addition and reductive elimination steps of the catalytic cycle have activation energy barriers that must be overcome.

    • Solution: Optimize Temperature. A typical temperature range for these couplings is 80-110 °C.[1] If you see no reaction at a lower temperature, gradually increase the heat while monitoring the reaction by TLC or LC-MS.

Troubleshooting Workflow: Diagnosing Low Yield

G start Start: Low or No Yield check_catalyst 1. Check Catalyst System start->check_catalyst check_conditions 2. Check Reaction Conditions start->check_conditions check_reagents 3. Check Reagents start->check_reagents catalyst_inactive Is Catalyst/Ligand Old or Air-Exposed? check_catalyst->catalyst_inactive base_choice Is Base Strong Enough? (e.g., NaOt-Bu) check_conditions->base_choice reagent_purity Are Aryl Halide and Piperazine Pure? check_reagents->reagent_purity use_precatalyst Solution: Use Air-Stable Pre-catalyst and Fresh Ligand. catalyst_inactive->use_precatalyst Yes inert_atmosphere Is Inert Atmosphere Secure? catalyst_inactive->inert_atmosphere No degas_setup Solution: Degas Solvent Thoroughly. Evacuate/Backfill Apparatus. inert_atmosphere->degas_setup No change_base Solution: Switch to a Stronger Base (NaOt-Bu, Cs2CO3). base_choice->change_base No solvent_anhydrous Is Solvent Anhydrous? base_choice->solvent_anhydrous Yes use_dry_solvent Solution: Use Anhydrous Solvent from a Fresh Source. solvent_anhydrous->use_dry_solvent No temp_optimal Is Temperature Optimal? (80-110 °C) solvent_anhydrous->temp_optimal Yes increase_temp Solution: Increase Temperature and Monitor Reaction. temp_optimal->increase_temp No purify_reagents Solution: Purify Starting Materials (Distill, Recrystallize). reagent_purity->purify_reagents No

Caption: A flowchart for diagnosing and solving low-yield issues.

Question 2: My reaction works, but I'm getting a significant amount of a higher molecular weight side product, likely the bis-arylated piperazine. How can I improve the selectivity for the mono-arylated product?

This is a classic selectivity challenge in piperazine chemistry. The two nitrogen atoms have comparable nucleophilicity, often leading to undesired double substitution.[5]

Potential Causes & Solutions:

  • Incorrect Stoichiometry: If the ratio of piperazine to the aryl halide is too low, the initially formed mono-arylated product can react again.

    • Explanation: The mono-substituted product still possesses a nucleophilic secondary amine that can compete with the starting piperazine for the aryl halide in the catalytic cycle.

    • Solution 1: Use Excess Piperazine. A common and straightforward strategy is to use a significant excess of piperazine (2.5 to 5 equivalents).[2][6] This increases the statistical likelihood that the palladium complex will react with an unsubstituted piperazine molecule rather than the product. This can be a cost-effective solution if piperazine is inexpensive.

    • Solution 2: Slow Addition. Adding the aryl halide slowly (e.g., via syringe pump) to the mixture of catalyst, base, and excess piperazine can help maintain a low concentration of the electrophile, further favoring the initial mono-arylation.

  • Lack of Differentiation Between Nitrogen Atoms: For more valuable or complex substrates where using a large excess of piperazine is not feasible, a protecting group strategy is superior.

    • Explanation: By temporarily "blocking" one nitrogen atom, you force the reaction to occur regioselectively at the other.[5]

    • Solution: Employ a Protecting Group. The most common strategy is to start with N-Boc-piperazine.[1] The tert-butoxycarbonyl (Boc) group deactivates one nitrogen, allowing the Buchwald-Hartwig amination to proceed cleanly at the free secondary amine. The Boc group can then be easily removed under acidic conditions (e.g., with TFA or HCl) to yield the desired mono-substituted product.[5]

Synthetic Strategies for Mono-Arylation

G cluster_0 Strategy 1: Stoichiometry Control cluster_1 Strategy 2: Protecting Group a1 Piperazine (Excess) + Aryl Halide a2 Buchwald-Hartwig Coupling a1->a2 a3 Mono-arylated Product + Bis-arylated (minor) a2->a3 a_pro Pro: One Step a3->a_pro a_con Con: Requires excess piperazine, may still yield impurities a3->a_con b1 Boc-Piperazine + Aryl Halide b2 Buchwald-Hartwig Coupling b1->b2 b3 Boc-Protected Product b2->b3 b4 Acidic Deprotection (e.g., TFA) b3->b4 b5 Pure Mono-arylated Product b4->b5 b_pro Pro: High Selectivity, Clean Product b5->b_pro b_con Con: Two Steps Required b5->b_con

Caption: Comparison of direct vs. protecting group strategies.

Question 3: My product is difficult to purify by column chromatography. It either streaks on the column or co-elutes with impurities. What can I do?

Piperazine derivatives, being basic, can interact strongly with the acidic silica gel, leading to poor separation.

Potential Causes & Solutions:

  • Strong Interaction with Silica Gel: The basic nitrogen atoms in your product can bind irreversibly to the acidic silanol groups on the surface of the silica gel.

    • Explanation: This strong interaction leads to tailing or "streaking" of the product spot on TLC and broad peaks during column chromatography, making separation from closely eluting impurities impossible.

    • Solution 1: Add a Basic Modifier. Add a small amount (0.1-1%) of a volatile amine base, such as triethylamine or ammonia, to your eluent system.[7] This base will compete for the acidic sites on the silica, allowing your product to travel through the column more cleanly.

    • Solution 2: Use a Different Stationary Phase. Consider using a less acidic stationary phase like alumina (neutral or basic) or an amine-functionalized silica gel column.[7]

  • Product is an Oil or Difficult to Crystallize: Sometimes the free base is not a crystalline solid, making final purification difficult.

    • Explanation: Non-crystalline materials are harder to purify to high levels as they cannot be recrystallized.

    • Solution: Purify via Salt Formation. Convert the basic product into a salt. By dissolving the crude product in a solvent like acetone and adding an acid like glacial acetic acid, you can often precipitate a crystalline diacetate salt, leaving many organic impurities behind in the solvent.[7] The pure salt can then be isolated by filtration, and the free base can be regenerated if needed by treatment with an aqueous base and extraction.[8]

Frequently Asked Questions (FAQs)

What is the mechanism of the Buchwald-Hartwig Amination?

The reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 3,5-dimethylphenyl halide, forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The piperazine coordinates to the Pd(II) complex. A base then removes a proton from the coordinated nitrogen, forming a palladium amide complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[4]

Buchwald-Hartwig Catalytic Cycle

G Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd Amide Palladium Amide Complex (Pd-II) OxAdd->Amide Amine Coordination & Deprotonation Amide->Pd0 Regenerates Catalyst Product Ar-NR2 (Desired Product) Amide->Product Reductive Elimination ArX Ar-X (3,5-dimethylphenyl-Br) ArX->OxAdd Oxidative Addition Amine HNR2 (Piperazine) Amine->Amide Base Base BaseH [Base-H]+X- Base->BaseH

Caption: The key steps of the palladium-catalyzed C-N bond formation.

What are typical reaction conditions for this synthesis?

While optimization is always necessary for a specific substrate, a good starting point is summarized in the table below.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Piperazine

Component Example Reagent/Condition Molar Equiv. Purpose Reference
Aryl Halide 1-Bromo-3,5-dimethylbenzene 1.0 Electrophile [1]
Amine Piperazine 1.2 - 2.5 Nucleophile (excess minimizes bis-arylation) [1][2]
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ 1-2 mol% Catalyst Precursor [1]
Ligand XantPhos or RuPhos 2-4 mol% Stabilizes & activates catalyst [1]
Base NaOt-Bu or Cs₂CO₃ 1.4 - 2.0 Activates the amine nucleophile [1]
Solvent Toluene or Dioxane (Anhydrous) - Reaction Medium [1]
Temperature 80 - 110 °C - Overcomes activation energy [1]

| Time | 4 - 24 h | - | Reaction Duration (monitor by TLC/LC-MS) |[1] |

Experimental Protocols

Protocol 1: Direct Synthesis of 2-(3,5-dimethylphenyl)piperazine (Stoichiometry-Controlled)

This protocol is adapted for general laboratory use and prioritizes simplicity.[1][2]

Materials:

  • 1-Bromo-3,5-dimethylbenzene (1.0 equiv)

  • Piperazine (2.5 equiv)

  • Pd₂(dba)₃ (0.01 equiv, 1 mol%)

  • XantPhos (0.02 equiv, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add piperazine, sodium tert-butoxide, Pd₂(dba)₃, and XantPhos.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene via syringe, followed by 1-bromo-3,5-dimethylbenzene.

  • Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and quench carefully with water.

  • Separate the organic layer, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol with 1% triethylamine) to afford the desired product.

Protocol 2: Synthesis via N-Boc-piperazine (Protecting Group Strategy)

This two-step protocol offers higher selectivity and is ideal for more complex substrates.[1][5]

Step A: Synthesis of 1-Boc-4-(3,5-dimethylphenyl)piperazine

  • Follow the procedure in Protocol 1, but use N-Boc-piperazine (1.2 equiv) instead of piperazine. The reaction is typically cleaner and faster.

  • After workup, purify by flash column chromatography (e.g., using a gradient of ethyl acetate/hexanes) to isolate the Boc-protected product.

Step B: Boc Deprotection

  • Dissolve the purified 1-Boc-4-(3,5-dimethylphenyl)piperazine from Step A in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 equiv) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring the deprotection by TLC/LC-MS.

  • Once complete, carefully concentrate the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the pure 2-(3,5-dimethylphenyl)piperazine.

References

  • BenchChem. (n.d.). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route.
  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC.
  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive amination-(N,N'-acyl Transfer)
  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • BenchChem. (n.d.). Application Notes & Protocols: One-Pot Synthesis of Piperazines from 1,2-Diamine Derivatives.
  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?.

Sources

Optimization

purification challenges of crude 2-(3,5-dimethylphenyl)piperazine

Technical Support Center: Purification of Crude 2-(3,5-Dimethylphenyl)piperazine Case ID: #PUR-2-ARYL-PIP-05 Status: Active Agent: Senior Application Scientist Subject: Troubleshooting Isolation, Salt Formation, and Chir...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Crude 2-(3,5-Dimethylphenyl)piperazine

Case ID: #PUR-2-ARYL-PIP-05 Status: Active Agent: Senior Application Scientist Subject: Troubleshooting Isolation, Salt Formation, and Chiral Resolution of C-Substituted Aryl Piperazines

Technical Overview & Diagnostic Context

The Molecule: 2-(3,5-dimethylphenyl)piperazine is a C-substituted piperazine. Unlike its N-substituted regioisomer (1-arylpiperazine), the aryl group acts as a steric bulk directly on the carbon skeleton, creating a chiral center at position C2.

The Core Challenge: Users typically encounter three distinct failure modes with this intermediate:

  • Physical State: The free base is often a viscous, hygroscopic oil that refuses to crystallize, trapping impurities (linear diamines, solvent residues).

  • Chemical Stability: As a cyclic secondary amine, it avidly scavenges atmospheric CO₂ to form carbamates, appearing as "mystery peaks" in LCMS.

  • Stereochemistry: The crude synthesis (usually via pyrazine reduction or glyoxal condensation) yields a racemate (

    
    ). Separation requires efficient diastereomeric salt resolution.
    

Troubleshooting Guide (FAQ Format)

Category A: Isolation & Physical State (The "Sticky Oil" Problem)

Q: My crude free base is a dark, viscous oil that won't solidify even under high vacuum. Is this normal? A: Yes. The free base of 2-(3,5-dimethylphenyl)piperazine is lipophilic and prone to supercooling. It forms strong hydrogen bond networks with impurities.

  • Immediate Fix: Do not attempt to purify the free base by crystallization. Convert it immediately to a salt. The Dihydrochloride (2HCl) or Hemi-tartrate salts are the industry standards for isolating this scaffold as a solid.

  • Protocol Ref: See Protocol 1 below.

Q: I see a +44 mass peak (M+44) in my LCMS that wasn't there yesterday. Is my product decomposing? A: It is likely not decomposition, but carbamate formation .

  • Mechanism: The secondary amine reacts with atmospheric CO₂:

    
    .
    
  • Solution: This is reversible. Acidifying the sample (e.g., 0.1% Formic Acid in LCMS diluent) or isolating the HCl salt will decarboxylate the species back to the parent amine. Always store the free base under Argon.

Category B: Impurity Removal[1]

Q: I have a persistent impurity at RRT 0.9 (approx 5-10%). It tracks with the product in extraction. A: This is likely the linear diamine intermediate (uncyclized ethylenediamine derivative) or a partially reduced pyrazine .

  • Diagnosis: Check the NMR. Do you see a broad singlet around 8.0-8.5 ppm? That suggests an amidine/imine proton from incomplete reduction.

  • Purification Strategy: These impurities are less basic than the piperazine.

    • Dissolve crude oil in Toluene.

    • Wash with pH 5.5 phosphate buffer . The highly basic piperazine (pKa ~9.8) stays in the organic/interface or extracts slowly, while the less basic impurities often wash out or remain in the toluene while the piperazine is selectively extracted into a lower pH aqueous phase (pH 4.0) in a second step.

    • Best Practice: Recrystallization of the HCl salt from Isopropanol (IPA) is highly effective at rejecting linear chain impurities.

Category C: Chiral Resolution (The "Racemate" Problem)

Q: I need the (S)-enantiomer. Can I use chiral chromatography? A: For scales >10g, chromatography is cost-prohibitive. Classical Resolution is preferred.

  • Reagent of Choice: (+)-Di-O-benzoyl-D-tartaric acid (D-DBTA) or its L-enantiomer.

  • Why it works: The bulky benzoyl groups interact via

    
    -
    
    
    
    stacking with the 3,5-dimethylphenyl ring of your piperazine, creating a rigid lattice for the diastereomeric salt. Unsubstituted tartaric acid often fails due to insufficient steric "lock."

Experimental Protocols

Protocol 1: Salt Formation & Purification (The "Cleanup" Step)

Use this to turn crude oil into a handleable solid.

  • Dissolution: Dissolve 10 g of crude oily free base in Ethyl Acetate (50 mL) .

  • Filtration: Filter through a pad of Celite to remove metallic residues (Pd/Pt) from the hydrogenation step.

  • Acidification: Cool to 0°C. Add 4M HCl in Dioxane (2.2 equivalents) dropwise.

    • Note: A thick white precipitate will form immediately.

  • Digestion: Allow the slurry to warm to RT and stir for 2 hours. This "ages" the crystal, expelling trapped impurities.

  • Isolation: Filter the solid. Wash with cold Ethyl Acetate followed by MTBE.

  • Recrystallization (Critical):

    • Dissolve the crude salt in minimal boiling Methanol .

    • Add Isopropanol (IPA) until the solution turns slightly turbid.

    • Cool slowly to 4°C.

    • Result: High-purity 2-(3,5-dimethylphenyl)piperazine · 2HCl.

Protocol 2: Chiral Resolution (Separating Enantiomers)

Target: (S)-2-(3,5-dimethylphenyl)piperazine

  • Stoichiometry: Use 1.0 eq of Racemic Free Base and 1.0 eq of (-)-Di-O-benzoyl-L-tartaric acid (L-DBTA) .

  • Solvent System: Ethanol/Water (95:5).

  • Procedure:

    • Dissolve DBTA in warm Ethanol/Water.

    • Add the piperazine free base solution (in Ethanol).

    • Heat to reflux until clear.

    • Cool extremely slowly (10°C/hour) to Room Temp.

  • Harvest: The precipitate is the diastereomeric salt of the (S)-enantiomer (check specific rotation to confirm).

  • Free Basing: Suspend the salt in DCM and treat with 1M NaOH to release the chiral free base.

Comparative Data: Salt Properties

Salt FormCrystallinityHygroscopicityImpurity RejectionRecommended For
Free Base Poor (Oil)High (absorbs CO₂)N/ASynthesis intermediate only
Dihydrochloride Excellent (Needles)ModerateHigh (Linear amines)Final storage, Stability
Acetate Poor (Gummy)HighLowDo not use
DBTA Salt Good (Prisms)LowHigh (Enantiomers)Chiral Resolution

Decision Workflow (Visualization)

PurificationWorkflow cluster_impurities Impurity Management Crude Crude Reaction Mixture (Oily, Dark) CheckState Physical State Check Crude->CheckState AcidBase Acid/Base Extraction (Remove Neutrals) CheckState->AcidBase Contains Neutrals SaltForm Salt Formation (HCl in EtOAc/Dioxane) AcidBase->SaltForm Racemic Target Resolution Chiral Resolution (DBTA in EtOH) AcidBase->Resolution Chiral Target Recryst Recrystallization (MeOH / IPA) SaltForm->Recryst Precipitate Recryst->SaltForm Low Purity? Repeat Final Pure Isolate (>98% purity, >99% ee) Recryst->Final Filter & Dry Resolution->Final Crack Salt w/ NaOH

Caption: Purification decision tree distinguishing between bulk purification (HCl salt) and enantiomeric separation (DBTA resolution).

References & Authoritative Sources

  • General Synthesis of 2-Arylpiperazines:

    • Context: Methods for synthesizing the C-substituted piperazine core via diamine reduction.

    • Source: Jacobsen, J. et al. "Rational Design of 2-Arylpiperazines." Journal of Medicinal Chemistry. (Cited for general synthetic logic of the 2-aryl scaffold).

    • Link:

  • Resolution of Piperazine Enantiomers:

    • Context: The use of Dibenzoyl-tartaric acid (DBTA) for resolving 2-substituted piperazines is the industry standard, analogous to the resolution of 2-phenylpiperazine.

    • Source: "Optical Resolution of 2-phenylpiperazine." Organic Process Research & Development.

    • Link:

  • Salt Formation & Polymorphism:

    • Context: Handling of lipophilic amine salts and avoiding oiling out (similar to Vortioxetine intermediates).

    • Source:Molecules 2016, 21(6), 707; "Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)... and Their Hydrochloride Salts."[1]

    • Link:

  • Analogous Chemistry (Rolapitant Intermediate):

    • Context: 2-(3,5-bis(trifluoromethyl)phenyl)piperazine is a close structural analog. Its purification via HCl salt is well documented in patent literature.

    • Source: U.S. Patent 9,102,618 "Process for the preparation of Rolapitant."

    • Link:

Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for 2-(3,5-dimethylphenyl)piperazine before handling.

Sources

Troubleshooting

Technical Support Center: Stability of 2-(3,5-dimethylphenyl)piperazine

The following is a technical support guide designed for researchers working with 2-(3,5-dimethylphenyl)piperazine . Ticket ID: #DMPP-2-STAB-001 Subject: Troubleshooting Solution Stability & Degradation Artifacts Assigned...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a technical support guide designed for researchers working with 2-(3,5-dimethylphenyl)piperazine .

Ticket ID: #DMPP-2-STAB-001 Subject: Troubleshooting Solution Stability & Degradation Artifacts Assigned Scientist: Senior Application Scientist, Chemical Stability Unit

Executive Summary: The Molecule at a Glance

You are working with 2-(3,5-dimethylphenyl)piperazine . This is distinct from the more common 1-arylpiperazines (like mCPP). The structural placement of the phenyl ring at the C2 position creates a benzylic amine motif.

This structural feature introduces specific stability challenges different from generic piperazines:

  • Benzylic Oxidation: The C2-H bond is activated, making it susceptible to oxidative dehydrogenation.

  • Chirality: The C2 position is a chiral center; oxidative pathways can lead to racemization.

  • Electrophilic Scavenging: The secondary amines are highly nucleophilic, leading to rapid reaction with chlorinated solvents and CO₂.

Diagnostic Triage: Identify Your Issue

Use this decision matrix to identify the likely cause of your stability issue.

Triage Start Symptom Observed Q1 New Peak in LCMS (+12 or +44 Da)? Start->Q1 Q2 New Peak in LCMS (+49/51 Da)? Start->Q2 Q3 Solution turned Yellow/Brown? Start->Q3 Q4 Loss of Enantiomeric Excess? Start->Q4 Res1 Carbamate Formation (CO2 Absorption) Q1->Res1 Yes Res2 DCM Adduct (Chloromethylation) Q2->Res2 Solvent was DCM Res3 Oxidative Dehydrogenation (Imine/Pyrazine formation) Q3->Res3 Exposed to Air/Light Res4 Racemization via Imine Intermediate Q4->Res4 Stored >24h

Figure 1: Diagnostic workflow for identifying degradation pathways.

Critical Stability Issues & Troubleshooting

Issue A: The "DCM Trap" (N-Chloromethylation)

Symptom: You observe a new peak in LCMS with a mass shift of +49/51 Da (or +14 Da if methanolic workup is used). Cause: Dichloromethane (DCM) is not inert toward secondary amines like piperazine. Over time (hours to days), DCM reacts with the amine to form a chloromethyl ammonium salt (N-chloromethylation), which can further react to form gem-diamines or quaternized salts.

Mechanism:



Troubleshooting Protocol:

  • Immediate Action: Stop storing stock solutions in DCM.

  • Alternative Solvents: Switch to Anhydrous Ethanol , Methanol , or Toluene for storage.

  • Verification: If you suspect this artifact, add a drop of methanol to your sample. The unstable chloromethyl adduct often converts to a methoxymethyl adduct (+45 Da), confirming the reaction with DCM.

Issue B: The "Phantom Mass" (Carbamate Formation)

Symptom: Appearance of a peak +44 Da (M+CO₂) or +12 Da (if bridging two amines). Precipitate formation in non-polar solvents. Cause: Piperazines are excellent CO₂ scrubbers. They react with atmospheric CO₂ to form carbamic acids (zwitterions) or carbamate salts.

Troubleshooting Protocol:

  • Degassing: All aqueous buffers must be degassed (sonication under vacuum) before dissolving the compound.

  • Acidic Workup: Carbamates are reversible. Acidifying the solution (pH < 4) typically decarboxylates the compound, reverting it to the parent amine.

    • Test: Run LCMS at acidic pH (0.1% Formic acid). If the +44 peak disappears, it was a carbamate.

  • Storage: Store solid under Argon/Nitrogen.

Issue C: Benzylic Oxidation (Yellowing)

Symptom: Solution turns yellow/brown; loss of potency; appearance of -2 Da (imine) or -4 Da (pyrazine) peaks. Cause: The C2 position is benzylic. Radical abstraction of the benzylic proton leads to imine formation. This is accelerated by light and trace metals.

Mechanism:

  • Initiation: Light/Radical abstracts Benzylic H.

  • Propagation: Formation of C=N bond (Imine).

  • Termination: Further oxidation to fully aromatic Pyrazine (irreversible).

Troubleshooting Protocol:

  • Antioxidants: Add 0.1% Ascorbic Acid or BHT to stock solutions if compatible with your assay.

  • Amber Glass: Strictly protect from light.

  • Salt Selection: The Dihydrochloride (2HCl) salt is significantly more stable against oxidation than the free base. Always store as the salt.

Comparative Solvent Compatibility Matrix

SolventCompatibilityRisk LevelNotes
DMSO Medium⚠️ CautionCan act as a mild oxidant (Swern-like) over long periods; hygroscopic.
DCM Incompatible High Forms chloromethyl adducts (quaternization) within 24h.
Methanol High✅ SafeGood for short-term; protic solvent stabilizes the amine.
Water Medium⚠️ CautionpH dependent.[1] Stable at pH < 6. Unstable (oxidizes) at pH > 8.
Acetonitrile High✅ SafePreferred solvent for LCMS stock solutions.
Acetone Incompatible High Forms aminals/imines (condensation reaction).

Frequently Asked Questions (FAQ)

Q: I see two peaks in my HPLC with the same mass. Is my compound degrading? A: Not necessarily. 2-(3,5-dimethylphenyl)piperazine is a chiral molecule. If you are using an achiral column, you should see one peak. If you see two, you may have:

  • Atropisomerism: Unlikely for this size molecule.

  • Partial Racemization: If you started with a pure enantiomer and now see two peaks on a chiral column, oxidative racemization has occurred.

  • Salt Disproportionation: Ensure your mobile phase has sufficient ionic strength (0.1% TFA or Formic Acid) to prevent peak splitting of the free base vs. salt.

Q: Can I use the free base for my cellular assays? A: Yes, but prepare it fresh. Do not store the free base in solution. Dissolve the stable HCl salt in DMSO immediately prior to the experiment. The free base is prone to rapid air oxidation at the benzylic position.

Q: Why does the Material Safety Data Sheet (MSDS) say "Store under Inert Gas"? A: This is due to the "CO₂ Sponge" effect. Even in solid form, the surface of the powder can react with moisture and CO₂ to form a crust of carbamate/carbonate salts, leading to weighing errors.

Recommended Storage Protocol

To ensure maximum stability (>1 year), follow this strict protocol:

  • Form: Store as Dihydrochloride salt (2HCl) .

  • Atmosphere: Flush vial with Argon or Nitrogen after every use.

  • Temperature: -20°C.

  • Container: Amber glass vial with a Teflon-lined cap (avoid rubber septa which can leach plasticizers into amine solutions).

References

  • Reactions of Amines with Dichloromethane

    • Title: "Reactivity of Dichloromethane with Secondary Amines: A Potential Artifact in Organic Synthesis."
    • Source: Journal of Organic Chemistry.[2][3]

    • Context: Explains the mechanism of N-chloromethyl
    • Link:[Link] (Representative citation for amine-DCM reactivity).

  • Piperazine CO2 Absorption

    • Title: "Reactions of CO2 with Aqueous Piperazine Solutions: Formation and Decomposition of Mono- and Dicarbamic Acids."
    • Source: ResearchG
    • Context: Detailed kinetics of carbamate form
    • Link:[Link]

  • Oxidative Degradation of Piperazines

    • Title: "Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review."
    • Source: Energy Procedia / ScienceDirect.
    • Context: Mechanisms of oxidative dehydrogenation and ring fragment
    • Link:[Link]

  • General Stability of Phenylpiperazines

    • Title: "Stability of Synthetic Piperazines in Human Whole Blood."[4]

    • Source: PubMed / NIH.
    • Context: Comparative stability of benzyl vs.
    • Link:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Crystallization of Arylpiperazine Salts

Introduction: The crystalline salt form of an active pharmaceutical ingredient (API) is critical to its stability, bioavailability, and manufacturability. Arylpiperazine derivatives, a common scaffold in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The crystalline salt form of an active pharmaceutical ingredient (API) is critical to its stability, bioavailability, and manufacturability. Arylpiperazine derivatives, a common scaffold in medicinal chemistry, are frequently developed as salts to improve these properties.[1][2] However, their crystallization can present significant challenges, from the frustrating phenomenon of "oiling out" to the complexities of polymorphism. This guide provides a structured, in-depth approach to troubleshooting these common issues, grounded in the principles of crystallization science.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during the crystallization of arylpiperazine salts.

Q1: My salt has completely failed to crystallize and has separated as a viscous liquid or oil. What is the primary cause and what is my first step?

A: This phenomenon is known as "oiling out" or liquid-liquid phase separation (LLPS).[3][4][5] It typically occurs when the supersaturation of the solution is too high, or the temperature of the solution is above the melting point of the solid form you are trying to crystallize.[6] Essentially, the solute comes out of solution as a liquid phase enriched in the solute rather than an ordered solid phase.[4] This is problematic because oils tend to trap impurities and rarely solidify into a pure, crystalline form.[4][6]

Q2: I've isolated a solid, but it's amorphous or glass-like, not crystalline. How can I induce crystallization?

First-line strategies include:

  • Scratching: Vigorously scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that act as nucleation sites.[8]

  • Seeding: Introduce a "seed crystal" – a tiny amount of the known crystalline material.[6][8] This provides a perfect template for further crystal growth, bypassing the difficult initial nucleation step.

  • Solvent/Anti-Solvent: If you have an amorphous solid, try dissolving it in a minimal amount of a "good" solvent and then slowly adding a "poor" solvent (an anti-solvent) in which the compound is insoluble until turbidity is observed.[9] This controlled reduction in solubility can gently coax the molecules into a crystalline state.

Q3: My crystals are consistently forming as very fine, fluffy needles. How can I obtain more desirable, block-like crystals?

A: Crystal habit (shape) is dictated by the relative growth rates of different crystal faces. Rapid crystallization often leads to needle-like morphologies because growth is favored along one axis. To grow larger, more equant (block-like) crystals, you must slow down the crystallization process to allow for uniform growth on all crystal faces.

Key adjustments:

  • Use Less Solvent: While counterintuitive, using a slightly higher concentration (less solvent) can sometimes favor the growth of existing crystals over the formation of new nuclei, leading to larger overall particle sizes. However, be cautious not to exceed the supersaturation limit where oiling out occurs.

  • Solvent Choice: The solvent system has a profound impact on crystal habit. Experiment with different solvents, as solvent molecules can selectively adsorb to certain crystal faces, inhibiting their growth and allowing other faces to catch up.[10]

Q4: The melting point of my salt is inconsistent across different batches, suggesting polymorphism. What does this mean and how do I control it?

A: Polymorphism is the ability of a compound to exist in more than one crystalline structure.[11][12] Different polymorphs have the same chemical composition but different lattice arrangements, leading to different physical properties like melting point, solubility, and stability.[11][12] Inconsistent melting points are a classic indicator that you may be producing a mixture of polymorphs or a less stable, "metastable" form that can convert to a more stable form.[13]

Initial Control Strategy: To find and control the most stable polymorph, a slurry experiment is the most effective method.[14] This involves stirring a suspension of the solid in a solvent where it has partial solubility. Over time, less stable forms will dissolve and re-precipitate as the most thermodynamically stable form.[14][15] This is a foundational technique in pharmaceutical polymorph screening.[16]

Section 2: In-Depth Troubleshooting Guides

Guide 1: A Systematic Approach to Overcoming Oiling Out

Oiling out is one of the most persistent problems in the crystallization of arylpiperazine salts, which often have properties (e.g., flexibility, multiple hydrogen bond donors/acceptors) that can frustrate lattice formation. A systematic approach is required to solve it.

Q: I have tried slower cooling and adding more solvent, but my arylpiperazine salt still oils out. What is a more robust strategy?

A: When simple adjustments fail, a systematic solvent screening and understanding the phase diagram are necessary. The goal is to find conditions where crystallization is the thermodynamically favored outcome over liquid-liquid phase separation.[3]

Workflow: Troubleshooting Persistent Oiling Out

G cluster_checks start Oiling Out Occurs step1 Step 1: Re-dissolve & Reduce Supersaturation Rate (Slower Cooling / Slower Anti-Solvent Addition) start->step1 step2 Step 2: Change Solvent System (Consult Solvent Property Table) step1->step2 If oiling persists step3 Step 3: Increase Solution Temperature (If salt m.p. is known) step2->step3 If oiling persists step4 Step 4: Purify Crude Material (Impurities lower m.p. & can promote oiling) step3->step4 If oiling persists step5 Step 5: Seeding Strategy (Add seeds just below saturation point) step4->step5 If oiling persists end_success Crystalline Solid Obtained step5->end_success If successful end_fail Persistent Oiling (Consider alternative salt form) step5->end_fail If unsuccessful

Caption: A decision-making workflow for systematically addressing oiling out.

Data-Driven Solvent Selection: The choice of solvent is paramount. Arylpiperazine salts are polar and require solvents that can adequately solvate them at high temperatures but allow for controlled desolvation upon cooling.

Table 1: Recommended Solvent Systems for Arylpiperazine Salt Crystallization

Solvent ClassExamplesProperties & Rationale
Alcohols Methanol, Ethanol, IsopropanolGood primary solvents. Their polarity and hydrogen-bonding capacity effectively dissolve the salt at elevated temperatures.[17]
Ketones Acetone, Methyl Ethyl KetoneOften used as anti-solvents or in co-solvent systems with alcohols. Less polar than alcohols.
Ethers Tetrahydrofuran (THF), DioxaneCan be used as co-solvents or anti-solvents. Lower polarity helps to reduce solubility upon addition.
Esters Ethyl AcetateA common anti-solvent. Its moderate polarity is effective at inducing precipitation from more polar solvents like alcohols.
Hydrocarbons Heptane, TolueneStrong anti-solvents. Used to crash out the solid after dissolution in a primary solvent. Use with caution as rapid addition can cause oiling.[17]
Water Purified WaterCan be a primary solvent for highly polar salts (e.g., hydrochlorides) but can also lead to hydrate formation. Often used in mixtures with alcohols.

Experimental Protocol: Solvent Screening for an Arylpiperazine HCl Salt

  • Preparation: Dispense ~20 mg of the amorphous salt or oil into several small vials.

  • Solvent Addition: To each vial, add a different primary solvent (e.g., methanol, ethanol, isopropanol) dropwise at room temperature until the solid just dissolves. Note the approximate solubility.

  • Heating: Gently heat the vials to 50-60°C. If the solid was insoluble at room temperature, continue adding the solvent dropwise at the elevated temperature until a clear solution is achieved.

  • Controlled Cooling: Place the vials in an insulated container (e.g., a beaker wrapped in glass wool) to ensure slow cooling to room temperature. Observe for crystal formation.

  • Anti-Solvent Test: For vials that did not crystallize upon cooling, slowly add an anti-solvent (e.g., ethyl acetate or heptane) dropwise until persistent cloudiness appears.

  • Observation: Allow the vials to stand undisturbed. Observe which conditions yield crystalline solids versus oils or amorphous precipitates.

  • Analysis: Characterize the resulting solids by microscopy and Differential Scanning Calorimetry (DSC) to confirm crystallinity and check for different forms.

Guide 2: Identifying and Controlling Polymorphism

The discovery of polymorphism can be a major risk in drug development, as an unstable form can convert to a more stable (and often less soluble) form during storage, affecting the drug's performance.[11][18]

Q: My initial crystallization yielded nice crystals, but a subsequent batch, made under seemingly identical conditions, gave a different solid form (different look, different analytical data). How do I ensure I am producing the single, most stable polymorph?

A: Batch-to-batch inconsistency is a hallmark of kinetic polymorphism. You likely first produced a metastable form, which is easier to nucleate, and later produced a more stable form under slightly different (even unnoticeable) conditions. The goal is to find the single thermodynamically stable form under your target processing conditions and develop a robust method to produce it consistently.

Diagram: Polymorph Screening and Stability Assessment

G start Multiple Polymorphs Suspected screen Polymorph Screen (Vary solvents, temperatures, cooling rates) start->screen characterize Characterize All Forms (XRPD, DSC, TGA, Microscopy) screen->characterize slurry Competitive Slurry Experiment (Mix forms in a solvent) characterize->slurry analyze Analyze Slurry Solid Over Time (e.g., by XRPD) slurry->analyze stable_form Identify Thermodynamically Stable Form (The form that remains/grows) analyze->stable_form develop Develop Crystallization Protocol (Targeting the stable form) stable_form->develop end_success Robust & Reproducible Process develop->end_success

Caption: Workflow for identifying and controlling the most stable polymorph.

The Power of Slurry Experiments: A competitive slurry experiment is the gold standard for determining the relative stability of two polymorphs at a given temperature.[14]

Experimental Protocol: Competitive Slurry for Polymorph Stability

  • Prepare Mixture: Create a 1:1 (by mass) mixture of the two polymorphs you have isolated (Form A and Form B).

  • Select Solvent: Choose a solvent in which both forms are slightly soluble. An ideal solvent will facilitate dissolution of the metastable form without completely dissolving the stable form. Alcohols or alcohol/water mixtures are often good starting points.

  • Create Slurry: Add the solvent to the solid mixture until a stirrable suspension (slurry) is formed.

  • Agitate: Stir the slurry at a constant, controlled temperature (e.g., 25°C) for an extended period (24-72 hours). The constant agitation ensures equilibrium is reached.[14]

  • Sample & Analyze: Periodically, take a small sample of the solid, filter it quickly, and dry it. Analyze the solid using X-ray Powder Diffraction (XRPD).

  • Determine Outcome: The XRPD pattern of the solid will change over time. The pattern corresponding to the more stable polymorph will increase in intensity, while the pattern of the metastable form will decrease and eventually disappear. The form that remains at the end of the experiment is the most thermodynamically stable under those conditions.

By identifying the most stable form, you can then design a crystallization process that specifically targets its formation, often by using slower crystallization rates and seeding with the stable form to ensure consistency.[13]

References

  • Kubota, N., & Mullin, J. W. (1995). The Effects of Impurities on Protein Crystal Growth and Nucleation: A Preliminary Study. NASA Technical Reports Server. [Link]

  • Chadwick, K., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. [Link]

  • Lakshmanan, A. (2007). Effects of impurities on crystal growth processes. ScholarBank@NUS. [Link]

  • Rocha, F., et al. (2006). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. ACS Publications. [Link]

  • F. Rocha, M. M. (n.d.). Effect of impurities on the crystal growth from solutions A new kinetic model. SciSpace. [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Thakral, S. (2022). Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs. Improved Pharma. [Link]

  • Narayanan, H., & Myerson, A. S. (2019). A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Crystal Growth & Design, 19(10), 5565-5576. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • Singh, L. (2021). Salt Selection in Drug Development. Pharmaceutical Technology, 45(6). [Link]

  • Tishmack, P. A., et al. (2015). evaluation of salt screening methodologies. Journal of Pharmacy and Pharmacology, 67(6), 794-805. [Link]

  • Prior, T. J., & Jolleys, A. (2015). Solution crystallisation via a submerged liquid–liquid phase boundary: oiling out. Chemical Communications, 51(84), 15392-15395. [Link]

  • Lüttge, A., et al. (2013). Mechanisms of classical crystal growth theory explain quartz and silicate dissolution behavior. Proceedings of the National Academy of Sciences, 110(30), 12229-12234. [Link]

  • Materials Kinetics. (2024, March 1). Chapter 14: Nucleation and Crystallization. YouTube. [Link]

  • Sciencemadness.org. (2009). Forming oxalte salts of amines. [Link]

  • Rane, Y. M., & Mashru, R. C. (2011). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Young Pharmacists, 3(1), 59-67. [Link]

  • Chen, J., et al. (2021). Salt Screening and Selection. ResearchGate. [Link]

  • LibreTexts. (2022). 3.5E: Initiating Crystallization. Chemistry LibreTexts. [Link]

  • ResearchGate. (2013). How can amorphous solid be made crystalline?. [Link]

  • Chen, A. M., et al. (2012). Specialized Solid Form Screening Techniques. Organic Process Research & Development, 16(11), 1844-1856. [Link]

  • Britannica. (n.d.). Amorphous solid - Preparation, Structure, Properties. [Link]

  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. [Link]

  • Wimmer, E., & Wimmer, N. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. CHIMIA International Journal for Chemistry, 64(3), 154-158. [Link]

  • University of Washington. (2006). Crystallisation Techniques. [Link]

  • Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Wu, D. T. (n.d.). SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. [Link]

  • Boudes, M. (n.d.). Guide for crystallization. [Link]

  • Blagden, N., et al. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured... PMC. [Link]

  • Triclinic Labs. (n.d.). Polymorph Screening, Salt Selection, and Chemical Property Improvement Services. [Link]

  • Vekilov, P. G. (2010). Nucleation. Crystal Growth & Design, 10(12), 5007-5019. [Link]

  • Google Patents. (n.d.).
  • Symbiosis. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. [Link]

  • De Yoreo, J. J., & Vekilov, P. G. (2003). Principles of Crystal Nucleation and Growth. Reviews in Mineralogy and Geochemistry, 54(1), 57-93. [Link]

  • Pharmaceutical Technology. (2020). Understanding Polymorphism to De-Risk Drug Development. [Link]

  • Wikipedia. (n.d.). Classical nucleation theory. [Link]

  • Potrzebowska, N., et al. (2021). Solvates of New Arylpiperazine Salicylamide Derivative-a Multi-Technique Approach to the Description of 5 HTR Ligand Structure and Interactions. MDPI. [Link]

  • Technobis. (2023). Accelerate crystallization screens through increased control and automation. [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. [Link]

  • MDPI. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • Eder, R. J., et al. (2011). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. PMC. [Link]

  • PMC. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

  • Frontiers. (2022). Continuous crystallisation of organic salt polymorphs. [Link]

Sources

Troubleshooting

Technical Guide: Stability &amp; Degradation of 2-(3,5-Dimethylphenyl)piperazine

This technical guide details the degradation pathways of 2-(3,5-dimethylphenyl)piperazine (2-DMPP), a specific C-substituted piperazine scaffold often used as a chiral building block or intermediate in drug synthesis. Co...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the degradation pathways of 2-(3,5-dimethylphenyl)piperazine (2-DMPP), a specific C-substituted piperazine scaffold often used as a chiral building block or intermediate in drug synthesis.

Core Chemical Identity & Structural Vulnerabilities

Before analyzing degradation, verify your target structure. This guide focuses on the C-substituted isomer, where the phenyl ring is attached to the carbon framework (C2) of the piperazine.

  • Target Molecule: 2-(3,5-dimethylphenyl)piperazine

  • Distinctive Feature: Contains a benzylic hydrogen at the C2 position that is also

    
     to a secondary amine. This "super-activated" site is the primary locus for oxidative failure.
    
  • Common Confusion: Ensure you are not working with 1-(3,5-dimethylphenyl)piperazine (N-substituted), which has a completely different degradation profile (lacking the C2 benzylic/amino activation).

Degradation Pathways: The "Red Zone" (Oxidative Stress)

The combination of a secondary amine and an electron-rich aromatic ring makes 2-DMPP highly susceptible to oxidation.

Pathway A: C2-Benzylic Oxidation (The Achilles' Heel)

Mechanism:

  • Radical Abstraction: Stress (Heat/Peroxide/Light) abstracts the proton at C2. This is energetically favorable due to resonance stabilization by both the phenyl ring and the adjacent nitrogen lone pair.

  • Peroxide Formation: The radical reacts with dissolved oxygen to form a hydroperoxide intermediate.

  • Fate of Intermediate:

    • Imine Formation (M-2): Dehydration leads to a cyclic imine (dihydropyrazine).

    • Ring Opening: Hydrolysis of the imine cleaves the piperazine ring, resulting in linear amino-ketones.

Pathway B: N-Oxidation

Mechanism: Direct oxidation of the secondary amine nitrogens (N1 or N4) by peroxides.

  • Product: N-Hydroxylamines or N-Oxides (M+16).

  • Diagnostic: These are often reversible under reducing conditions or thermal stress (Cope elimination-like mechanisms).

Pathway C: Phenyl Methyl Oxidation

Mechanism: The 3,5-dimethyl groups on the aromatic ring are susceptible to radical oxidation, especially in the presence of transition metals.

  • Sequence: Methyl (

    
    ) 
    
    
    
    Alcohol (
    
    
    , M+16)
    
    
    Aldehyde (
    
    
    , M+14)
    
    
    Carboxylic Acid (
    
    
    , M+30).
Visualizing the Degradation Tree

The following diagram maps the causal relationships between stress conditions and specific degradants.

DegradationPathways Parent 2-(3,5-Dimethylphenyl) piperazine (MW: ~190) OxStress Oxidative Stress (H2O2 / AIBN) Radical C2-Benzylic Radical OxStress->Radical H-Abstraction NOxide N-Oxides / Hydroxylamines (M+16 Da) OxStress->NOxide Direct N-Oxidation MethylOx 3,5-Carboxyphenyl deriv. (M+30 Da) OxStress->MethylOx Benzylic Methyl Ox PhotoStress Photolytic Stress (UV / VIS) PhotoStress->Radical Sensitization Imine Cyclic Imine (M-2 Da) Radical->Imine -2H (Dehydrogenation) Dimer Oxidative Dimers (2M-2) Radical->Dimer Recombination RingOpen Linear Amino-Ketones (Ring Cleavage) Imine->RingOpen +H2O (Hydrolysis)

Caption: Mechanistic flow of 2-DMPP degradation. Note the central role of the C2-Benzylic Radical in ring-opening pathways.

Troubleshooting Guide: Q&A for Researchers
Issue: "I see a peak at M-2 during stability testing. Is this an impurity?"

Diagnosis: This is likely the cyclic imine (dihydropyrazine derivative).

  • Cause: Oxidative dehydrogenation at the C2-N1 bond.

  • Action:

    • Check if your mobile phase contains transition metals (Fe, Cu), which catalyze this transformation.

    • Add EDTA (0.1 mM) to your sample diluent to chelate metals.

    • Ensure autosampler temperature is kept low (4°C) to prevent in-vial oxidation.

Issue: "My mass balance is low (<90%) after peroxide stress."

Diagnosis: You are likely forming volatile small amines or non-chromatophoric polymers .

  • Mechanism: Once the piperazine ring opens (via the imine intermediate), the resulting linear amine is unstable and can fragment into smaller volatile pieces (like ethylenediamine derivatives) that are lost during evaporation or not detected by UV.

  • Action:

    • Use a Charged Aerosol Detector (CAD) or LC-MS/MS to detect non-UV active fragments.

    • Avoid high-temperature drying steps during sample prep.

Issue: "How do I distinguish N-Oxide (M+16) from Phenyl-Hydroxyl (M+16)?"

Diagnosis: Both add 16 Da, but their chemical behavior differs.

  • Protocol:

    • MS/MS Fragmentation:

      • N-Oxide: Often shows a characteristic loss of 16 Da (oxygen) or 17 Da (OH).

      • C-Hydroxyl (Phenyl): The oxygen is firmly bound to the ring; fragmentation will likely break the piperazine ring before losing the oxygen from the phenyl group.

    • Chemical Reduction: Treat the sample with a mild reducing agent (e.g., Sodium Metabisulfite). N-oxides often reduce back to the parent; C-hydroxyls do not.

Experimental Protocols
Standardized Stress Testing Matrix

Use this matrix to generate reference degradants for method validation.

Stress TypeConditionsTarget DegradationExpected Mechanism
Oxidative 3% H₂O₂ at 25°C for 2-24 hours10-20%N-Oxidation, C2-Dehydrogenation
Radical AIBN (10 mM) in MeOH/Water, 40°C10-20%C2-Benzylic Oxidation (Imine formation)
Hydrolytic (Acid) 0.1 N HCl at 60°C for 24 hours< 5%Stable (Piperazines are acid-stable)
Hydrolytic (Base) 0.1 N NaOH at 60°C for 24 hours< 5%Stable
Photolytic 1.2 million lux hours (ICH Q1B)VariableRadical formation, Dimerization
LC-MS Method Recommendations
  • Column: C18 or Phenyl-Hexyl (to separate the aromatic oxidation isomers).

  • pH: High pH (Ammonium Bicarbonate, pH 10) is often better for piperazine peak shape but may promote on-column oxidation. Recommended: Low pH (0.1% Formic Acid) for stability, using a column capable of retaining polar amines (e.g., Waters HSS T3).

  • Detection: UV at 210 nm (piperazine absorption) and 254 nm (phenyl absorption).

References
  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation, 2003. Link

  • Bocedi, A., et al. "Oxidative degradation of piperazine derivatives: Mechanisms and implications." Journal of Pharmaceutical and Biomedical Analysis, 2018.
  • Chowdhury, S.K., et al. "Stress degradation studies of phenylpiperazine derivatives and identification of degradation products by LC-MS/MS." Journal of Mass Spectrometry, 2010. Link

  • Namjoshi, O., et al. "Thermal degradation of piperazine blends with diamines." Energy Procedia, 2013. Link (Provides kinetic data on piperazine ring stability).

Optimization

challenges in the scale-up of piperazine derivative production

Welcome to the Piperazine Derivative Scale-Up Support Center . This technical hub is designed for process chemists and engineers navigating the transition of piperazine N-functionalization from bench ( g) to pilot plant...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Piperazine Derivative Scale-Up Support Center .

This technical hub is designed for process chemists and engineers navigating the transition of piperazine N-functionalization from bench (


 g) to pilot plant (

kg) scale. The piperazine ring is a privileged pharmacophore, yet its dual-nitrogen nucleophilicity and high water solubility present distinct process engineering challenges.

Module 1: Selectivity & Reaction Engineering

The Challenge: Controlling Mono- vs. Bis-Alkylation. In scale-up, the statistical probability of bis-alkylation increases due to mixing inefficiencies and local concentration hotspots, unlike in dilute milligram-scale reactions.

Troubleshooting Guide: High Bis-Alkylation Impurity
Symptom Root Cause Analysis Corrective Action (Scale-Up)
Bis-impurity > 5% Stoichiometry: 1:1 ratio allows competitive reaction of the product.Increase Equivalents: Use 5–10 eq. of piperazine. Recycle excess via distillation (b.p. 146°C) or melt crystallization.
Local Hotspots Mixing: Poor dissipation of reagents in large vessels creates zones of high alkyl halide concentration.Dosing Control: Switch from "all-in" batch to semi-batch . Dose the electrophile slowly over 4–6 hours into the piperazine solution.
Runaway Reaction Kinetics:

reactions are exothermic; heat accelerates the 2nd alkylation rate (

) faster than

.
Temperature Suppression: Maintain

C during addition. Use Cryo-Flow reactors if available.
Strategic Workflow: Route Selection Logic

Use this logic gate to determine the safest scale-up route based on your substrate.

PiperazineRouteSelection Start Target: Mono-N-Substituted Piperazine IsElectrophileStable Is Electrophile (R-X) Stable/Available? Start->IsElectrophileStable Decision1 Can you recycle excess Piperazine? IsElectrophileStable->Decision1 Yes (Alkyl Halide) Decision2 Is R-CHO (Aldehyde) available? IsElectrophileStable->Decision2 No (Unstable R-X) DirectAlk Direct Alkylation Route Requires Distillation/Extraction Requires Distillation/Extraction DirectAlk->Requires Distillation/Extraction ProtectRoute Protection Strategy (Boc/Cbz) Step 1: Boc-Protection\nStep 2: Alkylation\nStep 3: Deprotection Step 1: Boc-Protection Step 2: Alkylation Step 3: Deprotection ProtectRoute->Step 1: Boc-Protection\nStep 2: Alkylation\nStep 3: Deprotection ReductiveAm Reductive Amination Route Avoids Quaternary Salts\nUses NaBH(OAc)3 Avoids Quaternary Salts Uses NaBH(OAc)3 ReductiveAm->Avoids Quaternary Salts\nUses NaBH(OAc)3 Decision1->DirectAlk Yes (Use 5-10 eq Piperazine) Decision1->ProtectRoute No (Expensive Reagents) Decision2->ProtectRoute No Decision2->ReductiveAm Yes (Cleanest Profile)

Figure 1: Decision matrix for selecting the optimal synthetic route to minimize bis-alkylation impurities during scale-up.

Module 2: Thermal Safety & Process Control

The Challenge: The "Thermal Runaway" Risk.[1][2] Amine alkylations are highly exothermic (


). At scale, surface-area-to-volume ratios decrease, trapping heat.
Critical Safety Protocol: The "Heat Accumulation" Check

Before scaling to >100g, you must validate the process using Reaction Calorimetry (e.g., RC1 or DSC).

  • Calculate the Adiabatic Temperature Rise (

    
    ): 
    
    
    
    
    If
    
    
    , the process is essentially unsafe for batch processing without active dosing control.
  • Dosage-Controlled Procedure (Standard Operating Procedure):

    • Step 1: Charge Piperazine (dissolved in solvent, e.g., Toluene or Acetonitrile) to the reactor.

    • Step 2: Establish cooling jacket to

      
      .
      
    • Step 3: Dose Alkyl Halide/Electrophile via pump.

    • Step 4 (CRITICAL): Monitor

      
       (Heat of Reaction)  vs. 
      
      
      
      (Heat of Dosing)
      .
      • Pass Criteria: The reaction consumes reagent immediately (

        
         tracks 
        
        
        
        ).
      • Fail Criteria: Reagent accumulates (Heat kick occurs after dosing stops). STOP immediately.

Module 3: Purification & Isolation

The Challenge: The "Water Trap". Piperazine derivatives are highly polar bases.[1] Standard organic extractions often fail because the product partitions into the aqueous phase, or forms intractable emulsions.

Technique: pH-Swing Extraction

Exploiting the pKa difference (Piperazine


, 

).
Phase pH Target Species Form Where is the Product?
Acid Wash pH < 3.0Dication (

)
Aqueous Layer. (Non-basic impurities wash into organic).
Neutralization pH 6.0–7.0MonocationAqueous/Interface. (Avoid extraction here).
Base Extraction pH > 12.0Free BaseOrganic Layer. (Use DCM or n-Butanol for extraction).
Visual Guide: The "Salting Out" Workflow

When pH adjustment fails, use this workflow to break emulsions and force product into the organic phase.

PurificationWorkflow Crude Crude Reaction Mixture (Aqueous/Emulsion) Step1 Add NaCl (Saturation) Crude->Step1 Increase Ionic Strength Step2 Select Solvent: 2-MeTHF or n-Butanol Step1->Step2 High Partition Coeff. Step3 Phase Separation Step2->Step3 Organic Phase\n(Product) Organic Phase (Product) Step3->Organic Phase\n(Product) Aqueous Phase\n(Salts/Excess Piperazine) Aqueous Phase (Salts/Excess Piperazine) Step3->Aqueous Phase\n(Salts/Excess Piperazine)

Figure 2: "Salting Out" workflow to recover highly polar piperazine derivatives from aqueous emulsions.

Frequently Asked Questions (FAQ)

Q1: My product is oiling out during crystallization. How do I fix this? A: Piperazine derivatives often form "oils" due to trace solvent or impurities lowering the melting point.

  • Solution: Form a salt. The Dihydrochloride (2HCl) or Difumarate salts are historically the most crystalline.

  • Protocol: Dissolve the oil in dry Ethanol/Isopropanol. Add 2.2 eq. of HCl in dioxane/ether dropwise. Cool slowly to 0°C.

Q2: I cannot remove excess piperazine (starting material) from my mono-alkylated product. A: If distillation isn't possible (high boiling point product):

  • Water Wash: Dissolve the mixture in Toluene. Wash 3x with water. Free piperazine is vastly more water-soluble than mono-alkylated derivatives (Partition Coefficient

    
     difference).
    
  • Derivatization: Add a "scavenger" resin (e.g., isocyanate-functionalized silica) to react with the secondary amine of the excess piperazine, then filter.

Q3: Why is my yield dropping upon scale-up? A: Check for oxidative degradation . Piperazine rings are susceptible to oxidation (N-oxide formation) if exposed to air at high temperatures (>60°C) for extended periods.

  • Fix: Sparge all solvents with Nitrogen/Argon for 30 mins prior to use and maintain an inert blanket during the reaction.

References

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines. National Institutes of Health (PMC). Available at: [Link]

  • Scale-Up Reaction Safety. University of Illinois Division of Research Safety. Available at: [Link]

  • Polymorphism in Cannabinol Piperazine Cocrystals. Crystal Growth & Design (ACS). Available at: [Link]

Sources

Troubleshooting

overcoming emulsion formation during extraction of piperazine compounds

Topic: Overcoming Emulsion Formation During Extraction of Piperazine Compounds Audience: Researchers, Process Chemists, and Drug Discovery Scientists Reference ID: PIP-EXT-004 Introduction: The Piperazine Paradox Piperaz...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Emulsion Formation During Extraction of Piperazine Compounds Audience: Researchers, Process Chemists, and Drug Discovery Scientists Reference ID: PIP-EXT-004

Introduction: The Piperazine Paradox

Piperazine scaffolds are ubiquitous in medicinal chemistry, yet they present a persistent "workup nightmare": emulsion formation .

The core issue lies in the molecular architecture of piperazine derivatives. They possess a polar, basic nitrogen core (


, 

) often coupled with lipophilic N-substituents. This amphiphilic structure mimics the behavior of industrial surfactants. When you adjust the pH to extract the free base, you are essentially creating a detergent in situ.

This guide moves beyond generic advice to provide a mechanism-based troubleshooting system for preventing and breaking these stubborn emulsions.

Part 1: The Mechanics of the Mess (Why it Happens)

To solve the problem, you must understand the interface.

The Surfactant Mechanism

At the liquid-liquid interface, piperazine derivatives align themselves to lower surface tension.

  • The Head: The protonated or semi-protonated nitrogen interacts with the aqueous phase.

  • The Tail: The lipophilic substituents (e.g., benzyl, boc, alkyl chains) extend into the organic phase.

  • The Result: A stabilized monolayer that prevents droplet coalescence, trapping water and solvent in a semi-solid "rag layer."

The pH Trap

Piperazines are diprotic bases.[1]

  • pH < 5: Fully protonated (

    
    ). Highly water-soluble. No emulsion.
    
  • pH 5–9: Mono-protonated (

    
    ). This is the Danger Zone . The molecule is cationic enough to stick to water but lipophilic enough to enter the organic layer, maximizing surfactant activity.
    
  • pH > 10: Free base (

    
    ). Predominantly organic-soluble.
    

Key Insight: Most emulsions form because researchers rush through the "Danger Zone" (pH 5–9) or fail to reach a high enough pH to fully suppress the cationic form.

Part 2: Prevention Protocols (The "Pre-Emulsion" Checklist)

Protocol A: The "Gradual pH Swing"

Avoid "shocking" the system with rapid pH changes.

  • Cool Down: Chill your aqueous reaction mixture to 0–5°C before basification. Lower temperatures increase viscosity but significantly decrease the kinetic energy available for micelle formation.

  • Titrate, Don't Dump: Add your base (e.g., NaOH,

    
    ) dropwise with vigorous stirring.
    
  • Overshoot the Target: Do not stop at pH 8 or 9. Aim for pH 11–12 . You must drive the equilibrium completely to the free base form to remove the "polar head" of your surfactant.

Protocol B: Solvent Selection Strategy

Avoid isopycnic systems (where densities of two phases are similar).

Solvent SystemDensity (

)
Risk LevelNotes
DCM / Water 1.33 vs 1.00High Emulsions sink to the bottom, obscuring the interface. Hard to separate.
Chloroform / Water 1.49 vs 1.00Medium Better density gap than DCM, but still prone to "rag layers."
Ethyl Acetate / Water 0.90 vs 1.00Low Emulsions float. Easier to drain the aqueous layer from the bottom.
MTBE / Water 0.74 vs 1.00Lowest Excellent density difference. often breaks emulsions by sheer buoyancy.

Part 3: The Emergency Room (Breaking Existing Emulsions)

If an emulsion has already formed, stop shaking. Waiting rarely works for piperazines. Use these active interventions.

Method 1: The "Salting Out" Saturation (Chemical)

Mechanism: Increasing the ionic strength of the aqueous layer forces organics out (Salting Out Effect) and disrupts the electric double layer stabilizing the emulsion.

  • Add Solid NaCl: Do not add brine solution (which adds more water). Add solid NaCl directly to the separatory funnel.

  • Agitate Gently: Swirl until the salt dissolves. The aqueous layer should become saturated.

  • Wait: You will often see the emulsion "shrink" as water is pulled into the bulk aqueous phase.

Method 2: The Celite Filtration (Physical)

Mechanism: Diatomaceous earth (Celite) acts as a coalescing agent.[2] The sharp microstructure ruptures the surfactant film surrounding the droplets.

Step-by-Step Protocol:

  • Prepare the Pad: Pack a sintered glass funnel (porosity M) with 1–2 cm of Celite 545.

  • Wet the Pad: Rinse with a small amount of your organic solvent.

  • Vacuum Filter: Pour the entire emulsion (both layers) through the pad under gentle vacuum.

  • Rinse: Wash the filter cake with fresh organic solvent to recover trapped product.

  • Separate: Return the filtrate to a clean separatory funnel. The layers should now be clear.

Method 3: The "Centrifugal Force" (Mechanical)

Mechanism: Applying G-force overcomes the electrostatic repulsion between droplets.

  • Transfer the emulsion layer to 50 mL Falcon tubes or glass centrifuge tubes.

  • Centrifuge at 3,000–4,000 RPM for 5 minutes .

  • Decant the separated layers.[2]

Part 4: Decision Logic & Workflows

Workflow 1: Troubleshooting Decision Tree

Emulsion_Troubleshooting Start Emulsion Detected Check_pH Check Aqueous pH Start->Check_pH Is_Basic Is pH > 11? Check_pH->Is_Basic Adjust_pH Adjust to pH 12 (Add NaOH/KOH) Is_Basic->Adjust_pH No Add_Salt Add Solid NaCl (Saturate Aqueous Layer) Is_Basic->Add_Salt Yes Adjust_pH->Add_Salt Check_Stability Did it separate? Add_Salt->Check_Stability Filter_Celite Filter through Celite Pad Check_Stability->Filter_Celite No (Large Vol) Centrifuge Centrifuge (3000 RPM) Check_Stability->Centrifuge No (Small Vol) Success Clean Separation Check_Stability->Success Yes Filter_Celite->Success Centrifuge->Success

Caption: Decision matrix for breaking stable piperazine emulsions. Prioritize chemical methods (pH/Salt) before physical intervention (Filtration).

Part 5: Frequently Asked Questions (FAQs)

Q: I am extracting an N-Boc piperazine. Why is the emulsion worse than usual? A: The Boc group adds significant lipophilicity to one end of the molecule, while the other nitrogen remains basic. This creates a "perfect" surfactant structure (Hydrophilic-Lipophilic Balance or HLB is optimized for emulsification).

  • Fix: Ensure your aqueous wash is slightly acidic (pH 4–5) to keep the free amine protonated and in the water layer if you are washing away impurities, OR go to pH >12 if extracting the product. Avoid neutral pH at all costs.

Q: Can I use brine for the initial wash to prevent this? A: Yes, but with a caveat. Standard brine (saturated NaCl) is good, but for piperazines, a 1:1 mixture of Brine and Saturated Sodium Bicarbonate (


)  is often superior. The bicarbonate buffers the pH while the salt increases ionic strength.

Q: My product is trapped in the "rag layer" (the middle junk layer). How do I recover it? A: Never throw away the rag layer.

  • Isolate the rag layer.

  • Add fresh solvent and fresh water.

  • Filter through Celite (see Method 2 above).

  • The product is almost always recoverable from the filtrate.

References

  • BenchChem. (2025).[1][3] An In-depth Technical Guide to the Mechanism of Action of Piperazine. Retrieved from 3

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from 4

  • University of Rochester. (2024). Laboratory Techniques: How to Manage an Emulsion. Retrieved from 5

  • AZoM. (2018).[6] Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from 6

  • University of Regina. (2011). pKa Values of Some Piperazines at Different Temperatures. Journal of Chemical & Engineering Data. Retrieved from 7

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 2,4- vs 3,5-dimethylphenylpiperazine

Executive Summary This guide provides a technical comparison between 1-(2,4-dimethylphenyl)piperazine (2,4-DMPP) and 1-(3,5-dimethylphenyl)piperazine (3,5-DMPP) . While both are phenylpiperazine (PP) derivatives used as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 1-(2,4-dimethylphenyl)piperazine (2,4-DMPP) and 1-(3,5-dimethylphenyl)piperazine (3,5-DMPP) . While both are phenylpiperazine (PP) derivatives used as privileged scaffolds in serotonergic drug discovery, their pharmacological profiles diverge significantly due to regioisomerism.

  • 3,5-DMPP acts as a prototypical 5-HT agonist/partial agonist scaffold. Its meta-substitution pattern mimics the electronic and steric profile of 3-trifluoromethylphenylpiperazine (TFMPP), facilitating high affinity for 5-HT1A and 5-HT1B receptors.

  • 2,4-DMPP is characterized by ortho-steric hindrance . The methyl group at the 2-position forces the phenyl ring out of coplanarity with the piperazine ring. This "ortho-effect" often modulates intrinsic activity (shifting toward antagonism) and is a key substructure in multimodal antidepressants (e.g., the distal ring in Vortioxetine analogs).

Chemical & Structural Architecture[1]

The primary differentiator between these isomers is the dihedral angle between the phenyl ring and the piperazine nitrogen lone pair, driven by steric interactions.

Structural Isomerism Analysis
Feature2,4-Dimethylphenylpiperazine3,5-Dimethylphenylpiperazine
Substitution Pattern Ortho / ParaMeta / Meta
Steric Environment High Constraint: The ortho-methyl (C2) clashes with piperazine protons.Low Constraint: No substituents adjacent to the piperazine nitrogen.
Conformation Twisted: Phenyl ring rotates ~60-90° relative to the piperazine plane to relieve strain.Planar/Flexible: Can adopt coplanar conformations, maximizing orbital overlap.
Electronic Effect +I (Inductive) effect at ortho/para stabilizes the N-aryl bond but steric twist reduces conjugation.+I effect at meta positions; electronic influence is purely inductive without steric decoupling.
SAR Logic Diagram (Graphviz)

The following diagram illustrates how structural positioning dictates the pharmacological outcome.

SAR_Logic cluster_0 2,4-DMPP (Ortho-Substituted) cluster_1 3,5-DMPP (Meta-Substituted) Ortho_Me 2-Methyl Group Twist Steric Twist (Non-Planar) Ortho_Me->Twist Clash with Piperazine Antagonism Modulated Efficacy (Antagonist/Partial Agonist) Twist->Antagonism Altered Receptor Fit Receptor 5-HT Receptor Orthosteric Site Antagonism->Receptor Binding Meta_Me 3,5-Methyl Groups Planar Planar/Flexible Conformation Meta_Me->Planar No Steric Hindrance Agonism High Intrinsic Activity (Agonist) Planar->Agonism Mimics 5-HT Binding Mode Agonism->Receptor Activation

Figure 1: Structure-Activity Relationship (SAR) logic flow demonstrating how regioisomerism influences receptor activation states.

Pharmacological Profile[1][2][3][4]

Receptor Binding Affinity ( )

The following data synthesizes general SAR trends for dimethylphenylpiperazines against key serotonin receptor subtypes.

Target Receptor3,5-DMPP (

Range)
2,4-DMPP (

Range)
Mechanistic Insight
5-HT1A High (2–15 nM) Moderate (20–100 nM)3,5-substitution favors the hydrophobic pocket of 5-HT1A, often acting as a full agonist. 2,4-substitution reduces affinity due to the ortho-twist.
5-HT2A Moderate (50–200 nM)Low (>500 nM) 5-HT2A receptors generally prefer planar aromatic systems. The non-planar 2,4-isomer binds poorly compared to the 3,5-isomer.
Alpha-1 Adrenergic ModerateHighOrtho-substituted phenylpiperazines often display "off-target" affinity for

-adrenergic receptors (a common side-effect liability).
Functional Activity[5]
  • 3,5-DMPP: Frequently serves as a serotonin mimetic . In drug design, it is used to retain agonist activity while modifying the "tail" of the molecule (Long-Chain Arylpiperazines or LCAPs) to gain subtype selectivity.

  • 2,4-DMPP: Often utilized to break planarity . If a lead compound is too flat and binds non-specifically to DNA or planar transporters, introducing the 2,4-pattern increases 3D-character (sp3-like dimensionality) and improves solubility, though often at the cost of 5-HT2A affinity.

Experimental Protocols

Synthesis: Palladium-Catalyzed Buchwald-Hartwig Amination

Rationale: Unlike halogenated phenylpiperazines (which can be made via nucleophilic aromatic substitution,


), dimethyl-substituted rings are electron-rich. 

will fail. The Buchwald-Hartwig amination is the mandatory protocol for high-yield synthesis of both isomers.
Reagents
  • Aryl Halide: 1-Bromo-2,4-dimethylbenzene (for 2,4-DMPP) or 1-Bromo-3,5-dimethylbenzene (for 3,5-DMPP).

  • Amine: Piperazine (anhydrous, 1.5 eq).

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)).
    
  • Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or XPhos.

  • Base:

    
     (Sodium tert-butoxide).
    
  • Solvent: Toluene or Dioxane (anhydrous).

Step-by-Step Workflow
  • Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon.

  • Loading: Add

    
     (1 mol%) and BINAP (2 mol%). Add Toluene and stir at RT for 15 mins to pre-form the active catalyst complex.
    
  • Substrate Addition: Add the specific aryl bromide (1.0 eq), Piperazine (1.5 eq), and

    
     (1.4 eq).
    
  • Reflux: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Work-up: Cool to RT. Filter through a Celite pad to remove Pd black. Concentrate the filtrate in vacuo.

  • Purification: The free base is an oil. Purify via flash column chromatography (Silica gel, DCM

    
     10% MeOH/DCM).
    
  • Salt Formation (Optional but Recommended): Dissolve the oil in diethyl ether and add HCl/Ether dropwise to precipitate the hydrochloride salt for stability.

Synthesis Workflow Diagram (Graphviz)

Synthesis_Workflow Start Start: Aryl Bromide + Piperazine Catalyst Cat: Pd2(dba)3 / BINAP Base: NaOtBu Start->Catalyst Mix under Argon Heating Heat: 100°C, 12-16h (Toluene) Catalyst->Heating Oxidative Addition Workup Filter (Celite) & Concentrate Heating->Workup Complete Conversion Purify Flash Chromatography (DCM/MeOH) Workup->Purify Crude Oil End Final Product: DMPP Isomer Purify->End Isolate

Figure 2: Buchwald-Hartwig Cross-Coupling workflow for electron-rich arylpiperazines.

References

  • Glennon, R. A., et al. (1986). "N-(Phthalimidoalkyl) derivatives of serotonergic agents: A common interaction at 5-HT1A serotonin binding sites?" Journal of Medicinal Chemistry.

  • Lopez-Rodriguez, M. L., et al. (1997). "Synthesis and structure-activity relationships of a new model of arylpiperazines... 5-HT1A and alpha 1 receptors."[1][2][3][4] Journal of Medicinal Chemistry.

  • Bang-Andersen, B., et al. (2011). "Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder."[5] Journal of Medicinal Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(3,5-dimethylphenyl)piperazine

For researchers, scientists, and drug development professionals, understanding the structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing critica...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing critical insights into molecular weight and structure through fragmentation analysis. This guide offers an in-depth, technical comparison of the mass spectrometric behavior of 2-(3,5-dimethylphenyl)piperazine, a substituted arylpiperazine, under different ionization and fragmentation regimes. We will explore the mechanistic underpinnings of its fragmentation pathways and provide actionable experimental protocols for its characterization.

Foundational Principles of 2-(3,5-dimethylphenyl)piperazine Fragmentation

The fragmentation of 2-(3,5-dimethylphenyl)piperazine is primarily dictated by the lability of the bonds within the piperazine ring and the bond connecting it to the 3,5-dimethylphenyl moiety. The presence of nitrogen atoms with lone pair electrons makes the piperazine ring susceptible to charge localization, initiating a cascade of fragmentation events.

Under electron ionization (EI), the initial event is the removal of an electron to form a molecular ion (M⁺˙). The charge is likely to be localized on one of the nitrogen atoms. Subsequent fragmentation will proceed through various pathways, including alpha-cleavage and ring opening, to yield characteristic fragment ions.[1][2][3]

In contrast, soft ionization techniques like electrospray ionization (ESI) will typically produce a protonated molecule, [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion will then induce fragmentation.[4][5][6] The fragmentation pathways in CID are often different from those in EI, providing complementary structural information.

Comparative Analysis of Fragmentation Pathways

The fragmentation of 2-(3,5-dimethylphenyl)piperazine can be systematically compared across different ionization and fragmentation methods. Below, we dissect the expected fragmentation patterns under Electron Ionization (EI) and Electrospray Ionization with Collision-Induced Dissociation (ESI-CID).

Electron Ionization (EI) Fragmentation

Electron ionization is a high-energy ionization technique that often results in extensive fragmentation, providing a detailed fingerprint of the molecule.[7][8] For 2-(3,5-dimethylphenyl)piperazine (Molecular Weight: 190.29 g/mol ), the following fragmentation pathways are anticipated:

  • Alpha-Cleavage: The bond adjacent to the nitrogen atom is a primary site for cleavage. Loss of a hydrogen radical from the piperazine ring is a possibility.

  • Ring Opening and Cleavage: The piperazine ring can undergo ring opening followed by cleavage to produce a variety of smaller fragments.

  • Benzylic Cleavage: Cleavage of the bond between the piperazine ring and the dimethylphenyl group can lead to the formation of a stable dimethylphenyl radical or cation.

Table 1: Predicted Key Fragment Ions of 2-(3,5-dimethylphenyl)piperazine under Electron Ionization (EI)

m/z (mass-to-charge ratio)Proposed Fragment StructureFragmentation Pathway
190[C₁₂H₁₈N₂]⁺˙Molecular Ion
175[C₁₁H₁₅N₂]⁺Loss of a methyl radical (CH₃) from the dimethylphenyl group
119[C₈H₉N]⁺˙Cleavage of the piperazine ring
105[C₈H₉]⁺Dimethylphenyl cation
91[C₇H₇]⁺Tropylium ion (rearrangement from dimethylphenyl cation)
70[C₄H₈N]⁺Fragment from piperazine ring cleavage
56[C₃H₆N]⁺Fragment from piperazine ring cleavage
Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) Fragmentation

ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. Subsequent fragmentation is induced by collision with an inert gas in a collision cell.[4][9][10] The fragmentation of the [M+H]⁺ ion of 2-(3,5-dimethylphenyl)piperazine is expected to proceed via the following pathways:

  • Piperazine Ring Fragmentation: The protonated piperazine ring is susceptible to ring opening and cleavage, leading to characteristic neutral losses.

  • Cleavage of the Aryl-Nitrogen Bond: The bond between the dimethylphenyl group and the piperazine nitrogen can cleave, resulting in the formation of a protonated piperazine and a neutral dimethylphenyl moiety, or vice versa.

Table 2: Predicted Key Fragment Ions of 2-(3,5-dimethylphenyl)piperazine under ESI-CID

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Fragment StructureNeutral Loss
191120[C₈H₁₀N]⁺C₄H₉N (iminocyclobutane)
191105[C₈H₉]⁺C₄H₁₀N₂ (piperazine)
19186[C₄H₁₀N₂]⁺H⁺C₈H₈ (dimethylbenzene)
19170[C₄H₈N]⁺C₈H₁₀N
19156[C₃H₆N]⁺C₉H₁₂N

Visualizing the Fragmentation Pathways

To better illustrate the proposed fragmentation mechanisms, the following diagrams were generated using Graphviz.

EI_Fragmentation M Molecular Ion (m/z 190) [C12H18N2]+• F175 Fragment (m/z 175) [C11H15N2]+ M->F175 -CH3• F119 Fragment (m/z 119) [C8H9N]+• M->F119 -C4H9N F70 Fragment (m/z 70) [C4H8N]+ M->F70 -C8H10 F105 Fragment (m/z 105) [C8H9]+ F119->F105 -NH2• F56 Fragment (m/z 56) [C3H6N]+ F70->F56 -CH2

Caption: Proposed EI fragmentation of 2-(3,5-dimethylphenyl)piperazine.

ESI_CID_Fragmentation MH [M+H]+ (m/z 191) F120 Fragment (m/z 120) MH->F120 -C4H9N F105 Fragment (m/z 105) MH->F105 -C4H10N2 F86 Fragment (m/z 86) MH->F86 -C8H8 F70 Fragment (m/z 70) MH->F70 -C8H10N

Caption: Proposed ESI-CID fragmentation of 2-(3,5-dimethylphenyl)piperazine.

Experimental Protocols

To acquire high-quality mass spectra for 2-(3,5-dimethylphenyl)piperazine, the following detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

GC-MS with Electron Ionization (EI)

This method is ideal for analyzing the volatile and thermally stable 2-(3,5-dimethylphenyl)piperazine, providing a reproducible fragmentation pattern for library matching.[11][12]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of 2-(3,5-dimethylphenyl)piperazine in 1 mL of a volatile solvent such as methanol or acetonitrile.

  • GC System:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • MS System:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection (250°C) Column Separation on Capillary Column Injector->Column Oven Temperature Program (100-280°C) Column->Oven Ionization Electron Ionization (EI) (70 eV) Oven->Ionization Eluting Analyte Analyzer Mass Analysis (Quadrupole) Ionization->Analyzer Detector Detection Analyzer->Detector DataSystem Data Acquisition & Analysis Detector->DataSystem Signal

Caption: Experimental workflow for GC-MS analysis.

LC-MS with Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID)

This method is suitable for analyzing the compound directly from a solution and provides valuable information on the protonated molecule and its fragments.[9][13]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 µg/mL solution of 2-(3,5-dimethylphenyl)piperazine in a mixture of 50:50 water:acetonitrile with 0.1% formic acid.

  • LC System:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, hold for 0.5 minutes, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 2.5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS System:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Collision Gas: Argon.

    • Collision Energy: Ramped from 10 to 40 eV to obtain a comprehensive fragmentation spectrum.

    • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass analysis.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Injection Sample Injection Column Reversed-Phase C18 Separation Injection->Column Gradient Mobile Phase Gradient Column->Gradient ESI Electrospray Ionization (ESI) Gradient->ESI Eluting Analyte CID Collision-Induced Dissociation (CID) ESI->CID Analyzer High-Resolution Mass Analysis CID->Analyzer Detector Detection Analyzer->Detector DataSystem Data Acquisition & Analysis Detector->DataSystem Signal

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of 2-(3,5-dimethylphenyl)piperazine provides a wealth of structural information that can be effectively harnessed through a comparative approach. Electron ionization offers a detailed fragmentation fingerprint, while ESI-CID allows for the targeted fragmentation of the protonated molecule. By understanding the underlying fragmentation mechanisms and employing optimized experimental protocols, researchers can confidently identify and characterize this and related arylpiperazine compounds. This guide serves as a foundational resource for scientists and professionals in drug development, enabling them to leverage the full potential of mass spectrometry in their research endeavors.

References

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 2021, 42(1): 1-7.
  • Spectroscopic Analysis of Piperazine Compounds: Applic
  • Mass spectra and major fragmentation patterns of piperazine designer...
  • Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study.
  • Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS.
  • Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of (4-Chlorophenyl)-[4-(8-nitroquin - Benchchem.
  • Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. PubMed.
  • Liquid secondary ionization mass spectrometry and collision-induced dissociation study of 2-chloro-N10-substituted phenoxazines. PubMed.
  • N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed.
  • Mass Spectrometry - Fragmentation P
  • Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University.
  • Ion Types and Fragmentation Patterns in Mass Spectrometry.
  • Mass Spectrometry: Fragment
  • Collision-induced dissoci
  • common fragmentation mechanisms in mass spectrometry. YouTube.
  • Collision-induced dissociation – Knowledge and References. Taylor & Francis.
  • Dalton Transactions - UVic. University of Victoria.
  • Inferring the nominal molecular mass of an analyte from its electron ionization mass spectrum. ChemRxiv. yhlnXpyoZiFFuh4ynD2h6O3QIO7Mig==)

Sources

Validation

biological efficacy of 2-(3,5-dimethylphenyl)piperazine compared to known drugs

The following guide provides an in-depth technical analysis of the biological efficacy of 3,5-dimethylphenylpiperazine derivatives, specifically addressing the structural distinction between the 1-substituted (bioactive...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the biological efficacy of 3,5-dimethylphenylpiperazine derivatives, specifically addressing the structural distinction between the 1-substituted (bioactive serotonin modulator) and 2-substituted (norepinephrine scaffold) isomers.

Given the pharmacological prominence of the 1-(3,5-dimethylphenyl)piperazine (commonly referred to as 3,5-DMPP ) in drug development literature compared to the relatively obscure 2-(3,5-dimethylphenyl)piperazine , this guide primarily characterizes the efficacy of the 1-isomer while providing a comparative structural analysis of the 2-isomer based on scaffold activity relationships.

Executive Summary

2-(3,5-dimethylphenyl)piperazine and its isomer 1-(3,5-dimethylphenyl)piperazine (3,5-DMPP) represent two distinct pharmacological scaffolds within the arylpiperazine class.

  • 1-(3,5-dimethylphenyl)piperazine (3,5-DMPP): A potent, non-selective serotonin (5-HT) receptor agonist with efficacy comparable to mCPP and TFMPP . It is the primary bioactive isomer discussed in CNS drug discovery, exhibiting significant affinity for 5-HT

    
     and 5-HT
    
    
    
    receptors.
  • 2-(3,5-dimethylphenyl)piperazine: A structural isomer where the phenyl ring is attached to the carbon backbone (C2). Based on Structure-Activity Relationship (SAR) data of 2-phenylpiperazines, this scaffold is predicted to act as a Norepinephrine Transporter (NET) inhibitor , distinct from the serotonergic profile of the 1-isomer.

This guide evaluates the biological efficacy of the 1-isomer (3,5-DMPP) against standard serotonergic drugs (mCPP, Buspirone) and provides a theoretical efficacy profile for the 2-isomer against NET inhibitors (Reboxetine).

Chemical Profile & Mechanism of Action

Structural Disambiguation

The biological activity is strictly dictated by the attachment point of the phenyl ring to the piperazine core.

CompoundStructurePrimary TargetPharmacological Class
1-(3,5-dimethylphenyl)piperazine (3,5-DMPP)N-substituted5-HT Receptors (5-HT

, 5-HT

)
Serotonin Agonist / Releaser
2-(3,5-dimethylphenyl)piperazine C-substitutedNET / DAT (Predicted)Monoamine Reuptake Inhibitor
Mechanism of Action (3,5-DMPP)

1-(3,5-dimethylphenyl)piperazine acts as a "dirty" serotonergic agent. Its efficacy is driven by:

  • 5-HT

    
     Agonism:  Activates the G
    
    
    
    -coupled pathway, leading to phospholipase C (PLC) activation and intracellular calcium mobilization. This mimics the action of mCPP (1-(3-chlorophenyl)piperazine).
  • 5-HT Reuptake Inhibition (SERT): Moderate affinity for the serotonin transporter, enhancing synaptic 5-HT levels.

  • 5-HT

    
     Affinity:  Acts as a partial agonist, contributing to anxiolytic-like effects similar to Buspirone , though with lower selectivity.
    

Comparative Efficacy Analysis

Receptor Binding Profiles ( Values)

The following table contrasts the binding affinity of 3,5-DMPP with known clinical and research standards. Lower


 indicates higher affinity.
Drug5-HT

Affinity (

)
5-HT

Affinity (

)
SERT Affinity (

)
Primary Clinical/Research Use
3,5-DMPP ~25–50 nM *~15–30 nM >100 nM Experimental Probe (5-HT Agonist)
mCPP 3–10 nM20–40 nM200–400 nMMetabolite of Trazodone; 5-HT

Probe
TFMPP 20–50 nM80–100 nM>500 nMRecreational (BZP mix); 5-HT Agonist
Buspirone >1000 nM1–10 nM>1000 nMAnxiolytic (5-HT

Partial Agonist)

*Note: Values for 3,5-DMPP are extrapolated from arylpiperazine SAR studies (Glennon et al.) where 3,5-dimethyl substitution typically retains 5-HT affinity comparable to 3-trifluoromethyl (TFMPP) analogs.

Functional Efficacy ( )

In functional assays (e.g., phosphoinositide hydrolysis in HEK-293 cells expressing 5-HT


):
  • 3,5-DMPP acts as a partial agonist (Intrinsic Activity

    
    ).
    
  • mCPP acts as a partial agonist (

    
    ).
    
  • Serotonin (5-HT) is the full agonist reference (

    
    ).
    

Insight: 3,5-DMPP exhibits a slightly higher lipophilicity than mCPP due to the dimethyl substitution, potentially resulting in faster blood-brain barrier (BBB) penetration but similar receptor residence time.

Theoretical Profile: 2-(3,5-dimethylphenyl)piperazine

If the specific interest is the 2-isomer:

  • Predicted Activity: 2-phenylpiperazines (e.g., 2-(3,4-dichlorophenyl)piperazine) are potent inhibitors of the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).

  • Comparator: Reboxetine (NET Inhibitor).

  • Efficacy Prediction: The 3,5-dimethyl substitution on the phenyl ring of a 2-piperazine scaffold is spatially similar to the 3,4-dichloro substitution in known NET inhibitors. Therefore, 2-(3,5-dimethylphenyl)piperazine is likely a NET-preferring reuptake inhibitor rather than a direct serotonin receptor agonist.

Experimental Protocols

To validate the efficacy of 3,5-DMPP, the following standardized protocols are recommended.

Protocol A: 5-HT Receptor Binding Assay

Objective: Determine the affinity (


) of 3,5-DMPP.
  • Membrane Preparation: Transfect HEK-293 cells with human 5-HT

    
     cDNA. Harvest and homogenize in 50 mM Tris-HCl (pH 7.4).
    
  • Ligand: Use

    
    -Mesulergine (1 nM) as the radioligand.
    
  • Incubation: Incubate membranes (20 µg protein) with varying concentrations of 3,5-DMPP (

    
     to 
    
    
    
    M) for 60 min at 25°C.
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Intracellular Calcium Mobilization (Functional)

Objective: Assess agonist vs. antagonist activity.

  • Loading: Load CHO-K1 cells expressing 5-HT

    
     with Fluo-4 AM calcium indicator.
    
  • Basal Read: Measure baseline fluorescence (Ex 488 nm / Em 525 nm).

  • Challenge: Inject 3,5-DMPP. Monitor fluorescence spike.

  • Comparison: Normalize response to 10 µM 5-HT (100% control).

Visualization: 5-HT Signaling Pathway

The following diagram illustrates the G


-coupled signaling pathway activated by 1-(3,5-dimethylphenyl)piperazine (3,5-DMPP) at the 5-HT

receptor, leading to calcium release.

G DMPP 3,5-DMPP (Ligand) R_5HT2C 5-HT2C Receptor (GPCR) DMPP->R_5HT2C Agonist Binding G_Protein Gαq Protein R_5HT2C->G_Protein Activation PLC Phospholipase C (PLCβ) G_Protein->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R Ca Ca2+ Release (Signal) ER->Ca Efflux

Caption: Signal transduction pathway of 3,5-DMPP at the 5-HT2C receptor, triggering IP3-mediated calcium release.

References

  • Glennon, R. A., et al. (1986). "Structure-activity relationships of arylpiperazines as serotonin receptor ligands." Journal of Medicinal Chemistry.

  • Martin, G. E., et al. (1989).[1] "Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites."[1] Journal of Medicinal Chemistry.

  • Roth, B. L., et al. (2000). "The Pharmacology of the 5-HT2C Receptor." Pharmacology & Therapeutics.[2]

  • BindingDB. "Affinity Data for 2-methoxyphenylpiperazine and related analogs." Binding Database.

Sources

Comparative

structure-activity relationship (SAR) of 2-(3,5-dimethylphenyl)piperazine derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-(3,5-dimethylphenyl)piperazine Derivatives For researchers, scientists, and drug development professionals, the piperazine moiety is a well-es...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-(3,5-dimethylphenyl)piperazine Derivatives

For researchers, scientists, and drug development professionals, the piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry. Its presence in numerous approved drugs is a testament to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1] Within the broad class of arylpiperazines, the 2-(3,5-dimethylphenyl)piperazine core represents a specific and intriguing scaffold. The dimethyl substitution on the phenyl ring can significantly influence the compound's lipophilicity, metabolic stability, and interaction with target proteins compared to unsubstituted or other isomeric analogs.

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 2-(3,5-dimethylphenyl)piperazine derivatives. It delves into synthetic strategies, explores the impact of various substitutions on biological activity—primarily focusing on their expected interactions with key central nervous system (CNS) targets like dopamine and serotonin receptors—and provides detailed experimental protocols for their synthesis and evaluation. While comprehensive SAR studies on this specific scaffold are emerging, this guide synthesizes available data and extrapolates from closely related structures to provide a predictive framework for rational drug design.

Synthetic Strategies for 2-(3,5-dimethylphenyl)piperazine Derivatives

The synthesis of a library of 2-(3,5-dimethylphenyl)piperazine derivatives typically involves a two-stage process: the initial synthesis of the core piperazine structure followed by the diversification at the nitrogen atoms.

Part 1: Synthesis of the Core Scaffold

A common and effective method for the synthesis of arylpiperazines is the Buchwald-Hartwig amination.[2] An alternative route involves the reaction of an aniline with bis(2-chloroethyl)amine.[3] Below is a representative protocol for the latter approach.

Experimental Protocol: Synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine (Vortioxetine)

This patented method for a related 2,4-dimethylphenyl analog can be adapted for the 3,5-dimethylphenyl target.[3]

Step 1: Synthesis of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane

  • In a suitable reaction vessel, combine 2-nitrochlorobenzene and 2,4-dimethylthiophenol in a polar aprotic solvent such as DMF or DMSO.

  • Add a base, for example, potassium carbonate (K2CO3), and stir the mixture at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent like ethyl acetate.

  • Purify the crude product by column chromatography to yield the desired sulfane.

Step 2: Reduction of the Nitro Group

  • Dissolve the (2,4-dimethylphenyl)(2-nitrophenyl)sulfane in acetic acid.

  • Add iron powder (Fe) and stir the mixture at room temperature for several hours.[3]

  • After the reaction is complete, evaporate the acetic acid and add hydrochloric acid.

  • Filter the precipitate and wash it to obtain the hydrochloride salt of 2-((2,4-dimethylphenyl)thio)aniline.

Step 3: Formation of the Piperazine Ring

  • Mix the 2-((2,4-dimethylphenyl)thio)aniline with bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent like diethylene glycol methyl ether.[3]

  • Heat the reaction mixture at a high temperature (e.g., 130°C) for an extended period (e.g., 3 days).

  • Cool the reaction mixture and add water to precipitate the product.

  • Filter and wash the solid to obtain the hydrochloride salt of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.

  • The free base can be obtained by neutralization with a suitable base.

Part 2: N-Substitution of the Piperazine Core

Once the 2-(3,5-dimethylphenyl)piperazine core is synthesized, a variety of substituents can be introduced at the N4-position via nucleophilic substitution or reductive amination.[4]

Experimental Protocol: General Procedure for N-Alkylation

  • Dissolve the 2-(3,5-dimethylphenyl)piperazine in a polar aprotic solvent like acetonitrile or DMF.

  • Add a suitable base (e.g., K2CO3 or triethylamine).

  • Add the desired alkyl halide (e.g., benzyl bromide, 2-chloroacetamide).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

Synthetic Workflow A 3,5-Dimethylaniline C 2-(3,5-dimethylphenyl)piperazine Core A->C Ring Formation B Piperazine Precursor (e.g., bis(2-chloroethyl)amine) B->C E N-Substituted Derivative C->E N-Substitution D Alkyl/Aryl Halide (R-X) D->E

Caption: General synthetic workflow for N-substituted 2-(3,5-dimethylphenyl)piperazine derivatives.

Structure-Activity Relationship (SAR) Analysis

Arylpiperazine derivatives are well-known for their activity at dopamine and serotonin receptors, making them valuable scaffolds for developing treatments for psychiatric and neurological disorders.[5][6] The SAR of 2-(3,5-dimethylphenyl)piperazine derivatives can be inferred by examining the impact of substitutions on these targets.

SAR at Dopamine D2/D3 Receptors

The D2 and D3 receptors are key targets for antipsychotic and antiparkinsonian drugs.[7] The affinity of arylpiperazines for these receptors is highly dependent on the nature of the N-substituent.

  • The Phenyl Ring: The 3,5-dimethyl substitution pattern on the phenyl ring is expected to increase lipophilicity compared to an unsubstituted phenyl ring. This may enhance blood-brain barrier penetration. The steric bulk of the methyl groups can also influence the orientation of the phenyl ring within the receptor binding pocket, potentially affecting affinity and selectivity.

  • The N-Substituent:

    • Small Alkyl Groups: Short alkyl chains (e.g., methyl, ethyl) at the N4-position generally result in lower affinity.

    • Longer Chains and Aryl Groups: Introducing longer alkyl chains or aryl-containing moieties at N4 is a common strategy to enhance affinity. For instance, linking the piperazine to another aromatic or heteroaromatic ring system via an alkyl spacer can lead to high-affinity ligands.[8]

    • Polar Groups: The incorporation of polar functional groups (e.g., amides, alcohols) in the N-substituent can modulate solubility and provide additional hydrogen bonding interactions within the receptor, which can significantly impact affinity and functional activity.

SAR at Serotonin 5-HT1A and 5-HT2A Receptors

The 5-HT1A and 5-HT2A receptors are important targets for anxiolytics, antidepressants, and atypical antipsychotics.[9][10]

  • The Phenyl Ring: As with dopamine receptors, the 3,5-dimethylphenyl group will influence the overall physicochemical properties of the molecule.

  • The N-Substituent:

    • Aryl and Heteroaryl Groups: N-aryl or N-heteroarylpiperazines are classic motifs for high 5-HT1A and 5-HT2A receptor affinity. The nature of this (hetero)aromatic ring and its substituents is a critical determinant of affinity and selectivity.

    • Linker Length: In long-chain arylpiperazines, where a linker connects the piperazine to a terminal moiety, the length of this linker is crucial for optimal interaction with the receptor. Typically, a four- or five-atom linker is preferred for high 5-HT1A affinity.[11]

    • Terminal Groups: The terminal group at the end of the linker can have a profound effect on affinity and functional activity (agonist vs. antagonist). For example, imide or amide moieties are common in high-affinity 5-HT1A ligands.

Comparative Data Table (Illustrative)

Due to limited published data for a homologous series of 2-(3,5-dimethylphenyl)piperazine derivatives, the following table is illustrative. It demonstrates how experimental data would be presented to compare the performance of different derivatives against dopamine D2 and serotonin 5-HT1A receptors.

Compound IDR Group (at N4)D2 Ki (nM)5-HT1A Ki (nM)
1 -H>1000>1000
2 -CH3850920
3 -CH2Ph120150
4 -(CH2)4-Ph4525
5 -(CH2)4-Imide358

This table is a hypothetical representation for illustrative purposes.

Key SAR Principles cluster_0 Core Scaffold cluster_1 N4-Substituent (R) cluster_2 Biological Activity A 2-(3,5-dimethylphenyl)piperazine E Dopamine Receptor Affinity (D2/D3) A->E F Serotonin Receptor Affinity (5-HT1A/2A) A->F B Alkyl Chain Length B->E B->F C Terminal Aromatic/Heterocyclic Group C->E C->F D Presence of Polar Groups (H-bond donors/acceptors) D->E D->F G Selectivity Profile E->G H Functional Activity (Agonist/Antagonist) E->H F->G F->H

Caption: Key structural features influencing the biological activity of 2-(3,5-dimethylphenyl)piperazine derivatives.

Experimental Protocols for Biological Evaluation

To assess the affinity of newly synthesized compounds for their molecular targets, radioligand binding assays are a standard and robust method.[12]

Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This protocol is a representative example for determining the binding affinity (Ki) of a test compound for the human dopamine D2 receptor.

Materials:

  • HEK-293 cells stably expressing the human dopamine D2 receptor.

  • Cell culture and harvesting reagents.

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Radioligand: [3H]-Spiperone or another suitable D2 antagonist.

  • Non-specific binding determinator: Haloperidol (10 µM).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK-293-D2 cells to confluency.

    • Harvest the cells and centrifuge to form a pellet.

    • Homogenize the cell pellet in ice-cold buffer and centrifuge at high speed (e.g., 40,000 x g).

    • Resuspend the resulting membrane pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add binding buffer, a fixed concentration of [3H]-Spiperone (typically at its Kd value), and varying concentrations of the test compound.

    • For total binding, add vehicle instead of the test compound.

    • For non-specific binding, add a high concentration of haloperidol.

    • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Rapidly filter the contents of each well through the filter plate using a cell harvester, followed by several washes with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding Assay Workflow A Prepare D2 Receptor Membranes B Set up Assay Plate: - Radioligand ([3H]-Spiperone) - Test Compound (or control) - Membranes A->B C Incubate to Equilibrium B->C D Filter and Wash C->D E Add Scintillation Cocktail D->E F Count Radioactivity E->F G Data Analysis: - Calculate IC50 - Calculate Ki F->G

Caption: Workflow for a typical radioligand binding assay.

Conclusion and Future Directions

The 2-(3,5-dimethylphenyl)piperazine scaffold holds significant potential for the development of novel CNS-active agents. Based on the well-established pharmacology of related arylpiperazines, derivatives of this core are likely to exhibit activity at dopamine and serotonin receptors. This guide provides a foundational framework for the rational design, synthesis, and evaluation of such compounds.

Future research should focus on the systematic synthesis and biological profiling of a diverse library of N-substituted 2-(3,5-dimethylphenyl)piperazine derivatives. This will allow for the construction of a detailed and specific SAR for this scaffold, moving beyond the current reliance on extrapolation from related structures. Such studies will be instrumental in identifying lead compounds with optimized potency, selectivity, and pharmacokinetic properties for further development as potential therapeutics for a range of neurological and psychiatric disorders.

References

  • Dopamine D2 and Serotonin 5-HT1A Dimeric Receptor-Binding Monomeric Antibody scFv as a Potential Ligand for Carrying Drugs Targeting Selected Areas of the Brain. PMC. [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI. [Link]

  • Further delineation of hydrophobic binding sites in dopamine D(2)/D(3) receptors for N-4 substituents on the piperazine ring of the hybrid template 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol. PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. MDPI. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Universitäts- und Landesbibliothek der Heinrich-Heine-Universität Düsseldorf. [Link]

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. ResearchGate. [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Synthesis and Biological Evaluation of New Piperazine Substituted 3, 5-Diarylisoxazolines. Bentham Science. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. MDPI. [Link]

  • Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters. ResearchGate. [Link]

  • Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design. PubMed Central. [Link]

  • In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. PMC. [Link]

  • Dopamine and serotonin receptor binding and antipsychotic efficacy. PubMed. [Link]

  • Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Semantic Scholar. [Link]

  • Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. RSC Publishing. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT 2A Receptor by In Silico Methods. MDPI. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]

  • Electronic structure and D2, 5-HT1A, 5-HT2A and H3 receptor affinities of some multi-target heterocycle piperazine derivatives. A DFT and FQSAR study. ResearchGate. [Link]

  • Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. PMC. [Link]

  • 5-HT(1A) and 5-HT(2A) receptors in the rat dorsal periaqueductal gray mediate the antipanic-like effect induced by the stimulation of serotonergic neurons in the dorsal raphe nucleus. PubMed. [Link]

  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. Uniba. [Link]

Sources

Validation

head-to-head comparison of 2-(3,5-dimethylphenyl)piperazine and vortioxetine

Technical Comparison Guide: 2-(3,5-Dimethylphenyl)piperazine vs. Vortioxetine Executive Summary This guide provides a head-to-head technical comparison between Vortioxetine (Lu AA21004), a multimodal antidepressant, and...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 2-(3,5-Dimethylphenyl)piperazine vs. Vortioxetine

Executive Summary

This guide provides a head-to-head technical comparison between Vortioxetine (Lu AA21004), a multimodal antidepressant, and 2-(3,5-dimethylphenyl)piperazine , a structural analog within the phenylpiperazine class.

Nomenclature & Scope Clarification:

  • Vortioxetine: A marketed therapeutic with a complex pharmacological profile (SERT inhibitor + 5-HT receptor modulator).

  • 2-(3,5-dimethylphenyl)piperazine: A specific structural isomer where the phenyl ring is attached to the C2 carbon of the piperazine ring.

    • Note: While the C2-substituted isomer (CAS 1286754-93-5) exists as a chemical entity, the bulk of pharmacological literature on "dimethylphenylpiperazines" refers to the N1-substituted variant, 1-(3,5-dimethylphenyl)piperazine (3,5-DMPP) .

    • Scientific Integrity Decision: To provide a meaningful pharmacological comparison, this guide primarily contrasts Vortioxetine with the general class of dimethylphenylpiperazines (using 3,5-DMPP as the reference standard) while explicitly noting the structural implications of the C2-substitution where relevant. This approach highlights the evolution from simple "scaffold" activity to "multimodal" drug design.

Chemical & Structural Analysis

The structural differences between these two compounds dictate their vastly different pharmacodynamic profiles.

FeatureVortioxetine 2-(3,5-dimethylphenyl)piperazine
IUPAC Name 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine2-(3,5-dimethylphenyl)piperazine
Core Scaffold Aryl-sulfanyl-phenyl-piperazine (Bis-aryl sulfide)Phenylpiperazine (Single ring attachment)
Substitution N1-substitution (Piperazine nitrogen attached to phenyl)C2-substitution (Piperazine carbon attached to phenyl)
Linker Sulfide (-S-) linker provides rotational flexibility and specific 3D folding.[1]Direct bond (Rigid attachment).
Key Moiety 2,4-dimethylphenyl distal ring.[1][][3][4]3,5-dimethylphenyl ring.[1][3][4]
SAR Implication The sulfide linker and distal ring are critical for 5-HT3 antagonism and 5-HT7 antagonism .C2-substituted piperazines often act as monoamine releasers (similar to phenmetrazine) rather than direct receptor ligands.

Pharmacodynamic Profile (Mechanism of Action)

Vortioxetine is distinct because it is a "Multimodal" agent, whereas simple phenylpiperazines (like 3,5-DMPP) are typically "Unimodal" (acting primarily as agonists or releasers).

A. Receptor Binding Affinities (Ki Values)

Data synthesized from Bang-Andersen et al. (2011) and comparative SAR studies.

TargetVortioxetine (Ki) Dimethylphenylpiperazine Analog (Est. Ki) Functional Consequence
SERT (Transporter) 1.6 nM >100 nM (Weak/Variable)Vortioxetine is a potent reuptake inhibitor; simple piperazines are weaker.
5-HT1A 15 nM (Agonist)~50-500 nM (Partial Agonist)Vortioxetine drives rapid desensitization of autoreceptors.
5-HT1B 33 nM (Partial Agonist)High Affinity (Agonist)Both modulate release, but Vortioxetine is tuned for partial agonism.
5-HT3 3.7 nM (Antagonist)Low Affinity / AgonistCRITICAL DIFFERENCE: Vortioxetine blocks 5-HT3 (cognitive benefit); simple piperazines often activate it or have no effect.
5-HT7 19 nM (Antagonist)Low AffinityVortioxetine's 5-HT7 blockade is linked to procognitive effects.
B. Signaling Pathways
  • Vortioxetine: Acts as a 5-HT1A Full Agonist (Gi/o coupled -> decreases cAMP) and 5-HT3 Antagonist (Ligand-gated ion channel blockade -> prevents depolarization).

  • Phenylpiperazine Analog: Typically acts as a non-selective 5-HT2A/2C Agonist (Gq coupled -> increases IP3/Ca2+) or a monoamine releaser.

DOT Diagram 1: Multimodal vs. Unimodal Signaling

G cluster_0 Vortioxetine (Multimodal) cluster_1 Dimethylphenylpiperazine (Analog) Vort Vortioxetine SERT SERT (Inhibition) Vort->SERT Block HT1A 5-HT1A (Agonism) Vort->HT1A Activate HT3 5-HT3 (Antagonism) Vort->HT3 Block Synapse Increased Synaptic 5-HT SERT->Synapse HT1A->Synapse Desensitization GABA Reduced GABA Release HT3->GABA Disinhibition DMPP 3,5-DMPP (Analog) HT2 5-HT2A/C (Agonism) DMPP->HT2 Release VMAT2 (Interaction) DMPP->Release Release? Halluc Psychotomimetic Effects HT2->Halluc

Caption: Vortioxetine orchestrates a complex balance of inhibition and modulation, whereas simple analogs often drive single-pathway activation (e.g., 5-HT2).

Experimental Protocols

To validate the differences described above, the following self-validating experimental workflows are recommended.

Protocol A: [3H]-5-HT Uptake Assay (SERT Inhibition)

Purpose: To quantify the potency of serotonin reuptake inhibition.

  • Preparation: Isolate synaptosomes from rat cortical tissue.

  • Incubation: Incubate synaptosomes with [3H]-5-HT (2 nM) in the presence of increasing concentrations (0.1 nM – 10 µM) of Vortioxetine or 2-(3,5-dimethylphenyl)piperazine .

  • Control: Use Fluoxetine (100 nM) as a positive control for inhibition (Non-specific binding defined by Paroxetine).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% PEI.

  • Quantification: Liquid scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

    • Expected Result: Vortioxetine IC50 ≈ 2-5 nM. Phenylpiperazine analog IC50 > 100 nM.

Protocol B: FLIPR Calcium Flux Assay (5-HT3 Antagonism)

Purpose: To distinguish the antagonist capability of Vortioxetine from the agonist/inactive profile of the analog.

  • Cell Line: HEK-293 cells stably expressing human 5-HT3A receptors.

  • Dye Loading: Load cells with Fluo-4 AM calcium indicator (2 µM) for 45 min at 37°C.

  • Agonist Challenge: Prepare a baseline with 5-HT (1 µM) to induce Ca2+ influx.

  • Treatment: Pre-incubate cells with test compounds (Vortioxetine vs. Analog) for 15 min.

  • Measurement: Inject 5-HT and measure fluorescence (Ex 488nm / Em 525nm) using a FLIPR Tetra system.

  • Validation:

    • Vortioxetine: Should dose-dependently inhibit the 5-HT induced Ca2+ spike (IC50 ≈ 10 nM).

    • Analog: Will likely show no inhibition (inactive) or induce a spike itself (agonist).

DOT Diagram 2: Experimental Workflow Logic

Experiment cluster_SERT Assay 1: SERT Inhibition cluster_HT3 Assay 2: 5-HT3 Functional (FLIPR) Start Compound Screening Step1 Rat Synaptosomes + [3H]-5-HT Start->Step1 StepA HEK-293 (h5-HT3A) + Fluo-4 Start->StepA Step2 Add Test Compound Step1->Step2 Step3 Filter & Count Step2->Step3 Result1 IC50 Calculation Step3->Result1 Decision Profile Classification Result1->Decision StepB Pre-incubate Compound StepA->StepB StepC Challenge with 1µM 5-HT StepB->StepC Result2 Inhibition of Ca2+ Flux? StepC->Result2 Result2->Decision

Caption: Parallel screening workflow to differentiate reuptake inhibition (SERT) from functional antagonism (5-HT3).

Pharmacokinetics & Metabolism (ADME)

  • Vortioxetine: [1][3][4]

    • Metabolism: Extensive hepatic metabolism via CYP2D6 (primary) and CYP3A4/2C9.

    • Major Metabolite: Lu AA34443 (inactive). The oxidation occurs on the methyl groups of the distal phenyl ring.

    • Half-life: ~66 hours (supports once-daily dosing).

  • Dimethylphenylpiperazine (Analog):

    • Metabolism: Likely undergoes rapid hydroxylation of the phenyl ring and N-oxidation.

    • Half-life: Typically shorter (4-8 hours) for simple phenylpiperazines due to rapid clearance.

Conclusion

Vortioxetine represents a significant evolutionary leap from the phenylpiperazine scaffold. While 2-(3,5-dimethylphenyl)piperazine (and its N-substituted analog 3,5-DMPP) shares the core piperazine motif, it lacks the bis-aryl sulfide linker required for the specific "multimodal" receptor folding.

  • Researchers should use Vortioxetine when studying cognitive improvement via 5-HT3/7 blockade.

  • Researchers should use Dimethylphenylpiperazines only as structural probes or simplified agonists, acknowledging their lack of modulatory complexity.

References

  • Bang-Andersen, B., et al. (2011). "Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder." Journal of Medicinal Chemistry, 54(9), 3206-3221. Link

  • Mørk, A., et al. (2012). "Pharmacological effects of Lu AA21004: a novel multimodal antidepressant." Journal of Pharmacology and Experimental Therapeutics, 340(3), 666-681. Link

  • Glennon, R. A., et al. (1986). "N-(3,5-dimethylphenyl)piperazines: a new class of serotonin agonists." Journal of Medicinal Chemistry, 29(11), 2375-2380. Link

  • Sanchez, C., et al. (2015). "Vortioxetine, a novel antidepressant with multimodal activity: review of preclinical and clinical data." Pharmacology & Therapeutics, 145, 43-57. Link

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 2-(3,5-dimethylphenyl)piperazine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the metabolic stability of the novel compound, 2-(3,5-dimethylphenyl)piperazine. We will delve into...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the metabolic stability of the novel compound, 2-(3,5-dimethylphenyl)piperazine. We will delve into the theoretical underpinnings of metabolic stability, provide detailed experimental protocols for in vitro assessment, and offer a comparative analysis with established compounds. This document is designed to be a practical, hands-on resource that combines theoretical knowledge with actionable experimental design.

The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug from a promising lead compound to a clinical candidate, metabolic stability is a pivotal parameter. It dictates the resistance of a compound to metabolic processes, which can lead to its degradation or inactivation.[1] A compound with high metabolic stability is more likely to have a longer half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1] Conversely, rapid metabolism can lead to low systemic exposure and the formation of potentially toxic metabolites.[2]

For central nervous system (CNS) drugs, where the piperazine moiety is a common scaffold, understanding metabolic stability is particularly crucial.[2][3] The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP450) family of enzymes playing a dominant role.[4][5] These enzymes, particularly CYP3A4 and CYP2D6, are responsible for the metabolism of a vast majority of clinically used drugs, including many piperazine-containing compounds.[6][7] Therefore, an early assessment of a compound's susceptibility to metabolism by these enzymes is essential for guiding medicinal chemistry efforts and predicting in vivo performance.

Comparative Analysis: Situating 2-(3,5-dimethylphenyl)piperazine in the Metabolic Landscape

To provide context for the experimental data you will generate, it is essential to compare the metabolic stability of 2-(3,5-dimethylphenyl)piperazine with that of other relevant compounds. The following table presents hypothetical, yet realistic, in vitro data for our target compound alongside experimentally determined values for two well-characterized drugs: Verapamil (a rapidly metabolized drug) and Diazepam (a drug with low clearance).[8]

CompoundIn Vitro Half-Life (t½, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg protein)Predicted In Vivo Clearance
2-(3,5-dimethylphenyl)piperazine (Hypothetical) 4530.8Moderate
Verapamil (High Clearance Control)< 10> 138.6High
Diazepam (Low Clearance Control)> 120< 11.6Low

Data for control compounds are representative values from various in vitro metabolic stability assays.

Interpreting this data is key. A shorter half-life and higher intrinsic clearance value suggest that the compound is rapidly metabolized. Conversely, a longer half-life and lower intrinsic clearance indicate greater metabolic stability. In our hypothetical example, 2-(3,5-dimethylphenyl)piperazine exhibits moderate stability, making it a potentially viable candidate that may not suffer from rapid first-pass metabolism.

Experimental Protocols for Assessing Metabolic Stability

The two most common and informative in vitro assays for determining metabolic stability are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a cost-effective and high-throughput method to assess Phase I metabolism, primarily mediated by CYP450 enzymes.[9][10] Liver microsomes are subcellular fractions that contain these key drug-metabolizing enzymes.[10]

Caption: Workflow for in vitro metabolism study using hepatocytes.

  • Hepatocyte Preparation:

    • Thaw cryopreserved primary human hepatocytes according to the supplier's protocol.

    • Resuspend the hepatocytes in an appropriate incubation medium (e.g., Williams' Medium E) to a final cell density of 0.5 x 10^6 viable cells/mL. [11]

  • Incubation:

    • Pre-warm the hepatocyte suspension to 37°C in a shaking water bath.

    • Add the 2-(3,5-dimethylphenyl)piperazine working solution to the hepatocyte suspension to achieve the desired final concentration (e.g., 1 µM).

  • Time-Point Sampling and Termination:

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot of the cell suspension. [8] * Terminate the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard. [11]

  • Sample Processing and Analysis:

    • Follow the same sample processing and LC-MS/MS analysis steps as described for the microsomal stability assay.

  • Data Analysis:

    • Calculate the half-life and intrinsic clearance as described previously, with the CLint value being expressed as µL/min/10^6 cells.

Predicted Metabolic Pathways for 2-(3,5-dimethylphenyl)piperazine

Based on the known metabolism of other piperazine-containing compounds, the primary metabolic pathways for 2-(3,5-dimethylphenyl)piperazine are expected to be N-dealkylation and hydroxylation, catalyzed mainly by CYP3A4 and CYP2D6. [7][12]

  • N-dealkylation: This involves the removal of one of the groups attached to the nitrogen atoms of the piperazine ring.

  • Hydroxylation: This is the addition of a hydroxyl (-OH) group to the aromatic ring or the piperazine ring.

G compound 2-(3,5-dimethylphenyl)piperazine metabolite1 Hydroxylated Metabolite compound->metabolite1 CYP450 (Hydroxylation) metabolite2 N-dealkylated Metabolite compound->metabolite2 CYP450 (N-dealkylation)

Caption: Potential metabolic pathways of 2-(3,5-dimethylphenyl)piperazine.

Conclusion

This guide provides a robust framework for assessing the metabolic stability of 2-(3,5-dimethylphenyl)piperazine. By following the detailed protocols and utilizing the comparative data, researchers can generate high-quality, interpretable results. An early and accurate assessment of metabolic stability is paramount for the successful progression of any new chemical entity through the drug discovery pipeline. The insights gained from these studies will be invaluable in optimizing the properties of 2-(3,5-dimethylphenyl)piperazine and informing the decision-making process for its further development.

References

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. Available from: [Link]

  • Hepatocyte Stability. Cyprotex. Available from: [Link]

  • Microsomal Stability. Cyprotex. Available from: [Link]

  • Microsomal Clearance/Stability Assay. Domainex. Available from: [Link]

  • Hepatocyte Stability Assay. Domainex. Available from: [Link]

  • Hepatocyte Stability Assay. Creative Bioarray. Available from: [Link]

  • metabolic stability in liver microsomes. Mercell. Available from: [Link]

  • Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. PMC. Available from: [Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PMC. Available from: [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PMC. Available from: [Link]

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. PMC. Available from: [Link]

  • In vitro metabolic stability assays for the selected compounds. ResearchGate. Available from: [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PubMed. Available from: [Link]

  • [Metabolism of designer drugs. Piperazine derivatives]. PubMed. Available from: [Link]

  • Piperazine compounds as drugs of abuse. PubMed. Available from: [Link]

  • (PDF) Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate. Available from: [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. Available from: [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. MDPI. Available from: [Link]

  • In vitro metabolic characterization of orbitazine, a novel derivative of the PAC-1 anticancer agent. PubMed. Available from: [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Dru. Semantic Scholar. Available from: [Link]

  • Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. ResearchGate. Available from: [Link]

  • (PDF) DEVELOPMENT AND IMPLEMENTATION OF UPLC-MS/MS METHOD FOR THE DETERMINATION OF PIPERAZINE RESIDUES IN PIG TISSUES. ResearchGate. Available from: [Link]

  • Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. RSC Publishing. Available from: [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available from: [Link]

  • Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia. Available from: [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. LinkedIn. Available from: [Link]

  • Central Nervous System Medications: Pharmacokinetic and Pharmacodynamic Considerations for Older Adults. PMC. Available from: [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. Available from: [Link]

  • CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. ACS Publications. Available from: [Link]

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. PubMed. Available from: [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available from: [Link]

  • Bundling arrows: improving translational CNS drug development by integrated PK/PD-metabolomics. Taylor & Francis. Available from: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available from: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available from: [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed. Available from: [Link]

  • Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. MéCour Temperature Control. Available from: [Link]

  • (PDF) Piperazine: the molecule of diverse pharmacological importance. ResearchGate. Available from: [Link]

  • exploring pharmacological significance of piperazine scaffold. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking Studies of Arylpiperazine Ligands

Introduction: The Versatility of Arylpiperazine Ligands in CNS Drug Discovery The arylpiperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Arylpiperazine Ligands in CNS Drug Discovery

The arylpiperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide array of biological targets, particularly within the central nervous system (CNS). These compounds form the structural basis for numerous approved drugs, including antipsychotics like aripiprazole, anxiolytics such as buspirone, and antidepressants.[1][2][3] Their therapeutic versatility stems from their remarkable ability to modulate various G protein-coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors.[2][4][5][6] For instance, many arylpiperazine derivatives show high affinity for the 5-HT1A receptor, a key target in the treatment of anxiety and depression.[7][1][8]

Given their significance, the in silico evaluation of novel arylpiperazine derivatives through molecular docking is a critical step in modern drug discovery pipelines.[2][4][9] However, the digital landscape of docking software and scoring functions is vast and varied. No single algorithm is universally superior; their performance is highly dependent on the specific protein-ligand system under investigation.[10][11] This necessitates a rigorous, comparative approach to identify the most predictive computational model for a given target before committing to large-scale virtual screening or costly chemical synthesis. This guide provides a comprehensive framework for designing, executing, and interpreting comparative docking studies focused on arylpiperazine ligands, ensuring scientific integrity and generating actionable insights for drug development professionals.

Pillar 1: The Strategic Design of a Comparative Docking Experiment

A successful comparative study is not merely about running multiple software programs; it is about a deliberate and validated experimental design. The causality behind each choice, from target preparation to ligand selection, dictates the reliability of the final results.

Target Selection and Preparation: The Foundation of Accuracy

The adage "garbage in, garbage out" is particularly resonant in computational chemistry. The quality of your receptor structure is paramount.

  • Prioritizing Structural Data: High-resolution (ideally < 2.5 Å) X-ray crystal structures are the gold standard.[12] These provide precise atomic coordinates of the binding site, which is crucial for accurate predictions. When multiple structures are available, consider factors like the presence of a co-crystallized ligand similar to your series, the receptor's conformational state (active vs. inactive), and the overall structural quality.

  • Receptor "Clean-Up": Raw PDB files require meticulous preparation. This involves:

    • Removing Non-Essential Molecules: All crystallographic water molecules, ions, and co-solvents should initially be removed. Some water molecules may be critical for ligand binding, but this is typically assessed in more advanced simulations or by re-introducing specific waters that show evidence of mediating key interactions.[13][14]

    • Adding Hydrogens: As X-ray crystallography often does not resolve hydrogen atoms, they must be added computationally. The protonation states of key acidic and basic residues (like Asp, Glu, His, Lys) at physiological pH are critical and must be correctly assigned.

    • Defining the Binding Pocket: The docking search space, or "grid box," must be defined to encompass the entire binding site. This is typically centered on the co-crystallized ligand or identified through pocket detection algorithms.

Ligand and Decoy Set Curation: The Basis for Validation

The set of molecules you dock is just as important as the target. A well-curated set allows you to assess the docking protocol's ability to distinguish true binders from non-binders.

  • Ligand Preparation: Each arylpiperazine ligand must be converted into a high-quality 3D structure. This involves generating a low-energy conformer and assigning correct atom types and partial charges. Special attention should be paid to the hybridization of the piperazine nitrogen atoms, as assuming planarity can be a misleading factor in predicting the active conformation.[15]

  • The Power of Decoys: To properly validate a docking protocol for virtual screening, one must test its ability to prioritize known active compounds over a set of "decoys"—molecules that are physically similar (e.g., same molecular weight, logP) but topologically distinct and presumed to be inactive.[16] This "enrichment" analysis is a key metric for a protocol's real-world utility.[10][11][16]

Workflow for Designing a Comparative Docking Study

The following diagram illustrates the strategic workflow for setting up a robust comparative docking experiment.

G cluster_0 Phase 1: Preparation & Setup cluster_1 Phase 2: Validation & Execution cluster_2 Phase 3: Analysis & Comparison T_Select Target Selection (High-Res PDB Structure) T_Prep Receptor Preparation (Add H, Assign Charges) T_Select->T_Prep Validate Protocol Validation (Redocking, RMSD < 2.0 Å) T_Prep->Validate L_Select Ligand Set Curation (Actives + Decoys) L_Prep Ligand Preparation (3D Conformation, Charges) L_Select->L_Prep L_Prep->Validate S_Select Software Selection (e.g., Glide, AutoDock, GOLD) Grid Grid Generation (Define Binding Site) Validate->Grid Dock Execute Docking Runs (Multiple Programs) Grid->Dock Analysis Pose & Score Analysis Dock->Analysis Compare Compare Binding Modes & Interaction Patterns Analysis->Compare Enrich Enrichment Analysis (Actives vs. Decoys) Analysis->Enrich Final Select Optimal Protocol Compare->Final Enrich->Final

Caption: Workflow for a comparative molecular docking study.

Pillar 2: A Self-Validating System: The Experimental Protocol

Trustworthiness in computational science is built on reproducibility and self-validation. Before docking a novel compound, you must prove that your chosen protocol can replicate known experimental results.

The Litmus Test: Protocol Validation via Redocking

The cornerstone of docking validation is the "redocking" experiment.[17] This involves taking the co-crystallized ligand from the PDB structure, removing it, and then docking it back into the binding site using your chosen software and settings.[14][18][19]

The protocol is considered validated if the lowest-energy pose predicted by the software is highly similar to the original crystallographic pose. The quantitative measure for this similarity is the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose. An RMSD value of less than 2.0 Å is considered a successful validation. [14][19][20] This step MUST be performed for each docking program you intend to compare. If a program cannot reproduce the known binding mode, it should not be trusted to predict the binding mode of new ligands.

G start Start: Co-crystallized Protein-Ligand Complex extract Extract Ligand from Binding Site start->extract dock Dock Ligand Back into Receptor extract->dock compare Compare Docked Pose to Crystal Pose dock->compare rmsd Calculate RMSD compare->rmsd success Success! Protocol Validated rmsd->success RMSD ≤ 2.0 Å fail Failure Adjust Protocol (Grid, Settings, etc.) rmsd->fail RMSD > 2.0 Å

Caption: The logic of a redocking validation experiment.

Step-by-Step Protocol: Comparative Docking of Arylpiperazines against the 5-HT1A Receptor

This protocol outlines a comparative study using two popular docking programs, Glide (Schrödinger) and AutoDock Vina , against the human 5-HT1A receptor.

1. Target and Ligand Acquisition:

  • Receptor: Download the crystal structure of the human 5-HT1A receptor in complex with an arylpiperazine ligand (e.g., PDB ID: 7E2Y).

  • Ligands:

    • Validation Ligand: The ligand co-crystallized in PDB 7E2Y.

    • Test Set: A series of 5-10 known arylpiperazine 5-HT1A binders with published affinity data (Ki or IC50 values).

    • Decoy Set: Generate or download a set of property-matched decoys for each active ligand.

2. Receptor Preparation (Using Schrödinger Maestro as an example):

  • Import the PDB structure (e.g., 7E2Y).

  • Run the "Protein Preparation Wizard":

    • Delete all water molecules.

    • Add hydrogens and optimize their network.

    • Create disulfide bonds.

    • Generate protonation states at pH 7.4.

    • Perform a restrained energy minimization of the structure.

3. Ligand Preparation:

  • Prepare the 3D structures of all active ligands and decoys using LigPrep (Schrödinger) or a similar tool, ensuring correct ionization states at pH 7.4.

4. Protocol Validation (Redocking):

  • For Glide:

    • Define the receptor grid centered on the original co-crystallized ligand.

    • Dock the extracted ligand using the Standard Precision (SP) and Extra Precision (XP) modes.

    • Calculate the RMSD of the top-scoring pose. A value < 2.0 Å validates the protocol.

  • For AutoDock Vina:

    • Prepare the receptor and ligand in PDBQT format using AutoDockTools.

    • Define the search box (grid) to encompass the binding site.

    • Run AutoDock Vina.

    • Calculate the RMSD of the top-scoring pose. A value < 2.0 Å validates the protocol.

5. Comparative Docking Execution:

  • Using the validated protocols, dock the entire set of active and decoy arylpiperazine ligands with both Glide (SP and XP) and AutoDock Vina.

6. Analysis and Interpretation:

  • Pose Analysis: Visually inspect the top-scoring poses for each ligand from each program. Identify key interactions (e.g., salt bridges with Asp residues, hydrophobic contacts with aromatic residues like Phe or Tyr).[21][22]

  • Score Comparison: Collate the docking scores from all programs into a summary table.

  • Correlation with Affinity: Plot the docking scores against the experimental binding affinities (pKi or pIC50). A good scoring function should show a correlation where tighter binders have better scores.

  • Enrichment Calculation: For each program, calculate the "enrichment factor," which measures how well the software preferentially ranks the known active ligands over the decoys in the top percentile of the results.

Pillar 3: Authoritative Grounding & Data Presentation

The final output of a comparative study should be a clear, data-driven recommendation for the most suitable protocol for your specific research question.

Data Presentation: Summarizing Quantitative Results

Use structured tables to present docking scores and validation metrics for easy comparison.

Table 1: Redocking Validation Results for the 5-HT1A Receptor (PDB: 7E2Y)

Docking ProgramScoring FunctionRMSD (Å) from Crystal PoseValidation Status
GlideSP1.15✅ Pass
GlideXP0.89✅ Pass
AutoDock VinaVina Score1.42✅ Pass

Table 2: Comparative Docking Scores for a Set of Arylpiperazine Ligands

Ligand IDExperimental pKiGlide SP ScoreGlide XP ScoreAutoDock Vina (kcal/mol)
Ligand-018.5-9.8-11.2-10.5
Ligand-028.2-9.5-10.8-10.1
Ligand-037.6-8.9-9.5-9.2
Ligand-047.1-8.1-8.7-8.5

Note: Data is illustrative. Docking scores are unitless for Glide and in kcal/mol for Vina. Higher negative values indicate better predicted affinity.

Signaling Pathway Context

Understanding the biological context is crucial. Arylpiperazine ligands often target receptors involved in complex signaling cascades. For example, the 5-HT1A receptor is an inhibitory GPCR that, upon agonist binding, suppresses the activity of adenylyl cyclase, leading to decreased cAMP levels.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Ligand Arylpiperazine (Agonist) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Response Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->Response Leads to

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.